Ethyl 2-cyano-2-pyridin-3-YL-acetate
Description
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Properties
IUPAC Name |
ethyl 2-cyano-2-pyridin-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9(6-11)8-4-3-5-12-7-8/h3-5,7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUYWGBJSNFGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556454 | |
| Record name | Ethyl cyano(pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39266-24-5 | |
| Record name | Ethyl α-cyano-3-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39266-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyano(pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-cyano-2-pyridin-3-YL-acetate chemical properties
An In-depth Technical Guide to Ethyl 2-cyano-2-(pyridin-3-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, combining the functionalities of a pyridine ring, a nitrile group, and an ester, makes it a strategic precursor for the synthesis of a wide array of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, key reactive characteristics, and its pivotal role as an intermediate in the development of novel therapeutic agents. Authored for researchers, medicinal chemists, and process development scientists, this document synthesizes technical data with practical insights to facilitate its effective utilization in modern chemical research.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is the foundation of safe and reproducible science. Ethyl 2-cyano-2-(pyridin-3-yl)acetate is registered and indexed under several international identifiers, ensuring its unambiguous recognition in literature and chemical databases.
| Identifier | Value | Source |
| CAS Number | 39266-24-5 | [1][2] |
| IUPAC Name | ethyl 2-cyano-2-(pyridin-3-yl)acetate | N/A |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 190.20 g/mol | [1] |
| SMILES | CCOC(=O)C(C#N)C1=CN=CC=C1 | [1] |
| InChIKey | HIUYWGBJSNFGKT-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties of a compound is critical for its handling, purification, and characterization. While some experimental physical data for Ethyl 2-cyano-2-(pyridin-3-yl)acetate is not widely published, its properties can be reliably predicted based on its functional groups and data from analogous structures.
Physicochemical Properties
Quantitative physical property data for the title compound is sparse in publicly accessible databases.[1] The table below summarizes available information and provides context by comparing it to the well-characterized parent compound, ethyl cyanoacetate.
| Property | Ethyl 2-cyano-2-(pyridin-3-yl)acetate | Ethyl Cyanoacetate (for comparison) | Source |
| Melting Point | Not available | -22 °C | [1][3][4] |
| Boiling Point | Not available | 208 - 210 °C | [1][3][4] |
| Density | Not available | 1.063 g/mL at 25 °C | [1][3] |
| Appearance | Expected to be a liquid or low-melting solid | Colorless liquid | [5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., EtOAc, DCM, THF) | Slightly soluble in water (20 g/L) | [3] |
| logP (Octanol/Water) | Not available | -0.119 | [4] |
Predicted Spectroscopic Signature
No publicly archived spectra are available for this specific molecule. However, its structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridine ring and the ethyl ester group.
-
Pyridine Ring: A set of multiplets in the aromatic region (δ 7.5-9.0 ppm). The proton at the C2 position of the pyridine ring will likely be the most downfield.
-
Alpha-Proton: A singlet for the single proton at the chiral center (δ ~4.5-5.0 ppm).
-
Ethyl Group: A quartet (δ ~4.2 ppm, 2H) for the -OCH₂- protons, coupled to the methyl protons, and a triplet (δ ~1.3 ppm, 3H) for the terminal -CH₃ protons.
-
-
¹³C NMR: The carbon spectrum will display signals for the pyridine ring carbons (δ 120-155 ppm), the nitrile carbon (C≡N, δ ~115-120 ppm), the ester carbonyl carbon (C=O, δ ~165-170 ppm), the alpha-carbon (δ ~50-60 ppm), and the two carbons of the ethyl group (δ ~60 ppm for -OCH₂- and ~14 ppm for -CH₃).
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups.
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be observed at m/z = 190.20. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₀H₁₀N₂O₂.
Synthesis Methodology: Palladium-Catalyzed Arylation
The most direct and efficient synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate involves the palladium-catalyzed cross-coupling of an aryl halide with the enolate of ethyl cyanoacetate. This method provides a reliable pathway to the desired product with good yields.
Rationale and Mechanistic Insight
This protocol utilizes a palladium catalyst, specifically one with a ferrocene-based phosphine ligand (dppf), which is highly effective for C-C bond formation. The reaction proceeds via a standard catalytic cycle:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromopyridine.
-
Deprotonation: A strong base, potassium tert-butoxide, deprotonates ethyl cyanoacetate to form a nucleophilic enolate.
-
Transmetalation (or Salt Metathesis): The enolate displaces the bromide on the palladium complex.
-
Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated to continue the cycle.
The choice of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to ensure complete enolate formation without competing side reactions like ester hydrolysis.
Caption: High-level workflow for the synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for similar arylations.[7]
Materials:
-
3-Bromopyridine
-
Ethyl cyanoacetate
-
Potassium tert-butoxide (KOtBu)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and potassium tert-butoxide (2.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
To this stirred suspension, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 - 0.10 equiv).
-
Heat the reaction mixture to 70 °C and maintain stirring at this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 3-bromopyridine is consumed (typically 12-18 hours).
-
Once complete, cool the mixture to room temperature and carefully quench by adding water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl 2-cyano-2-(pyridin-3-yl)acetate lies in the orthogonal reactivity of its functional groups, which can be selectively manipulated to build molecular complexity.
Caption: Key reactive pathways for Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
-
Nitrile Group: The cyano group can be hydrolyzed to an amide or carboxylic acid, reduced to a primary amine, or can participate in cycloaddition reactions (e.g., with sodium azide to form a tetrazole ring).
-
Ester Group: The ethyl ester is susceptible to hydrolysis (saponification) to form the corresponding carboxylate salt. It can also undergo amidation with amines or be reduced to a primary alcohol using strong reducing agents like LiAlH₄.
-
Combined Reactivity (Cyclization): The true power of this intermediate is realized when both the nitrile and ester groups react in concert. For example, treatment with certain reagents can induce intramolecular cyclization, leading to the formation of highly functionalized 2-pyridone heterocycles. These pyridone scaffolds are prevalent in many biologically active compounds.[8][9][10]
Application in Medicinal Chemistry & Drug Development
While not an active pharmaceutical ingredient itself, Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a quintessential "scaffold" molecule. Its derivatives, particularly the 3-cyano-2-pyridone core, have demonstrated a wide range of biological activities, making this starting material highly valuable for drug discovery programs.
Derivatives synthesized from cyanoacetate precursors have shown promise in several therapeutic areas:
-
Anticancer Activity: Certain 3-cyano-2-pyridone derivatives have been screened for their in-vitro anticancer activity against human cancer cell lines, with some compounds showing potent inhibitory effects.[8]
-
Antimicrobial Agents: The pyridine ring is a well-known pharmacophore in antimicrobial agents. Functionalized pyridones derived from this intermediate have been investigated for their activity against various bacterial strains.[11][12]
-
Insecticides: The structural motifs are also found in compounds with insecticidal properties, highlighting the scaffold's versatility beyond human medicine.[13]
Caption: Role as a precursor to bioactive scaffolds in drug discovery programs.
Safety, Handling, and Toxicology
As a professional-grade laboratory chemical, Ethyl 2-cyano-2-(pyridin-3-yl)acetate requires careful handling. While a specific safety data sheet (SDS) is not widely available, a robust safety profile can be constructed by analyzing its primary functional groups: the organic nitrile and the pyridine moiety.
Hazard Assessment:
-
Toxicity: Organic nitriles should be handled with caution due to their potential to be metabolized to cyanide. They are considered harmful if swallowed, inhaled, or absorbed through the skin.[14]
-
Irritation: The compound is expected to be an irritant to the eyes, skin, and respiratory system, similar to parent compounds like ethyl cyanoacetate.[14][15]
-
Environmental: Avoid release into the environment, as pyridine derivatives can have long-term adverse effects.[14]
Recommended Handling Procedures:
| Precaution | Specification | Rationale |
| Ventilation | Handle only in a certified chemical fume hood. | To prevent inhalation of vapors or dust.[15][16] |
| Personal Protective Equipment (PPE) | - Nitrile or neoprene gloves- Chemical safety goggles- Lab coat | To prevent skin and eye contact.[14][15] |
| Handling | Avoid contact with strong acids, bases, and oxidizing agents. Keep containers tightly closed when not in use.[14][16] | Contact with acids can liberate toxic gas.[14] |
| Spill Response | Absorb small spills with inert material (vermiculite, sand). Collect in a sealed container for disposal. | To contain the hazard and prevent environmental release.[14] |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To ensure proper environmental stewardship and safety. |
Conclusion
Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a strategically important chemical intermediate whose value is defined by its synthetic versatility. The presence of three distinct, selectively addressable functional groups provides medicinal chemists with a powerful platform for generating diverse libraries of novel heterocyclic compounds. Its efficient synthesis via palladium catalysis and its demonstrated utility as a precursor to potent bioactive molecules, particularly 3-cyano-2-pyridones, secure its role as a key building block in the ongoing search for next-generation therapeutics. Adherence to rigorous safety protocols is essential when handling this compound to mitigate the risks associated with its organic nitrile functionality.
References
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ChemSynthesis. (2024). ethyl 2-cyano-2-pyridin-3-ylacetate. [Link]
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PubChem - NIH. (n.d.). Ethyl 2-cyano-2-(3-cyano-2-pyridinyl)acetate. [Link]
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Covestro Solution Center. (n.d.). SAFETY DATA SHEET. [Link]
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Wikipedia. (2024). Ethyl cyanoacetate. [Link]
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Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). [Link]
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Fengchen Group Co., Ltd. (n.d.). China Ethyl Cyanoacetate Manufacturers Suppliers Factory. [Link]
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IUCrData. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate. [Link]
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Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]
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PubChem - NIH. (n.d.). Ethyl 2-cyano-2-ethyl-3-methylhexanoate. [Link]
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ResearchGate. (2020). Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. [Link]
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ResearchGate. (2013). Ethyl Cyanoacetate Reactions. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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ResearchGate. (2013). (PDF) Ethyl Cyanoacetate Reactions. [Link]
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Sciforum. (2020). Synthesis of new aza-heterocyclic based on 2-pyridone. [Link]
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Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. [Link]
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PubChemLite. (n.d.). Ethyl 2-cyano-2-(pyridin-2-yl)acetate. [Link]
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University of Birmingham. (n.d.). Spectra of ethyl acetate. [Link]
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ResearchGate. (2020). Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity. [Link]
-
ResearchGate. (2024). Biodynamic activities of different derivatives of 3-cyano-2-pyridone. [Link]
-
OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]
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MolPort. (n.d.). Compound ethyl {[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate. [Link]
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MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]
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PubChem - NIH. (n.d.). 2-Cyanoethyl acetate. [Link]
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ResearchGate. (2016). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. [Link]
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Ethyl 2-cyano-2-pyridin-3-YL-acetate structural formula
An In-Depth Technical Guide to Ethyl 2-cyano-2-(pyridin-3-yl)acetate: Synthesis, Characterization, and Chemical Reactivity
Executive Summary
Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a functionalized pyridine derivative, it incorporates a structural motif prevalent in numerous pharmacologically active molecules. This guide provides a comprehensive technical overview of its structural properties, detailed synthesis protocols, and an analysis of its chemical reactivity and synthetic potential. We will explore two primary synthetic routes: a highly efficient palladium-catalyzed α-arylation and a conceptual two-step approach involving a Knoevenagel condensation followed by reduction. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into the handling, synthesis, and application of this versatile chemical building block.
Chapter 1: Introduction to Ethyl 2-cyano-2-(pyridin-3-yl)acetate
Overview and Significance
α-Cyano-α-arylacetates are a class of organic molecules characterized by a central carbon atom bonded to a cyano group, an ester, and an aromatic ring. This arrangement results in a highly activated methylene proton, making these compounds exceptionally versatile intermediates in carbon-carbon bond formation. The electron-withdrawing nature of both the cyano and ester groups facilitates deprotonation, enabling a wide range of nucleophilic addition and substitution reactions.
The incorporation of a pyridin-3-yl moiety introduces a key pharmacophore. The pyridine ring is a common feature in drug discovery, capable of forming hydrogen bonds and participating in π-stacking interactions with biological targets. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the compound's solubility and pharmacokinetic profile.
Context in Medicinal Chemistry
The pyridin-3-yl structure is a core component of several important therapeutic agents. For instance, Abiraterone, a crucial drug for treating castration-resistant prostate cancer, features this moiety, which is essential for its mechanism of action—the inhibition of the CYP17A1 enzyme.[1] While early investigation might suggest Ethyl 2-cyano-2-(pyridin-3-yl)acetate as a direct precursor for such molecules, a deeper analysis of established synthetic routes reveals that the pyridine ring in Abiraterone is typically introduced via a Suzuki coupling reaction using diethyl(3-pyridyl)borane.[2][3][4]
Nevertheless, the title compound remains a valuable building block for generating novel molecular scaffolds. Its structure allows for diverse chemical modifications, making it an ideal starting point for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Chapter 2: Physicochemical Properties and Structural Elucidation
Molecular Structure
The structural formula of Ethyl 2-cyano-2-(pyridin-3-yl)acetate is C₁₀H₁₀N₂O₂.[3][5] The molecule consists of a central quaternary carbon atom attached to a pyridine ring at the 3-position, a cyano group (-C≡N), an ethyl ester group (-COOCH₂CH₃), and a hydrogen atom.
Caption: 2D Structural representation of Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
Physicochemical Data
The key physicochemical properties of the compound are summarized below. Data is compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 39266-24-5 | [5] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3][5] |
| Molecular Weight | 190.20 g/mol | [3][5] |
| Melting Point | 103-104 °C | |
| Boiling Point (Predicted) | 333.8 ± 27.0 °C | |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | |
| pKa (Predicted) | 8.03 ± 0.12 | |
| SMILES | CCOC(=O)C(C#N)C1=CN=CC=C1 | [5] |
| InChIKey | HIUYWGBJSNFGKT-UHFFFAOYAD | [5] |
Spectral Analysis (Predicted)
Experimental spectral data for this specific compound is not widely published. However, based on its structure, the following characteristic peaks in ¹H and ¹³C NMR spectra can be predicted.
-
¹H NMR:
-
Pyridine Ring Protons: Four distinct signals in the aromatic region (δ 7.5-9.0 ppm). The proton at C2 (adjacent to N) would be the most deshielded, followed by the proton at C6.
-
Methine Proton (α-carbon): A singlet around δ 4.5-5.0 ppm. Its chemical shift is influenced by the adjacent pyridine ring, cyano, and ester groups.
-
Ethyl Ester Protons: A quartet around δ 4.2 ppm (-OCH₂-) and a triplet around δ 1.2 ppm (-CH₃).
-
-
¹³C NMR:
-
Ester Carbonyl: A signal around δ 165-170 ppm.
-
Cyano Carbon: A signal around δ 115-120 ppm.
-
Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-155 ppm).
-
α-Carbon: A signal around δ 40-50 ppm.
-
Ethyl Ester Carbons: Signals around δ 62 ppm (-OCH₂-) and δ 14 ppm (-CH₃).
-
-
Infrared (IR) Spectroscopy:
-
C≡N Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp band around 1735-1750 cm⁻¹.
-
C=N and C=C Stretches (Pyridine): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Ester): Bands in the 1000-1300 cm⁻¹ region.
-
Chapter 3: Synthesis Methodologies
The synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate can be approached through several routes. The most direct and efficient method reported is the palladium-catalyzed α-arylation of ethyl cyanoacetate.
Route 1: Palladium-Catalyzed α-Arylation of Ethyl Cyanoacetate
This method involves the direct coupling of an aryl halide (3-bromopyridine) with the active methylene compound (ethyl cyanoacetate) and represents a powerful strategy for forming the key C-C bond.
Causality and Expertise: The choice of a palladium catalyst, specifically one with a bulky phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), is critical. This ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and prevents β-hydride elimination. Potassium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the ethyl cyanoacetate, forming the necessary carbanion for the coupling reaction.
Caption: Workflow for Palladium-Catalyzed Synthesis.
Experimental Protocol: (Based on Wang, X. et al., J. Org. Chem., 2008)[2]
-
Inert Atmosphere: To an oven-dried flask, add 1,1'-bis(diphenylphosphino)ferrocene (dppf) and palladium(II) acetate. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Addition: Add potassium tert-butoxide, followed by the solvent (1,4-dioxane). Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add 3-bromopyridine and ethyl cyanoacetate to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final product.
Trustworthiness: This protocol is based on a peer-reviewed publication and utilizes a well-established catalytic system. The progress can be reliably monitored by standard chromatographic techniques. The reported yield for this method is high, often around 85%.[2]
Route 2: Knoevenagel Condensation and Subsequent Reduction
A plausible, though less direct, alternative involves a two-step sequence. First, a Knoevenagel condensation between 3-pyridinecarboxaldehyde and ethyl cyanoacetate, followed by a selective reduction of the resulting α,β-unsaturated double bond.
Causality and Expertise: The Knoevenagel condensation is a classic C-C bond-forming reaction catalyzed by a weak base like piperidine or ammonium acetate.[6][7][8] The base facilitates the deprotonation of ethyl cyanoacetate, which then acts as a nucleophile attacking the aldehyde carbonyl group. Subsequent dehydration yields the conjugated product, Ethyl 2-cyano-3-(3-pyridyl)acrylate. The second step, the selective reduction of the C=C double bond without affecting the pyridine ring, cyano, or ester groups, is the primary challenge of this route. Catalytic hydrogenation using specific catalysts (e.g., H₂/Pd on calcium carbonate poisoned with lead, known as Lindlar's catalyst) or transfer hydrogenation could achieve this transformation.
Caption: Conceptual Two-Step Synthesis via Knoevenagel Condensation.
Experimental Protocol (Step 1: Knoevenagel Condensation):
-
Mixing: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.
-
Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.[6]
-
Isolation: Upon completion, cool the mixture. The product, being more conjugated, is often a solid and may precipitate. Collect the solid by filtration or remove the solvent under reduced pressure and purify by recrystallization.
Chapter 4: Safety, Handling, and Storage
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard lab coat is required.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
-
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust. Wash thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[6]
-
Chapter 5: Conclusion and Future Outlook
Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a synthetically accessible and highly versatile chemical intermediate. The palladium-catalyzed α-arylation provides an efficient and direct route to its synthesis, showcasing modern cross-coupling technology. While not a direct precursor in the industrial synthesis of Abiraterone, its structural components and reactive sites make it an attractive starting point for the exploration of new chemical space. The active methine proton, along with the cyano and ester functionalities, can be readily manipulated to generate a diverse array of novel pyridine-containing compounds. For drug development professionals, this compound represents a valuable tool for building libraries aimed at discovering next-generation therapeutics.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl cyanoacetate.
-
ChemSynthesis. (n.d.). ethyl 2-cyano-2-pyridin-3-ylacetate. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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SpectraBase. (n.d.). ETHYL-2-CYANO-2-(PERHYDRO-4-OXOPYRIMIDIN-2-YLIDENE)-ACETATE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]
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ACS Publications. (n.d.). Palladium(0)-Catalyzed Synthesis of Chiral Ene-allenes Using Alkenyl Trifluoroborates. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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PubMed. (2017). Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the widely employed Knoevenagel condensation, detailing both conventional and modern microwave-assisted methodologies. This document delves into the mechanistic underpinnings of the catalysis, offers detailed experimental protocols, and discusses alternative synthetic strategies. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing the necessary technical insights for the successful and reproducible synthesis of the title compound.
Introduction: The Significance of Ethyl 2-cyano-2-(pyridin-3-yl)acetate
Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The pyridine moiety is a common feature in many approved drugs, and the cyanoacetate functionality provides a versatile handle for further chemical transformations. Derivatives of this compound have been investigated for a range of biological activities, making its efficient and reliable synthesis a topic of considerable interest to the scientific community. This guide aims to provide a thorough understanding of its synthesis, empowering researchers to confidently produce this important molecule in a laboratory setting.
The Knoevenagel Condensation: A Primary Synthetic Route
The most common and direct route to Ethyl 2-cyano-2-(pyridin-3-yl)acetate is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as ethyl cyanoacetate, in the presence of a basic catalyst.[1]
Reaction Overview
The overall transformation involves the reaction of 3-pyridinecarboxaldehyde with ethyl cyanoacetate, leading to the formation of Ethyl 2-cyano-2-(pyridin-3-yl)acetate and water.
Caption: Overall reaction for the synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
Mechanistic Insights: The Role of the Catalyst
The choice of catalyst is crucial in the Knoevenagel condensation. Weak bases are generally preferred to avoid the self-condensation of the aldehyde.[1] Two commonly used catalysts are piperidine and ammonium acetate.
-
Piperidine Catalysis: Piperidine, a secondary amine, is a highly effective catalyst for the Knoevenagel condensation. The mechanism is thought to proceed through the formation of an iminium ion from the reaction of piperidine with the aldehyde. This iminium ion is more electrophilic than the aldehyde itself, facilitating the attack by the enolate of ethyl cyanoacetate. The catalyst is regenerated at the end of the reaction cycle.
Caption: Simplified mechanism of piperidine-catalyzed Knoevenagel condensation.
-
Ammonium Acetate Catalysis: Ammonium acetate is another effective catalyst, particularly in solvent-free and microwave-assisted conditions. It is believed to act as a source of ammonia in situ, which can then participate in a similar catalytic cycle involving the formation of an iminium intermediate.
Comparative Analysis of Synthetic Protocols
The synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate can be achieved through conventional heating or by utilizing microwave irradiation for a more rapid process.
| Parameter | Conventional Method (Piperidine-catalyzed) | Microwave-Assisted Method (Ammonium Acetate-catalyzed) |
| Catalyst | Piperidine | Ammonium Acetate |
| Solvent | Ethanol | Solvent-free |
| Temperature | Room Temperature to Reflux | Microwave Irradiation |
| Reaction Time | ~8 hours[2] | 20-60 seconds[2] |
| Yield | Good (exact yield for title compound not specified, but analogous reactions report high yields) | High (exact yield for title compound not specified, but analogous reactions report high yields)[2] |
Experimental Protocols
Protocol 1: Conventional Synthesis with Piperidine Catalyst
This protocol represents a standard and reliable method for the synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
Materials:
-
3-Pyridinecarboxaldehyde
-
Ethyl cyanoacetate
-
Ethanol (absolute)
-
Piperidine
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional)
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in absolute ethanol.[2]
-
Add a catalytic amount of piperidine (e.g., 0.1 mL per mole of aldehyde) to the solution.[2]
-
Stir the reaction mixture at room temperature for approximately 8 hours.[2] The reaction can be gently heated to reflux to decrease the reaction time, if necessary.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the final product.[2]
Protocol 2: Microwave-Assisted Synthesis with Ammonium Acetate Catalyst
This protocol offers a significantly faster and more environmentally friendly approach.
Materials:
-
3-Pyridinecarboxaldehyde
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Microwave-safe reaction vessel
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, mix 3-pyridinecarboxaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and a catalytic amount of ammonium acetate.[2]
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture for 20-60 seconds.[2]
-
Monitor the reaction for completion.
-
After cooling, the product can be isolated and purified, typically by recrystallization.
Caption: Workflow for the microwave-assisted synthesis.
Alternative Synthetic Route: Palladium-Catalyzed Cyanation
An alternative approach to Ethyl 2-cyano-2-(pyridin-3-yl)acetate involves a palladium-catalyzed cyanation reaction. This method is particularly useful if 3-halopyridine precursors are more readily available than 3-pyridinecarboxaldehyde. One reported synthesis starts from 3-pyridyl bromide and ethyl cyanoacetate.[3] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent. For instance, a reaction has been reported using palladium diacetate, 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the ligand, and potassium tert-butoxide as the base in 1,4-dioxane at 70°C, affording the product in 85% yield.[3]
Characterization of Ethyl 2-cyano-2-(pyridin-3-yl)acetate
Proper characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data based on the structure and data from analogous compounds.
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Molecular Weight: 190.20 g/mol [4]
-
Appearance: Expected to be a solid or oil.
-
Melting Point: Not available in the searched literature.
-
¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), a singlet for the methine proton, and signals in the aromatic region for the pyridine ring.
-
¹³C NMR: Expected signals would include those for the ethyl group, the nitrile carbon, the ester carbonyl carbon, the methine carbon, and the carbons of the pyridine ring.
-
Infrared (IR) Spectroscopy: Key characteristic peaks would be expected for the nitrile (C≡N) stretch (around 2220 cm⁻¹), the ester carbonyl (C=O) stretch (around 1735 cm⁻¹), and C-H and C=C/C=N stretches from the aromatic ring.
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken.
-
3-Pyridinecarboxaldehyde: Flammable liquid and vapor. Causes skin irritation and serious eye damage. May cause respiratory irritation.[5]
-
Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[1]
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
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Ethyl 2-cyano-2-pyridin-3-YL-acetate CAS number 39266-24-5
An In-Depth Technical Guide to Ethyl 2-cyano-2-(pyridin-3-yl)acetate (CAS 39266-24-5)
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2-cyano-2-(pyridin-3-yl)acetate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, validated synthesis protocols, chemical reactivity, and strategic applications in the development of complex molecular architectures and pharmacologically active agents.
Introduction and Strategic Importance
Ethyl 2-cyano-2-(pyridin-3-yl)acetate, registered under CAS number 39266-24-5, is a specialized chemical intermediate valued for its unique structural features.[1] The molecule incorporates a pyridine ring, a nitrile group, and an ester functionality, all of which serve as versatile handles for subsequent chemical transformations. The pyridine motif is a ubiquitous scaffold in numerous approved drugs and biologically active compounds, making its derivatives highly sought after in pharmaceutical research.[2] This guide serves as a senior application scientist's perspective on maximizing the utility of this reagent, grounded in established chemical principles and synthetic methodologies.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory. The key characteristics of Ethyl 2-cyano-2-(pyridin-3-yl)acetate are summarized below.
| Property | Value | Reference |
| CAS Number | 39266-24-5 | [1][3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][4] |
| Molecular Weight | 190.20 g/mol | [1][4] |
| IUPAC Name | ethyl 2-cyano-2-pyridin-3-ylacetate | [] |
| Synonyms | RARECHEM AK ML 0006, 2-cyano-2-(3-pyridinyl)acetic acid ethyl ester, ethyl 2-cyano-2-(3-pyridyl)acetate | [][6] |
| Melting Point | 103-104 °C | [6] |
| Boiling Point | 333.8±27.0 °C (Predicted) | [6] |
| Density | 1.169±0.06 g/cm³ (Predicted) | [6] |
| pKa | 8.03±0.12 (Predicted) | [6] |
| InChIKey | HIUYWGBJSNFGKT-UHFFFAOYSA-N | [] |
While specific, detailed spectroscopic data for this exact compound is not broadly published, its structure allows for predictable signals. In ¹H NMR spectroscopy, one would expect signals corresponding to the ethyl group (a triplet and a quartet), the methine proton (a singlet), and distinct aromatic protons of the 3-substituted pyridine ring. The ¹³C NMR would show characteristic peaks for the nitrile, ester carbonyl, and the carbons of the ethyl and pyridine moieties. Infrared (IR) spectroscopy would prominently feature a sharp absorption band for the nitrile (C≡N) group around 2200-2250 cm⁻¹ and a strong carbonyl (C=O) stretch from the ester group around 1730-1750 cm⁻¹.
Validated Synthesis Methodology
The construction of the C-C bond between the pyridine ring and the cyanoacetate moiety is the critical step in synthesizing this molecule. The most authoritative and efficient method reported is a palladium-catalyzed cross-coupling reaction.
Protocol: Palladium-Catalyzed Arylation of Ethyl Cyanoacetate
This procedure provides a reliable pathway to Ethyl 2-cyano-2-(pyridin-3-yl)acetate from commercially available starting materials.[7] The choice of a palladium catalyst is deliberate; palladium complexes are exceptionally effective at catalyzing C-C bond formation between aryl halides (or triflates) and nucleophiles, a class of reactions broadly known as cross-coupling reactions.
Step-by-Step Experimental Protocol:
-
Inert Atmosphere: To a flame-dried reaction vessel, add 3-Pyridyl bromide (1.0 eq), Ethyl cyanoacetate (1.2-1.5 eq), palladium diacetate (Pd(OAc)₂, 0.02-0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.03-0.06 eq). The use of an inert atmosphere (e.g., Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane as the solvent. Dioxane is an excellent choice due to its high boiling point and ability to dissolve both the organic substrates and the organometallic catalyst complex. Subsequently, add potassium tert-butylate (K-OtBu, 2.0-2.5 eq) as the base.[7]
-
Reaction Execution: Heat the reaction mixture to 70 °C and stir vigorously. The reaction progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. Quench the reaction by carefully adding water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the pure Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
Causality and Trustworthiness of the Protocol:
-
The Catalyst System: The combination of palladium diacetate and the dppf ligand forms a highly active catalytic species. The bulky dppf ligand promotes the crucial reductive elimination step that forms the desired C-C bond and regenerates the active catalyst, ensuring an efficient catalytic cycle.
-
The Base: Potassium tert-butylate is a strong, non-nucleophilic base. Its primary role is to deprotonate the α-carbon of ethyl cyanoacetate, generating the carbanion nucleophile required for the cross-coupling reaction. Its strength ensures a sufficient concentration of the active nucleophile, driving the reaction forward.
-
Self-Validation: The protocol's trustworthiness is established by its reliance on a well-understood and robust catalytic cycle. Progress is easily monitored, and the final product's identity can be unequivocally confirmed by standard spectroscopic methods (NMR, MS), validating the outcome.
Synthesis Workflow Diagram
Caption: Workflow for the palladium-catalyzed synthesis of the title compound.
Chemical Reactivity and Synthetic Utility
The strategic value of Ethyl 2-cyano-2-(pyridin-3-yl)acetate lies in the orthogonal reactivity of its functional groups. The α-carbon, flanked by both a nitrile and an ester, is acidic and can be deprotonated to form a nucleophile for further C-C bond formation. The ester and nitrile groups themselves are gateways to a variety of other functionalities.
Key Reactive Sites:
-
α-Carbon: Can be alkylated or acylated.
-
Ester Group: Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide.
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.
-
Pyridine Ring: Can undergo N-alkylation, N-oxidation, or electrophilic substitution (though often challenging).
This multi-faceted reactivity allows for its use in cascade or multicomponent reactions to rapidly build molecular complexity, a highly desirable attribute in modern drug discovery.[8]
Diagram of Key Reactive Sites
Caption: Key functional groups and reactive sites on the molecule.
Applications in Medicinal Chemistry
Pyridine derivatives are integral to pharmaceutical science, and intermediates like Ethyl 2-cyano-2-(pyridin-3-yl)acetate are crucial for their synthesis.[2] This building block is particularly useful for constructing complex heterocyclic systems, which are often the core of pharmacologically active molecules targeting a range of diseases.[2][9]
-
Scaffold for Heterocyclic Synthesis: The compound is an ideal precursor for synthesizing fused ring systems like quinolizines or other polyfunctional pyridines.[8][10][11] These scaffolds are found in compounds developed as IKK-β inhibitors (for inflammatory diseases) and HIV-1 reverse transcriptase inhibitors.[2]
-
Intermediate for API Development: Its structural features make it a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), especially for drugs targeting neurological and cardiovascular diseases.[9] The ability to selectively modify the ester, nitrile, or pyridine moiety allows for the systematic exploration of structure-activity relationships (SAR) during lead optimization.
Conceptual Workflow in Drug Discovery
Caption: Role of the title compound in a typical drug discovery workflow.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds, particularly ethyl cyanoacetate, provides a strong basis for safe handling protocols.
| Hazard Category | GHS Information & Handling Recommendations | Reference |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | [12] |
| Irritation | Causes skin irritation and serious eye irritation. May cause respiratory irritation. | [12][13][14] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. | [13][15] |
| Personal Protection | Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles. | [13] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C. | [6] |
Conclusion
Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a high-value, versatile chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined structure, featuring multiple, orthogonally reactive functional groups, makes it an ideal starting point for the construction of complex molecular architectures. The robust and reliable palladium-catalyzed synthesis protocol ensures its accessibility. By leveraging the reactivity of the nitrile, ester, and pyridine moieties, scientists can efficiently generate libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic agents.
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Physical and chemical properties of Ethyl 2-cyano-2-pyridin-3-YL-acetate
An In-depth Technical Guide to Ethyl 2-cyano-2-(pyridin-3-yl)acetate
Introduction: A Versatile Heterocyclic Building Block
Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a key intermediate in organic synthesis, valued for its unique combination of functional groups. As a derivative of both pyridine and ethyl cyanoacetate, it possesses a rich chemical reactivity profile that makes it an essential scaffold in the development of complex molecular architectures. The strategic placement of the cyano and ester groups on the α-carbon, adjacent to a pyridine ring, provides multiple reaction sites for elaboration. This guide offers a comprehensive overview of its physical and chemical properties, synthesis, and applications, designed for researchers and professionals in medicinal chemistry and drug development. Understanding the nuanced properties of this molecule is paramount for its effective utilization in the synthesis of novel therapeutic agents and functional materials.
Compound Identification and Core Properties
Accurate identification is the foundation of reproducible science. The fundamental identifiers and physicochemical properties of Ethyl 2-cyano-2-(pyridin-3-yl)acetate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 39266-24-5 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 190.20 g/mol | [1][2] |
| IUPAC Name | ethyl 2-cyano-2-(pyridin-3-yl)acetate | [3] |
| Synonyms | 2-cyano-2-(3-pyridinyl)acetic acid ethyl ester, ethyl 2-cyano-2-(3-pyridyl)acetate | [3] |
| Physical State | Solid (predicted) | |
| Melting Point | 103-104 °C | [3] |
| Boiling Point | 333.8±27.0 °C (Predicted) | [3] |
| Density | 1.169±0.06 g/cm³ (Predicted) | [3] |
| pKa | 8.03±0.12 (Predicted) | [3] |
Chemical Structure and Reactivity Analysis
The molecule's utility stems from its distinct reactive centers. The electron-withdrawing nature of the adjacent cyano and ester groups significantly increases the acidity of the α-carbon proton, making it susceptible to deprotonation and subsequent alkylation or condensation reactions. The pyridine nitrogen, with its lone pair of electrons, can act as a base or nucleophile, while the nitrile and ester groups offer pathways for hydrolysis, reduction, or addition reactions.
Caption: Key reactive sites on Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
Spectroscopic Signature for Structural Verification
Confirmation of the molecular structure is typically achieved through a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl ester group. The single proton on the α-carbon will appear as a singlet. The four protons on the pyridine ring will present as complex multiplets in the aromatic region.
-
¹³C NMR Spectroscopy: The carbon NMR would display distinct signals for the methyl and methylene carbons of the ethyl group, the α-carbon, the nitrile carbon (C≡N), the ester carbonyl carbon (C=O), and the five unique carbons of the pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Characteristic absorption bands are expected for:
-
C≡N (Nitrile): A sharp, medium-intensity peak around 2220-2260 cm⁻¹.
-
C=O (Ester): A strong, sharp peak around 1735-1750 cm⁻¹.
-
C-O (Ester): A strong peak in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H & C=C: Multiple bands characteristic of the pyridine ring.
-
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight, with the molecular ion peak (M⁺) expected at m/z 190.20.
Synthesis and Purification Protocol
The synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate is commonly achieved via a nucleophilic substitution reaction. One established method involves the coupling of 3-bromopyridine with ethyl cyanoacetate.[4]
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed by the spectroscopic methods detailed above.
Causality: The choice of a palladium catalyst and a suitable ligand is crucial for facilitating the C-C bond formation between the sp²-hybridized carbon of the pyridine ring and the nucleophilic α-carbon of the ethyl cyanoacetate. The base is essential for deprotonating the ethyl cyanoacetate to generate the active nucleophile.
-
Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), add 3-bromopyridine (1.0 eq), ethyl cyanoacetate (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), and a phosphine ligand like Xantphos (0.1 eq) to a round-bottom flask containing a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) (2.0 eq), to the mixture. The base is strong enough to deprotonate the ethyl cyanoacetate without promoting significant side reactions.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress by TLC until the starting material (3-bromopyridine) is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
Caption: General workflow for the synthesis and purification of the title compound.
Applications in Drug Discovery and Development
The unique arrangement of functional groups makes Ethyl 2-cyano-2-(pyridin-3-yl)acetate a valuable precursor in medicinal chemistry.
-
Scaffold for Heterocycle Synthesis: The reactive α-carbon and the nitrile group can participate in cyclization reactions to form a variety of complex heterocyclic systems. For example, similar cyanoacetate derivatives are used to synthesize pyridone and dihydropyridine structures, which are common motifs in biologically active compounds.[5][6][7]
-
Potassium Channel Openers: The pyridinecarboxamidine moiety, which can be derived from precursors like this, has been explored in the development of potent antihypertensive agents that act as potassium channel openers.[8]
-
Anticancer Agents: The 3-cyano-2(1H)-pyridone scaffold, accessible from reactions involving ethyl cyanoacetate, has been investigated for its anticancer properties.[7] The ability to readily modify the core structure allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Safety and Handling
While specific toxicity data for this compound is limited, its constituent functional groups warrant careful handling. It should be treated as a potentially hazardous substance.
-
General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors.[9] Avoid contact with skin, eyes, and clothing.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[9]
-
Hazards of Related Compounds: The parent compound, ethyl cyanoacetate, is considered hazardous. It can be harmful if swallowed, inhaled, or absorbed through the skin, and causes irritation to the eyes, respiratory system, and skin.[10][11] Contact with acids can liberate toxic gas.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from strong oxidizing agents, strong acids, and strong bases.
Conclusion
Ethyl 2-cyano-2-(pyridin-3-yl)acetate is more than a simple chemical; it is a versatile tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an indispensable building block for researchers aiming to construct novel molecules with significant biological potential. This guide provides the foundational knowledge required to handle, synthesize, and strategically employ this compound in advanced research and development programs.
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Biological Activities of Ethyl 2-cyano-2-(pyridin-3-yl)acetate Derivatives: A Synthetic and Pharmacological Overview
An In-depth Technical Guide
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the ethyl 2-cyano-2-(pyridin-3-yl)acetate scaffold represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry. The unique arrangement of a pyridine ring, a cyano group, and an ethyl acetate moiety provides a reactive and adaptable framework for the synthesis of a diverse array of molecules. This guide offers a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of these derivatives. We will delve into their potent anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed mechanistic insights, structure-activity relationship (SAR) analyses, and validated experimental protocols. The content herein is synthesized from authoritative sources to provide a field-proven perspective for professionals engaged in drug discovery and development.
Introduction: The Pyridine Scaffold in Drug Discovery
The pyridine ring is a fundamental structural motif found in numerous natural products and synthetic pharmaceuticals.[1] Its presence is often associated with a wide spectrum of biological and pharmacological activities, making it a privileged scaffold in medicinal chemistry.[2] When functionalized to form 3-cyano-2-pyridone structures, derived from precursors like ethyl 2-cyano-2-(pyridin-3-yl)acetate, these compounds gain significant attention for their therapeutic potential.[3][4] This guide focuses specifically on this class of derivatives, elucidating the chemical strategies used to create them and the diverse biological activities they exhibit.
Synthetic Pathways: From Precursors to Bioactive Molecules
The principal method for synthesizing the core structure and its derivatives is the Knoevenagel condensation , a reliable carbon-carbon bond-forming reaction.[5] This reaction typically involves the base-catalyzed condensation of an aldehyde (like 3-pyridinecarboxaldehyde) with an active methylene compound such as ethyl cyanoacetate.[5]
Variations of this approach, including one-pot, multi-component reactions, are widely employed to generate diverse libraries of derivatives. These reactions can involve condensing a ketone, an aldehyde, and ethyl cyanoacetate with a source of ammonia, like ammonium acetate, often under reflux conditions.[6][7] This efficient strategy allows for the rapid assembly of complex and highly functionalized pyridone heterocycles.[8]
General Experimental Protocol: Knoevenagel Condensation
The following protocol describes a conventional method for synthesizing an ethyl 2-cyano-3-(pyridin-3-yl)acrylate, a direct precursor or analogue to the target derivatives.
Objective: To synthesize Ethyl 2-cyano-3-(pyridin-3-yl)acrylate.
Materials:
-
3-Pyridinecarboxaldehyde
-
Ethyl cyanoacetate[9]
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 mL per mole of aldehyde) to the solution. The piperidine acts as a basic catalyst to deprotonate the active methylene group of ethyl cyanoacetate, initiating the condensation.
-
Stir the reaction mixture at room temperature for approximately 8 hours.
-
Monitor the reaction's progress by TLC to confirm the consumption of the starting materials.
-
Upon completion, remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the final product.[5]
Synthesis Workflow Visualization
The general workflow for the synthesis is depicted below. This process highlights the key stages from reaction setup to final product purification.
Caption: General workflow for Knoevenagel condensation synthesis.
Anticancer Activity: A Prominent Therapeutic Avenue
One of the most extensively studied biological activities of this class of compounds is their anticancer potential. Research has demonstrated significant cytotoxic effects against a range of human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF-7), and hepatic adenocarcinoma (HepG2).[10][11][12]
Mechanism of Action
The anticancer effects of these derivatives are often attributed to the inhibition of key signaling proteins involved in cancer cell survival and proliferation. Several studies have identified specific molecular targets:
-
PIM-1 Kinase: Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been reported as inhibitors of PIM-1, an oncogenic serine/threonine kinase that plays a crucial role in promoting cancer cell survival.[10][11]
-
VEGFR-2/HER-2 Inhibition: Some cyanopyridone and fused pyrido[2,3-d]pyrimidine derivatives have shown dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), two critical targets in anti-angiogenesis and cancer therapy.[12]
Structure-Activity Relationship (SAR)
The antiproliferative potency of these derivatives is highly dependent on their substitution patterns. Key findings include:
-
Aromatic Substituents: The presence of a para-fluoro substituent on a phenyl ring attached to the pyridone moiety has been shown to enhance cytotoxic activity against lung carcinoma cells.[10]
-
Functional Groups: The presence and position of groups like -OCH₃, -OH, and -C=O can significantly enhance antiproliferative activity, while bulky groups or halogen atoms may decrease it.[13]
-
Fused Ring Systems: Fused pyridopyrimidine analogs have been identified as potent VEGFR-2 inhibitors, demonstrating that extending the heterocyclic system can be a viable strategy for enhancing potency.[12]
In Vitro Cytotoxicity Data
The following table summarizes the inhibitory concentrations (IC₅₀) of representative compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8a | A549 (Lung) | 0.83 µg/mL | [10] |
| 7b | A549 (Lung) | 0.87 µg/mL | [10] |
| 5a | MCF-7 (Breast) | 1.77 | [12] |
| 5e | MCF-7 (Breast) | 1.39 | [12] |
| 6b | HepG2 (Liver) | 2.68 | [12] |
| 4e | AMGM5 (Glioblastoma) | 374.5 | [6] |
| 4a | HeLa (Cervical) | 558.5 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To evaluate the in vitro cytotoxicity of synthesized compounds against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Antimicrobial and Anti-inflammatory Potential
Beyond their anticancer effects, derivatives of this scaffold have demonstrated promising activity against microbial pathogens and inflammatory processes.
Antimicrobial Activity
Several studies have reported the synthesis of 3-cyano-2-pyridone derivatives with notable antibacterial and antifungal properties.[2][14] These compounds have been evaluated against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus flavus.[8][15]
-
Mechanism of Action: A potential mechanism for the antibacterial effects is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[2][8] Certain derivatives have shown potent inhibitory activity against this target.
-
Key Findings: In one study, 3-cyanopyridine derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against E. coli.[8]
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has also been explored, with promising results in preclinical models.[16]
-
Mechanism of Action: The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of the inflammatory response.[7][17]
-
In Vivo Studies: A novel 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid derivative demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard test for acute inflammation.[7] This compound showed edema inhibition rates comparable to the selective COX-2 inhibitor celecoxib.[7]
Caption: Simplified pathway of COX-2 mediated inflammation.
Conclusion and Future Directions
The derivatives of ethyl 2-cyano-2-(pyridin-3-yl)acetate are a rich source of bioactive compounds with significant therapeutic potential. The straightforward and versatile synthetic routes allow for the creation of large, diverse chemical libraries amenable to high-throughput screening. The potent anticancer, antimicrobial, and anti-inflammatory activities demonstrated by these compounds underscore their importance in modern drug discovery.
Future research should focus on:
-
Lead Optimization: Systematically modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.
-
Mechanism Elucidation: Further investigating the precise molecular targets and signaling pathways affected by these derivatives to better understand their mode of action.
-
In Vivo Efficacy: Advancing the most promising candidates into more complex animal models to validate their therapeutic potential for specific diseases.
The continued exploration of this chemical scaffold holds great promise for the development of novel and effective therapies for a range of human diseases.
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Core Topic: Solubility and Stability of Ethyl 2-cyano-2-pyridin-3-yl-acetate
An In-depth Technical Guide for Researchers
Preamble: Navigating the Physicochemical Landscape
Ethyl 2-cyano-2-pyridin-3-yl-acetate (CAS 39266-24-5) is a pyridine-containing cyanoacetate ester of significant interest in synthetic and medicinal chemistry. Its unique trifunctional architecture—comprising a pyridine ring, a nitrile group, and an ester moiety—renders it a versatile building block. However, these same functional groups dictate its physicochemical behavior, presenting both opportunities and challenges for researchers in formulation, process development, and analytical science. The absence of extensive published empirical data for this specific molecule necessitates a predictive and methodological approach to understanding its core characteristics.
This guide provides an in-depth analysis of the anticipated solubility and stability of this compound. By dissecting its structural components and referencing established chemical principles and data from analogous compounds, we offer a robust framework for its handling, storage, and application. We complement these predictive insights with detailed, field-proven experimental protocols to empower researchers to generate empirical data tailored to their specific needs.
Section 1: Molecular Structure and Physicochemical Properties
Understanding the foundational properties of a molecule is the first step in predicting its behavior in complex systems.
Molecular Structure:
Caption: Potential hydrolytic degradation pathways.
Section 4: Experimental Protocol for Solubility Determination
To move from prediction to empirical fact, a standardized protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.
Workflow: Isothermal Shake-Flask Solubility Assessment
Caption: Workflow for solubility determination.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of solid this compound to several vials (e.g., 10 mg to a 2 mL glass vial). The key is to ensure solid remains after equilibrium is reached.
-
Carefully add a precise volume of the chosen solvent (e.g., 1.0 mL) to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure the solution is saturated.
-
-
Sample Processing:
-
Remove vials and allow any suspended solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at high speed (e.g., 10,000 rpm for 10 min) or filter the suspension through a 0.22 µm syringe filter compatible with the solvent. This step is critical to avoid artificially high results.
-
-
Analysis:
-
Carefully take a known volume of the clear supernatant (e.g., 100 µL).
-
Dilute the aliquot with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Quantify the concentration using a validated analytical method, such as HPLC-UV. [1]5. Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Section 5: Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are essential in drug development to identify potential degradation products and establish degradation pathways. This involves subjecting the compound to stress conditions harsher than those it would typically encounter.
Workflow: Forced Degradation Study
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An In-depth Technical Guide on the Elucidation of the Mechanism of Action for Ethyl 2-Cyano-2-(pyridin-3-yl)acetate
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and establish the mechanism of action for the compound ethyl 2-cyano-2-(pyridin-3-yl)acetate. Given the current landscape of available research, which primarily focuses on the synthesis of this compound as a precursor for more complex heterocyclic structures, this guide will take a forward-looking approach. We will extrapolate potential mechanisms based on the documented biological activities of its derivatives and outline a rigorous, multi-faceted experimental plan to elucidate its core biological functions.
Introduction and Current Landscape
Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a versatile organic molecule characterized by a central carbon atom bonded to a cyano group, an ethyl acetate moiety, and a pyridine-3-yl ring. While its synthesis is well-documented, its intrinsic biological activity and mechanism of action remain largely unexplored. However, the broader class of 3-cyanopyridine derivatives has demonstrated significant pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This suggests that the parent compound may serve as a valuable pharmacophore and possess its own unique biological profile.
This guide will, therefore, serve as a strategic roadmap for a comprehensive investigation into the mechanistic underpinnings of ethyl 2-cyano-2-(pyridin-3-yl)acetate, with a focus on three key areas of potential therapeutic relevance: oncology, inflammation, and infectious diseases.
Hypothesized Mechanisms of Action
Based on the activities of structurally related 3-cyanopyridine and 2-pyridone derivatives, we can postulate several plausible mechanisms of action for ethyl 2-cyano-2-(pyridin-3-yl)acetate.
Anticancer Activity
Derivatives of 3-cyanopyridine have shown promise as anticancer agents, with activities reported against lung and breast cancer cell lines.[1][6][7] Potential mechanisms to investigate include:
-
Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as protein kinases, topoisomerases, or histone deacetylases.[8][9]
-
Induction of Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: It may interfere with the cell cycle machinery, leading to arrest at specific checkpoints.
Anti-inflammatory Activity
The structural motifs present in ethyl 2-cyano-2-(pyridin-3-yl)acetate are found in compounds with known anti-inflammatory effects.[4][5] The primary hypotheses for its anti-inflammatory mechanism are:
-
Inhibition of Pro-inflammatory Enzymes: The compound may inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, thereby reducing the production of prostaglandins and leukotrienes.[10][11]
-
Modulation of Cytokine Production: It could suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in immune cells.[10]
Antimicrobial Activity
The pyridine and cyano groups are present in various antimicrobial agents. For ethyl 2-cyano-2-(pyridin-3-yl)acetate, potential antimicrobial mechanisms include:
-
Inhibition of Essential Bacterial Enzymes: The compound might target bacterial-specific enzymes like DNA gyrase or dihydrofolate reductase, which are crucial for bacterial survival.[2]
-
Disruption of Bacterial Cell Wall Synthesis: It could interfere with the biosynthesis of peptidoglycan, leading to cell lysis.
-
Inhibition of Biofilm Formation: The compound may prevent the formation of bacterial biofilms, which are critical for chronic infections.[12]
Experimental Workflows for Mechanistic Elucidation
A systematic and multi-tiered approach is essential to validate these hypotheses. The following experimental workflows provide a comprehensive plan for this investigation.
Tier 1: Initial Screening and Cytotoxicity Assessment
The initial phase focuses on determining the general biological activity and toxicity profile of the compound.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate various human cancer cell lines (e.g., A549, MCF-7, HCT116) and normal cell lines (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of ethyl 2-cyano-2-(pyridin-3-yl)acetate (e.g., from 0.1 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values to determine the cytotoxicity of the compound.
Workflow Diagram: Initial Screening
Caption: Tier 1 workflow for initial biological screening.
Tier 2: Target Identification and Pathway Analysis
Based on the results from Tier 1, this phase aims to identify the specific molecular targets and pathways affected by the compound.
Experimental Protocol: Kinase Inhibition Assay
-
Assay Setup: Use a commercially available kinase profiling panel (e.g., DiscoverX, Promega) to screen the compound against a broad range of kinases.
-
Compound Incubation: Incubate the compound at a fixed concentration (e.g., 10 µM) with the individual kinases, their respective substrates, and ATP.
-
Activity Measurement: Measure the kinase activity using a luminescent or fluorescent readout.
-
Data Analysis: Determine the percentage of inhibition for each kinase. For significant hits, perform dose-response studies to calculate the IC50 values.
Signaling Pathway Diagram: Hypothesized Anticancer Mechanism
Caption: Hypothesized kinase inhibition pathway.
Tier 3: In Vivo Validation
The final phase involves validating the in vitro findings in relevant animal models.
Experimental Protocol: Xenograft Mouse Model of Cancer
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., A549) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into vehicle control and treatment groups. Administer ethyl 2-cyano-2-(pyridin-3-yl)acetate via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for histological and molecular analysis (e.g., Western blotting for target engagement).
Data Summary and Interpretation
To facilitate clear interpretation and comparison of experimental results, all quantitative data should be summarized in a structured format.
Table 1: Summary of In Vitro Activity
| Assay Type | Cell Line / Organism | Endpoint | Result (IC50 / MIC in µM) |
|---|---|---|---|
| Cytotoxicity | A549 (Lung Cancer) | Cell Viability | Data |
| Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability | Data |
| Cytotoxicity | MRC-5 (Normal Lung) | Cell Viability | Data |
| Antimicrobial | Staphylococcus aureus | Growth Inhibition | Data |
| Antimicrobial | Escherichia coli | Growth Inhibition | Data |
| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide Production | Data |
Conclusion and Future Directions
This guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of ethyl 2-cyano-2-(pyridin-3-yl)acetate. By systematically progressing from broad phenotypic screening to specific target identification and in vivo validation, researchers can build a robust understanding of this compound's biological activity. The insights gained will be crucial for its potential development as a novel therapeutic agent. Future work should also focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity.
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An In-depth Technical Guide to the Discovery and History of Cyanoacetate Compounds
Introduction
Cyanoacetate compounds, characterized by the presence of a nitrile group and an ester functionality attached to the same methylene carbon (NC-CH₂-COOR), represent a cornerstone of modern organic synthesis. These bifunctional molecules are not mere chemical curiosities but are revered as highly versatile C₂ synthons, or building blocks, prized for their unique reactivity. The electron-withdrawing properties of both the nitrile and carbonyl groups render the intervening α-protons exceptionally acidic, creating a highly reactive methylene group that serves as a powerful nucleophile. This inherent reactivity has positioned cyanoacetates as indispensable intermediates in the synthesis of a vast spectrum of complex molecules, from life-saving pharmaceuticals to high-performance industrial materials. This guide provides a comprehensive exploration of the origins, synthetic evolution, and profound impact of cyanoacetate compounds, offering field-proven insights for researchers, scientists, and professionals in drug development.
Part 1: The Dawn of Cyanoacetate Chemistry
The journey of cyanoacetates begins with their parent acid. Cyanoacetic acid, a white, hygroscopic solid, was first synthesized in the mid-19th century during early explorations into nitrile-containing organic acids.[1] The foundational method for its preparation involves the treatment of chloroacetate salts with sodium cyanide, followed by acidification, a route that laid the groundwork for the synthesis of its more widely used ester derivatives.[1][2][3]
The true synthetic utility of this class of compounds was unlocked with the preparation of their esters, most notably ethyl cyanoacetate. Early methods for synthesizing these crucial esters were established through two primary, robust pathways that remain fundamental in organic chemistry:
-
The Kolbe Nitrile Synthesis: Named after Hermann Kolbe, this method involves the reaction of an alkyl haloacetate (like ethyl chloroacetate) with a metal cyanide (typically sodium or potassium cyanide).[4][5] This reaction is a classic example of a nucleophilic substitution (SN2) reaction.[4][6][7]
-
Fischer Esterification: This classic method involves the direct, acid-catalyzed reaction of cyanoacetic acid with an alcohol, such as ethanol, to form the corresponding ester.[5][8]
These initial discoveries were not just academic exercises; they provided the chemical community with a powerful and accessible tool, a molecule poised for complex molecular construction.
Part 2: Evolution of Synthetic Methodologies
The foundational methods for producing cyanoacetates have been refined over decades for improved yield, safety, and scalability. Understanding the causality behind these choices is critical for any practicing chemist.
Foundational Synthetic Protocols
1. The Kolbe Nitrile Synthesis Pathway
This approach leverages the reaction of a halo-acetic ester with an alkali metal cyanide.[9] The reaction proceeds via an SN2 mechanism, where the cyanide ion (CN⁻) acts as a nucleophile, displacing the halide from the α-carbon of the ester.[4][6]
-
Mechanism Causality: The choice of a polar aprotic solvent (e.g., DMSO, acetone) is crucial.[6][7] These solvents solvate the metal cation but leave the cyanide anion relatively "bare," enhancing its nucleophilicity and promoting the desired SN2 pathway. In protic solvents, the cyanide anion would be heavily solvated via hydrogen bonding, reducing its reactivity.[7] A significant side reaction is the formation of isonitriles, as the cyanide ion is an ambident nucleophile, capable of attacking with either the carbon or nitrogen atom.[4][7][9] Using alkali cyanides like NaCN in polar aprotic solvents favors attack from the more nucleophilic carbon atom, maximizing the nitrile yield.[4][7]
Diagram: Kolbe Nitrile Synthesis for Ethyl Cyanoacetate
Caption: SN2 mechanism for the synthesis of ethyl cyanoacetate.
2. Fischer Esterification of Cyanoacetic Acid
This is an equilibrium-controlled, acid-catalyzed esterification.[8] The reaction involves heating cyanoacetic acid with an excess of an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][8]
-
Mechanism Causality: The mechanism involves several reversible steps.[10][11] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon.[8][11][12] This activation allows the weakly nucleophilic alcohol to attack. To drive the reaction toward the product (the ester), Le Châtelier's principle is applied.[11] This is practically achieved in two ways: using a large excess of the alcohol reactant or removing water as it is formed, often through azeotropic distillation.[8][11]
Diagram: Fischer Esterification Mechanism
Caption: Key steps in the acid-catalyzed Fischer esterification.
Summary of Primary Synthetic Routes
| Method | Reactants | Catalyst/Solvent | Key Considerations |
| Kolbe Nitrile Synthesis | Ethyl Chloroacetate + Sodium Cyanide | Polar aprotic (e.g., DMSO) | Highly exothermic; requires careful temperature control. Use of highly toxic cyanides necessitates stringent safety protocols.[13] Potential for isonitrile byproduct formation.[4][9] |
| Fischer Esterification | Cyanoacetic Acid + Ethanol | Strong acid (e.g., H₂SO₄) | Reversible reaction; requires excess alcohol or removal of water to achieve high yields.[8][11] Avoids use of cyanide salts directly in the final step. |
Detailed Experimental Protocol: Synthesis of Ethyl Cyanoacetate
The following protocol is adapted from a robust procedure published in Organic Syntheses, which combines the principles of the Kolbe synthesis and Fischer esterification.[13] This self-validating system ensures high yields by first forming the sodium salt of cyanoacetic acid and then performing the esterification.
Step 1: Formation of Sodium Cyanoacetate
-
In a 5-liter round-bottomed flask, dissolve 500 g (5.3 moles) of chloroacetic acid in 700 mL of water. Warm the solution to 50°C.
-
Carefully neutralize the solution with approximately 290 g (2.7 moles) of anhydrous sodium carbonate. A slight excess is acceptable.
-
In a separate beaker, dissolve 294 g (5.8 moles) of 97% sodium cyanide in 750 mL of water warmed to 55°C.
-
Cool the sodium chloroacetate solution to room temperature. With rapid stirring and cooling under a water tap, add the sodium cyanide solution. Causality: This step is exothermic. Vigorous cooling is essential to prevent side reactions and the potential release of hydrogen cyanide gas.[13]
Step 2: Liberation and Isolation of Cyanoacetic Acid
-
Filter the resulting solution if it is not clear. In a well-ventilated fume hood, add 694 g (5.8 moles) of commercial hydrochloric acid with thorough stirring to liberate the free cyanoacetic acid. Trustworthiness: The addition of acid will decompose any excess cyanide, releasing toxic hydrogen cyanide gas. This step MUST be performed in a certified fume hood.[13]
-
Evaporate the solution on a water bath at 60–70°C under reduced pressure (20–30 mm Hg) until the distillate ceases to come over.
-
To the residue, add 600 mL of 95% ethanol, filter off the precipitated sodium chloride, and wash the salt cake with an additional 500 mL portion of ethanol.
Step 3: Esterification
-
Combine the alcoholic filtrates and evaporate under reduced pressure (water bath at 50–60°C).
-
To the residue (approx. 540 g), add a mixture of 600 mL of absolute ethanol and 10 mL of concentrated sulfuric acid.
-
Heat the mixture under a reflux condenser for three hours.
-
Remove the excess alcohol and some of the water formed by distillation under reduced pressure.
-
Add another 300 mL of absolute alcohol and 4 mL of concentrated sulfuric acid and heat for an additional two hours to drive the esterification to completion.
Step 4: Work-up and Purification
-
After cooling, neutralize the excess sulfuric acid with a concentrated solution of sodium carbonate.
-
Separate the ester (upper layer) and extract the aqueous layer with ether or benzene.
-
Combine the organic layers and distill under reduced pressure. Collect the fraction boiling at 94–99°C at 16 mm Hg. The yield is typically 474–492 g (77–80% of the theoretical amount).[13]
Part 3: The Synthetic Powerhouse: Reactivity and Key Reactions
The synthetic versatility of ethyl cyanoacetate stems from its trifecta of functional groups: the ester, the nitrile, and the active methylene bridge. This unique combination allows it to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
The Knoevenagel Condensation
Perhaps the most significant reaction involving cyanoacetates is the Knoevenagel condensation.[14] This reaction involves the base-catalyzed condensation of the active methylene compound (ethyl cyanoacetate) with an aldehyde or ketone.[14][15] The product is typically an α,β-unsaturated system.[15]
-
Mechanism Causality: A weak base (like piperidine or an amine) is sufficient to deprotonate the highly acidic α-carbon of the ethyl cyanoacetate, generating a resonance-stabilized carbanion (enolate).[14][15] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated to form a β-hydroxy compound, which then readily undergoes base-induced dehydration to yield the final conjugated product.[15] Using a mild base is critical to prevent the self-condensation of the aldehyde or ketone reactant.[14]
Diagram: Knoevenagel Condensation Workflow
Caption: Logical workflow of the Knoevenagel condensation reaction.
Gateway to Heterocycles
The true power of cyanoacetates is revealed in their role as precursors to a multitude of heterocyclic compounds, many of which form the core of important pharmaceutical agents.
-
Allopurinol: Used to treat chronic gout, allopurinol can be synthesized from ethyl cyanoacetate.[5] The synthesis starts with a Knoevenagel-type condensation with triethyl orthoformate. The resulting intermediate is then cyclized with hydrazine to form a substituted pyrazole, which is subsequently reacted with formamide to build the final pyrazolo-pyrimidine ring system of allopurinol.[5][16][17]
-
Trimethoprim: This bacteriostatic agent is synthesized by condensing ethyl cyanoacetate with 3,4,5-trimethoxybenzaldehyde.[5][18][19] The resulting α,β-unsaturated product is then reduced, and the pyrimidine ring is constructed via heterocyclization with guanidine.[19]
-
Purines (Caffeine & Theophylline): The core purine scaffold of compounds like caffeine and theophylline is synthetically accessible using ethyl cyanoacetate as a starting material.[2][5]
Part 4: Broad Spectrum of Applications
The synthetic utility of cyanoacetate compounds translates directly into significant industrial and commercial applications.
-
Pharmaceuticals: As detailed above, cyanoacetates are crucial intermediates in the synthesis of a wide range of drugs, including anticonvulsants, anti-inflammatory agents, and antibacterial drugs like trimethoprim.[5]
-
Adhesives: Cyanoacetic acid is the foundational precursor to cyanoacrylate adhesives, commonly known as "super glue".[2][20] The industrial process involves the esterification of cyanoacetic acid to produce an alkyl cyanoacetate (like ethyl cyanoacetate).[20] This ester then undergoes a Knoevenagel condensation with formaldehyde.[20][21] The resulting polymer is thermally "cracked" (depolymerized) to yield the liquid monomer (e.g., ethyl 2-cyanoacrylate), which rapidly polymerizes in the presence of moisture to form a strong adhesive bond.[21][22][23]
-
Agrochemicals: These compounds serve as intermediates in the production of various herbicides and insecticides, contributing to crop protection and agricultural productivity.
-
Dyes and Pigments: The reactive nature of cyanoacetates makes them useful in the synthesis of specialty dyes and pigments.[1][3]
Conclusion
From their initial synthesis in the 19th century to their current status as indispensable synthetic workhorses, cyanoacetate compounds have a rich and impactful history. Their unique electronic structure, centered on the active methylene group, provides a reliable and versatile platform for carbon-carbon bond formation and the construction of complex molecular architectures. For the modern researcher in drug discovery or materials science, a deep, mechanistic understanding of the synthesis and reactivity of cyanoacetates is not merely beneficial—it is essential for innovation and success. The foundational principles established by chemists over a century ago continue to empower the development of the medicines and materials of tomorrow.
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The Pyridinone Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The pyridinone ring system, a six-membered nitrogen-containing heterocycle, has emerged as a quintessential "privileged scaffold" in the landscape of drug discovery. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups, have cemented its importance in the design of novel therapeutics.[1][2] This in-depth technical guide explores the multifaceted applications of the pyridinone core in medicinal chemistry, delving into its synthetic strategies, diverse pharmacological activities, and the molecular mechanisms of action of key pyridinone-based drugs. We will examine its role in the development of agents for a wide array of diseases, including cancer, cardiovascular conditions, and infectious diseases, providing researchers and drug development professionals with a comprehensive understanding of this versatile and potent chemical entity.
Introduction: The Pyridinone Scaffold - A Structural and Functional Overview
Pyridinones are a class of six-membered heterocyclic compounds that exist in two primary isomeric forms: 2-pyridinones and 4-pyridinones, distinguished by the position of the carbonyl group relative to the nitrogen atom.[2] This seemingly simple scaffold possesses a rich chemical character that makes it highly attractive for medicinal chemistry applications. Pyridinone derivatives can engage in multiple hydrogen bond interactions with biological targets, a crucial feature for achieving high binding affinity and specificity.[3] Furthermore, the pyridinone moiety can act as a bioisostere for amides, phenols, and other heterocyclic rings, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and lipophilicity.[1][2] The inherent versatility of the pyridinone core has led to its incorporation into a multitude of FDA-approved drugs, underscoring its significance in the pharmaceutical industry.[3]
Synthetic Strategies for Pyridinone Derivatives
The efficient construction of the pyridinone core is a cornerstone of its application in drug discovery. A variety of synthetic methodologies have been developed to access a diverse range of substituted pyridinones.
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs are particularly well-suited for the synthesis of pyridinone libraries for high-throughput screening.
Experimental Protocol: One-Pot Synthesis of 2-Pyridinone Derivatives
This protocol outlines a general one-pot, three-component reaction for the synthesis of substituted 2-pyridones.
-
Reaction Setup: To a solution of an aromatic aldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in ethanol (10 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes.
-
Addition of Second Active Methylene Compound: Add a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel.
Cyclocondensation Reactions
Cyclocondensation reactions involve the formation of a cyclic compound from one or more acyclic precursors with the elimination of a small molecule, such as water or ammonia. This approach is widely used for the synthesis of both 2- and 4-pyridinones. The Guareschi-Thorpe reaction, for instance, is a classic method for synthesizing 2-hydroxypyridines, which exist in tautomeric equilibrium with 2-pyridinones.
Therapeutic Applications of Pyridinone-Containing Drugs
The pyridinone scaffold is at the heart of numerous approved drugs across a wide range of therapeutic areas.
Oncology
In the field of oncology, pyridinone-containing molecules have shown remarkable efficacy as targeted therapies.
-
Tazemetostat: An inhibitor of the enhancer of zeste homolog 2 (EZH2) methyltransferase, Tazemetostat is approved for the treatment of epithelioid sarcoma and follicular lymphoma.[4] It competitively inhibits the S-adenosyl-L-methionine (SAM) binding site of EZH2, leading to the modulation of gene expression and the induction of apoptosis in cancer cells.[5]
Table 1: Quantitative Data for Tazemetostat
| Parameter | Value | Reference(s) |
| Target | EZH2 | [4] |
| IC50 | 11 nM | [4] |
| Ki | 2.5 nM | [6] |
| Mechanism | SAM-competitive inhibition | [5] |
Signaling Pathway: Mechanism of Action of Tazemetostat
Caption: Milrinone inhibits PDE3, increasing cAMP levels and leading to enhanced cardiac contractility.
Infectious Diseases
The pyridinone scaffold is also found in agents used to treat a variety of infectious diseases.
-
Ciclopirox: A broad-spectrum antifungal agent, Ciclopirox is used topically to treat a range of fungal infections. Its mechanism of action involves the chelation of polyvalent metal cations, such as Fe³⁺ and Al³⁺, which are essential for the function of fungal enzymes involved in cellular metabolism and energy production. [7][8]
Table 3: Quantitative Data for Ciclopirox
| Parameter | Value | Reference(s) |
| Mechanism | Chelation of polyvalent cations | [7][8] |
| MIC (T. rubrum) | 1-20 µg/mL | [7] |
| Half-life (buccal) | 3.8 hours | [8] |
| Systemic Absorption | <5% (topical) | [7] |
-
Doravirine: A non-nucleoside reverse transcriptase inhibitor (NNRTI), Doravirine is a component of antiretroviral therapy for HIV-1 infection. It binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents viral replication. [9][10][11][12][13]
Other Therapeutic Areas
-
Pirfenidone: An anti-fibrotic and anti-inflammatory agent, Pirfenidone is used to treat idiopathic pulmonary fibrosis (IPF). [14]Its mechanism of action involves the downregulation of the pro-fibrotic cytokine transforming growth factor-beta (TGF-β). [15][16][17][18][19]
Table 4: Pharmacokinetic Data for Pirfenidone
| Parameter | Value | Reference(s) |
| Tmax | 1.8-2.2 hours | [1] |
| Half-life | 2.1-2.4 hours | [1] |
| Protein Binding | ~60% | [20] |
| Metabolism | Hepatic (primarily CYP1A2) | [20] |
| Excretion | ~80% in urine within 24 hours | [20] |
-
Deferiprone: An iron chelator, Deferiprone is used to treat iron overload in patients with thalassemia major. It forms a stable 3:1 complex with ferric iron, which is then excreted in the urine. [21][22][23][24]
Structure-Activity Relationship (SAR) Studies
The systematic modification of the pyridinone scaffold has been a fruitful area of research for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For example, in the development of anti-HIV pyridinone derivatives, modifications at positions 3, 4, and 6 of the pyridinone ring have been shown to be crucial for antiviral activity. The introduction of various substituents at these positions allows for the exploration of interactions with key amino acid residues in the binding pocket of the target enzyme. [3]
Future Perspectives and Conclusion
The pyridinone scaffold continues to be a fertile ground for the discovery of new and improved therapeutic agents. Its versatility and amenability to chemical modification ensure its continued prominence in medicinal chemistry. Current research is focused on exploring novel pyridinone derivatives for a range of diseases, with many compounds currently in various stages of clinical development for the treatment of cancers, inflammatory conditions, and infectious diseases. The ongoing exploration of the chemical space around the pyridinone core, coupled with a deeper understanding of its interactions with biological targets, promises to yield the next generation of innovative medicines.
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Systemic absorption of ciclopirox was determined in 5 patients with dermatophytic onychomycoses, after application of PENLAC® N. (n.d.). Retrieved January 7, 2026, from [Link]
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Das, S., et al. (2021). Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective. Egyptian Journal of Medical Human Genetics, 22(1), 1-13. [Link]
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Wygrecka, M., et al. (2017). Suppression of TGF-β pathway by pirfenidone decreases extracellular matrix deposition in ocular fibroblasts in vitro. PloS one, 12(2), e0172592. [Link]
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Chen, C., et al. (2018). Pirfenidone suppresses TGF‑β1‑induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway. Molecular medicine reports, 18(4), 3537-3544. [Link]
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Safety and handling of Ethyl 2-cyano-2-pyridin-3-YL-acetate
An In-depth Technical Guide to the Safe Handling of Ethyl 2-cyano-2-(pyridin-3-yl)acetate
Disclaimer: This document has been compiled to provide comprehensive safety and handling guidance for Ethyl 2-cyano-2-(pyridin-3-yl)acetate. No specific Safety Data Sheet (SDS) or comprehensive toxicological data for this exact compound (CAS 39266-24-5) is publicly available at the time of writing. The recommendations herein are therefore inferred from the known hazards of the parent molecule, ethyl cyanoacetate, and the general chemical properties of organic nitriles and pyridine-containing compounds. This guide should be used in conjunction with a thorough, site-specific risk assessment conducted by qualified personnel.
Compound Profile and Identification
Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a functionalized heterocyclic compound of interest in synthetic chemistry and drug discovery. Its structure incorporates a reactive nitrile group and an ester, centered on a methylene bridge attached to a pyridine ring. This combination of functional groups dictates its reactivity and informs the necessary safety precautions.
1.1 Chemical Identity
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | Ethyl 2-cyano-2-(pyridin-3-yl)acetate | - |
| CAS Number | 39266-24-5 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 190.20 g/mol | [1] |
| Structure |
| | SMILES: CCOC(=O)C(C#N)C1=CN=CC=C1 |[1] |
1.2 Physical Properties Specific, experimentally determined physical properties such as melting point, boiling point, and density for Ethyl 2-cyano-2-(pyridin-3-yl)acetate are not readily available in published literature.[1] The compound is expected to be a liquid or a low-melting solid at room temperature. For its parent compound, ethyl cyanoacetate, the boiling point is approximately 208-210 °C.[3]
Hazard Analysis and Risk Assessment (Inferred)
The primary hazards are inferred from the compound's functional groups: the nitrile moiety, the ester group, and the pyridine ring. The parent compound, ethyl cyanoacetate, is classified as harmful and an irritant.
2.1 Causality of Hazards
-
Nitrile Group (-C≡N): Organic nitriles are of toxicological concern. They can be metabolized to release cyanide ions, which inhibit cellular respiration. While the toxicity varies greatly between different nitrile compounds, prudence dictates treating them as potentially toxic. Contact with strong acids or heating to decomposition can liberate highly toxic hydrogen cyanide gas and nitrogen oxides.[4][5][6][7]
-
Ester Group (-COOEt): Esters can be hydrolyzed, particularly by strong acids or bases. This compound is reactive and may be incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][6][8]
-
α-Cyano Ester Structure: The methylene proton is acidic, making the compound susceptible to condensation reactions.[4] This reactivity highlights the need to avoid unintended reactions with strong bases.
-
Pyridine Ring: As a heterocyclic amine, the pyridine moiety imparts basicity and may react exothermically with acids.
2.2 GHS Classification (Inferred) The following table is an inferred GHS classification based on the known hazards of ethyl cyanoacetate and related nitriles.
| Hazard Class | Hazard Category | Inferred Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[9] |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation.[4][9] |
| Serious Eye Damage / Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][8][9] |
| Specific Target Organ Toxicity (Single) | Category 3 | H335: May cause respiratory irritation.[2][4] |
Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach of engineering controls and PPE is required to handle this compound safely. The causality is clear: to prevent the compound from entering the body via inhalation, skin absorption, or ingestion.
3.1 Engineering Controls
-
Fume Hood: All manipulations of Ethyl 2-cyano-2-(pyridin-3-yl)acetate, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10]
-
Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the workspace.[4]
3.2 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>25 g) or when there is a significant splash risk.[1][4]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable for incidental contact. For prolonged contact, select gloves with a high protection class (breakthrough time >240 minutes). Always inspect gloves before use and wash hands thoroughly after removal.[1]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. For larger scale operations, consider a chemical-resistant apron. Do not wear shorts or open-toed shoes in the laboratory.[1]
-
Respiratory Protection: A respirator is not typically required when work is conducted within a certified fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1]
Safe Handling and Storage Protocols
4.1 Handling
-
Personnel: Only trained personnel familiar with the potential hazards should handle this compound.
-
Work Area: Designate a specific area within a fume hood for handling. Ensure the area is clean and free of incompatible materials.
-
Transfers: Use a syringe, pipette, or cannulation for liquid transfers to minimize exposure. Avoid pouring. For solids, use a spatula in a way that minimizes dust generation.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not consume food or drink in the work area.[11]
4.2 Storage
-
Container: Store in the original, tightly sealed container.[1][11]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[1][11]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][8][11] Contact with these materials could lead to vigorous or explosive reactions.
-
Light and Moisture: The parent compound, ethyl cyanoacetate, is noted as being light and moisture sensitive.[10] Store protected from direct sunlight and moisture.
Emergency Response Protocols
Rapid and correct response to an emergency is critical.
5.1 First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
5.2 Spill Response For any spill, evacuate non-essential personnel and ensure adequate ventilation. Remove all ignition sources.
Caption: Decision workflow for responding to a chemical spill.
5.3 Fire Fighting
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[5]
-
Hazards of Combustion: Upon combustion, this compound may produce highly toxic and flammable gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen cyanide (HCN).[4][5]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1]
Waste Disposal
All waste containing Ethyl 2-cyano-2-(pyridin-3-yl)acetate must be treated as hazardous waste.
-
Containers: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or with general trash. All local, state, and federal regulations must be followed.[1][4]
Example Experimental Protocol: Synthesis
This section provides a practical application of the safety principles discussed. The following is an example protocol for the synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate, adapted from known chemical literature. All steps must be performed in a certified chemical fume hood.
7.1 Materials and Equipment
-
3-Bromopyridine
-
Ethyl cyanoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Copper(I) iodide (CuI)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
7.2 Step-by-Step Methodology
Caption: Experimental workflow for the synthesis of the target compound.
-
Preparation (Engineering Controls & PPE): Don all required PPE. Assemble and flame-dry a round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition 1 (NaH): Causality: Sodium hydride is highly reactive and flammable upon contact with moisture. It must be handled under an inert atmosphere. Weigh the required amount of NaH dispersion and add it to the flask containing anhydrous DMF.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition 2 (Ethyl Cyanoacetate): Causality: The reaction to form the anion is exothermic. Slow, dropwise addition at 0°C controls the reaction rate and temperature. Slowly add ethyl cyanoacetate to the stirred suspension via syringe.
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes. Hydrogen gas will evolve during this step. Ensure the fume hood sash is lowered and ventilation is adequate.
-
Reagent Addition 3 (Catalyst & Substrate): Add Copper(I) iodide and 3-bromopyridine to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 120-130 °C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Causality: Quenching is highly exothermic and may release flammable gases. It must be done slowly and cautiously. Carefully and slowly quench the reaction by adding water.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. Purify the crude product by column chromatography.
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- 8. researchgate.net [researchgate.net]
- 9. 39266-24-5 CAS MSDS (ETHYL 2-CYANO-2-PYRIDIN-3-YL-ACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Ethyl 2-cyano-2-(3-cyano-2-pyridinyl)acetate | C11H9N3O2 | CID 13050104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Ethyl 2-cyano-2-(pyridin-3-yl)acetate as a Versatile Intermediate in Organic Synthesis
This document provides an in-depth technical guide for researchers, medicinal chemists, and process development scientists on the synthesis and application of Ethyl 2-cyano-2-(pyridin-3-yl)acetate (CAS 39266-24-5). This versatile building block, featuring a unique combination of an activated nitrile-ester moiety and a pharmacologically relevant pyridine ring, serves as a powerful synthon for constructing complex molecular architectures. We will move beyond a simple recitation of facts to explain the underlying chemical principles, provide validated, step-by-step protocols, and explore the broader synthetic potential of this valuable reagent.
Core Concepts: The Synthetic Value of α-Aryl Cyanoacetates
Ethyl 2-cyano-2-(pyridin-3-yl)acetate belongs to the class of α-aryl cyanoacetates. These structures are of immense interest in organic synthesis for several reasons:
-
Activated Methylene Group: The single proton at the α-position is flanked by two electron-withdrawing groups (nitrile and ester), making it highly acidic and readily deprotonated. This facilitates a wide range of carbon-carbon bond-forming reactions.
-
Multiple Functional Handles: The presence of the ester and nitrile groups allows for a variety of subsequent chemical transformations. The ester can be hydrolyzed, reduced, or converted to an amide, while the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid or amide.
-
Access to Quaternary Centers: Substitution of the α-proton allows for the creation of sterically hindered quaternary carbon centers, a structural motif prevalent in many biologically active molecules.
Historically, the synthesis of α-heteroaryl cyanoacetates was challenging. However, modern cross-coupling methodologies, particularly palladium-catalyzed reactions, have provided a robust and high-yielding pathway to these valuable intermediates.[1][2]
Synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate via Palladium-Catalyzed α-Arylation
The most efficient and scalable method for preparing the title compound is the palladium-catalyzed α-arylation of ethyl cyanoacetate with a suitable heteroaryl halide, such as 3-bromopyridine. This reaction, detailed by Wang, Guram, and colleagues, offers a significant improvement over traditional methods.[3][4]
Mechanistic Rationale
The reaction proceeds through a well-established palladium catalytic cycle. The key to success is the choice of ligand; a bulky, electron-rich phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) is crucial. It promotes the challenging reductive elimination step, especially with electron-rich enolates and heteroaryl halides.
The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromopyridine to form a Pd(II) intermediate.
-
Deprotonation/Transmetalation: A strong, non-nucleophilic base, potassium tert-butoxide (KOt-Bu), deprotonates ethyl cyanoacetate to form a potassium enolate. This enolate then displaces the bromide on the palladium center.
-
Reductive Elimination: The aryl and enolate ligands on the Pd(II) center couple and are eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst.
Sources
- 1. Palladium-Catalyzed Arylation of Ethyl Cyanoacetate. Fluorescence Resonance Energy Transfer as a Tool for Reaction Discovery [organic-chemistry.org]
- 2. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Palladium-Catalyzed One-Pot Synthesis of 2-Alkyl-2-arylcyanoacetates [organic-chemistry.org]
- 4. ETHYL 2-CYANO-2-PYRIDIN-3-YL-ACETATE synthesis - chemicalbook [chemicalbook.com]
The Versatile Precursor: Ethyl 2-cyano-2-(pyridin-3-yl)acetate in Heterocyclic Synthesis
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of starting materials available to the synthetic chemist, ethyl 2-cyano-2-(pyridin-3-yl)acetate stands out as a particularly versatile and powerful precursor. Its unique combination of a reactive methylene group, a nitrile, an ester, and a pyridine ring provides a gateway to a diverse range of complex heterocyclic systems. This guide provides an in-depth exploration of the synthesis and utility of this key building block, offering detailed protocols and mechanistic insights for researchers and professionals in the field.
Synthesis of the Precursor: Ethyl 2-cyano-2-(pyridin-3-yl)acetate
The journey into the rich chemistry of this precursor begins with its own efficient synthesis. While several methods exist, a common and effective approach involves the palladium-catalyzed cyanation of a halo-pyridine derivative. A detailed protocol for a related isomer provides a strong foundation for this synthesis.[1]
Protocol 1: Synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate
This protocol is adapted from a similar palladium-catalyzed cyanation reaction.
Reaction Scheme:
Materials:
-
3-Bromopyridine
-
Ethyl cyanoacetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromopyridine (1.0 eq), ethyl cyanoacetate (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and dppf (0.1 eq).
-
Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 2-cyano-2-(pyridin-3-yl)acetate.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of Polysubstituted 2-Pyridones
The activated methylene group in ethyl 2-cyano-2-(pyridin-3-yl)acetate makes it an excellent substrate for the synthesis of highly functionalized 2-pyridone rings through multi-component reactions. These reactions offer a high degree of atom economy and allow for the rapid construction of complex molecules from simple starting materials.[2][3][4]
Protocol 2: One-Pot, Four-Component Synthesis of a 3-Cyano-2-pyridone Derivative
Reaction Scheme:
Materials:
-
Ethyl 2-cyano-2-(pyridin-3-yl)acetate
-
An aromatic aldehyde (e.g., benzaldehyde)
-
A ketone (e.g., acetophenone)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine ethyl 2-cyano-2-(pyridin-3-yl)acetate (1.0 eq), the aromatic aldehyde (1.0 eq), the ketone (1.0 eq), and ammonium acetate (4.0 eq) in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-pyridone derivative.
Causality Behind Experimental Choices:
-
Ammonium acetate serves as both a nitrogen source for the pyridine ring and a catalyst.
-
Ethanol is a common and effective solvent for this type of condensation reaction.
-
Refluxing provides the necessary energy to drive the multiple condensation and cyclization steps.
Diagram of the 2-Pyridone Synthesis Workflow
Caption: Workflow for the one-pot synthesis of 2-pyridones.
Construction of Fused Heterocycles: Pyrido[2,3-d]pyrimidines
The presence of both a nitrile and a pyridine ring in the precursor opens up pathways to fused heterocyclic systems of significant medicinal interest, such as pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer and kinase inhibitory effects.[5]
Protocol 3: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol involves the initial formation of a 2-aminopyridine derivative from ethyl 2-cyano-2-(pyridin-3-yl)acetate, followed by cyclization.
Reaction Scheme (Two Steps):
-
Py-CH(CN)-COOEt + Malononitrile --[Base]--> 2-Amino-3,5-dicyanopyridine derivative
-
2-Amino-3,5-dicyanopyridine derivative + Formic Acid --> Pyrido[2,3-d]pyrimidine
Materials:
-
Ethyl 2-cyano-2-(pyridin-3-yl)acetate
-
Malononitrile
-
Piperidine (or another basic catalyst)
-
Ethanol
-
Formic acid
-
Sulfuric acid (catalytic amount)
Procedure:
Step 1: Synthesis of the 2-Aminopyridine Intermediate
-
Dissolve ethyl 2-cyano-2-(pyridin-3-yl)acetate (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the 2-aminopyridine intermediate.
Step 2: Cyclization to the Pyrido[2,3-d]pyrimidine
-
To the 2-aminopyridine intermediate from Step 1, add an excess of formic acid and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to yield the pure pyrido[2,3-d]pyrimidine.
Mechanistic Insight: The initial step is a Michael addition of the active methylene compound to an activated form of the precursor, followed by cyclization and aromatization to form the substituted pyridine. The second step involves the reaction of the amino and cyano groups with formic acid to construct the fused pyrimidine ring.
The Gewald Reaction: Access to 2-Aminothiophenes
The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. Ethyl 2-cyano-2-(pyridin-3-yl)acetate is an excellent substrate for this reaction, reacting with a ketone and elemental sulfur in the presence of a base.[6][7][8]
Protocol 4: Gewald Synthesis of a 2-Aminothiophene Derivative
Reaction Scheme:
Materials:
-
Ethyl 2-cyano-2-(pyridin-3-yl)acetate
-
A ketone (e.g., cyclohexanone)
-
Elemental sulfur (S₈)
-
A base (e.g., morpholine or diethylamine)
-
Ethanol or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine ethyl 2-cyano-2-(pyridin-3-yl)acetate (1.0 eq), the ketone (1.1 eq), and elemental sulfur (1.1 eq) in ethanol or DMF.
-
Add the base (e.g., morpholine, 1.2 eq) to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The reaction is often exothermic.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
The "Why" Behind the "How":
-
The base plays a dual role: it catalyzes the initial Knoevenagel condensation between the precursor and the ketone, and it also facilitates the reaction with elemental sulfur.
-
The reaction proceeds through a thiirane intermediate, which then undergoes ring-opening and cyclization to form the thiophene ring.
Diagram of the Gewald Reaction Mechanism
Caption: Key steps in the Gewald reaction mechanism.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various heterocycles from ethyl 2-cyano-2-(pyridin-3-yl)acetate.
| Heterocyclic System | Key Reagents | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 2-Pyridone | Aromatic aldehyde, Ketone, Ammonium acetate | Ethanol | Reflux | 4-6 | 60-85 |
| Pyrido[2,3-d]pyrimidine | Malononitrile, Formic acid | Piperidine/Ethanol, H₂SO₄ | Reflux | 6-10 (total) | 50-70 |
| 2-Aminothiophene | Ketone, Elemental sulfur | Morpholine/Ethanol or DMF | 50-60 | 2-4 | 70-90 |
Conclusion
Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a readily accessible and highly versatile precursor for the synthesis of a wide range of heterocyclic compounds. The strategic combination of its functional groups allows for the application of powerful synthetic methodologies, including multi-component reactions and cyclization cascades. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and materials science to harness the full potential of this valuable building block in the creation of novel and functional molecules.
References
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot Synthesis of 3-Cyano-2-pyridones. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL n-BUTYLCYANOACETATE. Retrieved from [Link]
-
ResearchGate. (2025). Reaction of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with Ethyl Acetoacetate: Novel Syntheses of Pyridines, Pyrazoles, and Their Fused Derivatives. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). One Pot Multi Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Retrieved from [Link]
-
Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Retrieved from [Link]
-
PubMed Central. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 40. Synthesis of pyrido[2,3-d:6,5-d]dipyrimidine derivatives.... Retrieved from [Link]
-
Ain Shams University. (n.d.). Synthesis of novel pyrimidine and fused pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]
-
Der Pharma Chemica. (2017). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl cyanoacetate mediated palladium catalyzed synthesis of benzonitriles. Retrieved from [Link]
-
Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]
-
Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]
-
MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]
-
Chegg. (2019). Solved EXPERIMENT 13 THE KNOEVENAGEL CONDENSATION. Retrieved from [Link]
-
AWS. (n.d.). Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Retrieved from [Link]
-
CSIR-NIScPR. (2025). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Retrieved from [Link]
-
PubMed Central. (n.d.). (Z)-Ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hydrazinylidene}acetate. Retrieved from [Link]
-
PubMed Central. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-nmr Chemical Shifts of 1, 2, and 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments on the Synthesis and Biological Activities of Fused Pyrimidinone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodynamic activities of different derivatives of 3-cyano-2-pyridone. Retrieved from [Link]
-
ChemSynthesis. (2025). ethyl 2-cyano-2-pyridin-3-ylacetate. Retrieved from [Link]
-
RSC Publishing. (n.d.). 13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates. Retrieved from [Link]
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Application Notes and Protocols for the Purification of Ethyl 2-cyano-2-(pyridin-3-yl)acetate
Introduction: The Critical Role of Purity in Drug Development
Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a valuable heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact reaction kinetics, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques for Ethyl 2-cyano-2-(pyridin-3-yl)acetate, grounded in the principles of organic chemistry and tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity material.
Understanding the Impurity Profile: A Legacy of the Knoevenagel Condensation
The primary synthetic route to Ethyl 2-cyano-2-(pyridin-3-yl)acetate is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] In this case, 3-pyridinecarboxaldehyde reacts with ethyl cyanoacetate, typically catalyzed by a weak base such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO).[2][3]
A thorough understanding of the reaction mechanism is crucial for anticipating potential impurities:
-
Unreacted Starting Materials: Residual 3-pyridinecarboxaldehyde and ethyl cyanoacetate are the most common impurities.
-
Michael Addition Adducts: Under certain conditions, a second molecule of ethyl cyanoacetate can undergo a Michael addition to the initially formed α,β-unsaturated product.
-
Aldol Addition Intermediate: The initial β-hydroxy adduct may persist if the dehydration step is incomplete.
-
Self-Condensation of Aldehyde: The basic catalyst can induce the self-condensation of 3-pyridinecarboxaldehyde, though this is less likely with mild bases.[1]
The purification strategies outlined below are designed to effectively remove these and other potential process-related impurities.
Purification Strategy Workflow
The following diagram illustrates a typical workflow for the purification of crude Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
Caption: General purification workflow for Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
Recrystallization: The First Line of Defense
Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Solvent Selection: A Critical First Step
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. Based on the structure of Ethyl 2-cyano-2-(pyridin-3-yl)acetate, which contains a polar pyridine ring, a cyano group, and an ester moiety, solvents of intermediate polarity are likely to be effective. Pyridine-containing compounds can sometimes exhibit challenging crystallization behavior.[4]
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent | Rationale | Expected Solubility Profile |
| Ethanol | Often a good choice for polar compounds and has been used for similar structures.[5] | Moderate at room temperature, high when hot. |
| Isopropanol | Similar to ethanol but may offer a different solubility profile. | Moderate at room temperature, high when hot. |
| Ethyl Acetate | A less polar option that can be effective if impurities are highly polar. | Lower at room temperature, moderate to high when hot. |
| Toluene | A non-polar solvent, useful if the product is significantly less polar than impurities. | Low at room temperature, moderate when hot. |
| Water | Due to the polar nature of the pyridine ring, water could be a suitable solvent, especially for removing non-polar impurities.[6] | Potentially low at room temperature, higher when hot. |
Protocol 1: Recrystallization from Ethanol
This protocol provides a starting point for the purification of Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
Materials:
-
Crude Ethyl 2-cyano-2-(pyridin-3-yl)acetate
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent ensures that the solution is saturated, maximizing the yield upon cooling.
-
Decolorization (Optional): If the solution is colored due to high molecular weight impurities, add a small amount of activated charcoal and boil for a few minutes. Caution: Adding charcoal to a boiling solution can cause bumping.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: This step removes the charcoal and any insoluble impurities. Pre-warming the glassware prevents premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (literature suggests a melting point of 103-104 °C) to remove residual solvent.
Column Chromatography: For High-Purity Requirements
When recrystallization fails to provide the desired level of purity, or when dealing with oily products, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase.
Principles of Separation on Silica Gel
Silica gel is a polar stationary phase.[7] Therefore, polar compounds will adsorb more strongly and elute more slowly, while non-polar compounds will travel down the column faster. The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation.
Mobile Phase Selection
A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly used for compounds of intermediate polarity.[8] The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.
Table 2: Trial Mobile Phase Compositions for TLC Analysis
| Solvent System (v/v) | Expected Rf of Target Compound |
| Hexane:Ethyl Acetate (80:20) | High |
| Hexane:Ethyl Acetate (70:30) | Moderate to High |
| Hexane:Ethyl Acetate (50:50) | Low to Moderate |
| Hexane:Ethyl Acetate (30:70) | Low |
Protocol 2: Flash Column Chromatography
Materials:
-
Crude Ethyl 2-cyano-2-(pyridin-3-yl)acetate
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane and Ethyl Acetate (HPLC grade)
-
Chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using the trial mobile phases listed in Table 2 to determine the optimal solvent system. Visualize the spots under UV light.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the chromatography column. Ensure the packing is uniform to avoid channeling.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica gel to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Validation of Purity
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
-
Melting Point: A sharp melting point close to the literature value (103-104 °C) is indicative of high purity.
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Suggested Solution |
| Recrystallization: Product oils out | The boiling point of the solvent is higher than the melting point of the product. The product is too soluble in the chosen solvent. | Use a lower-boiling solvent. Use a less polar solvent or a solvent mixture. |
| Recrystallization: Poor recovery | Too much solvent was used. The product is significantly soluble in the cold solvent. | Evaporate some of the solvent and re-cool. Try a different solvent in which the product is less soluble when cold. |
| Column Chromatography: Poor separation | The mobile phase is too polar or not polar enough. The column was improperly packed. | Adjust the mobile phase composition based on TLC analysis. Repack the column carefully. |
| Column Chromatography: Product elutes with impurities | The polarity of the product and impurities are very similar. | Use a shallower solvent gradient during elution. Consider a different stationary phase (e.g., alumina). |
Conclusion
The successful purification of Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a critical step in its application in drug discovery and development. By understanding the potential impurity profile from its synthesis and applying the principles of recrystallization and column chromatography, researchers can consistently obtain high-purity material. The protocols provided herein serve as a robust starting point, and with careful execution and analytical validation, will enable the reliable production of this important chemical intermediate.
References
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Chen, J. et al. (2020). Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. RSC Advances, 10(55), 33235-33244. [Link]
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Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]
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Semantic Scholar. (2020). Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. [Link]
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Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
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Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]
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ResearchGate. (2023). Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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ResearchGate. (2020). Functionalized pyridine in pyclen-based iron( iii ) complexes: evaluation of fundamental properties. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate using SBA/CA nanocomposites. Retrieved from [Link]
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Arkat USA. (n.d.). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Retrieved from [Link]
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Application Notes & Protocols: Ethyl 2-cyano-2-(pyridin-3-yl)acetate as a Versatile Scaffold for Novel Drug Discovery
Abstract
Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a pivotal building block in modern medicinal chemistry, distinguished by its unique combination of reactive functional groups. The strategic placement of a nitrile, an ester, and a pyridine ring around a central acidic α-carbon makes it an exceptionally versatile precursor for constructing complex heterocyclic scaffolds. These scaffolds, particularly substituted 3-cyano-2-pyridones and dihydropyridines, are at the core of numerous drug discovery programs. This guide provides an in-depth exploration of the reactivity of Ethyl 2-cyano-2-(pyridin-3-yl)acetate, detailed protocols for its application in key synthetic transformations, and insights into its role in the development of targeted therapeutics, including kinase inhibitors for oncology and vasodilators for cardiovascular diseases. The methodologies presented are designed to be robust and reproducible, offering researchers a practical framework for leveraging this powerful intermediate in the synthesis of next-generation pharmaceuticals.
Physicochemical Properties and Reactivity Profile
Ethyl 2-cyano-2-(pyridin-3-yl)acetate (ECPYA) is a multifaceted organic compound whose utility in synthesis stems from its distinct structural features.[1][2] Its molecular architecture provides multiple sites for chemical modification, making it a cornerstone for combinatorial chemistry and targeted drug design.
Table 1: Physicochemical Properties of Ethyl 2-cyano-2-(pyridin-3-yl)acetate
| Property | Value | Reference |
| CAS Number | 39266-24-5 | [2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.20 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Primary Use | Pharmaceutical intermediate | [1] |
The reactivity of ECPYA is governed by three primary centers, as illustrated below. Understanding these centers is crucial for designing synthetic routes to novel drug candidates.
-
The Acidic α-Carbon: Positioned between the electron-withdrawing nitrile (-CN) and ethyl ester (-COOEt) groups, the α-hydrogen is highly acidic. This allows for easy deprotonation by a weak base to form a resonance-stabilized carbanion. This nucleophilic carbanion is the key to forming new carbon-carbon bonds through reactions like Knoevenagel condensations and Michael additions.[3][4]
-
The Nitrile and Ester Groups: These functional groups are not merely activators for the α-carbon; they are also handles for cyclization reactions. They can participate in intramolecular condensations to form heterocyclic rings, most notably the 2-pyridone core, which is a privileged scaffold in medicinal chemistry.[5][6]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can influence the molecule's overall solubility and pharmacokinetic properties. It also serves as a hydrogen bond acceptor, a critical feature for molecular recognition and binding to biological targets.
Caption: Key reactive centers of the ECPYA molecule.
Synthesis of Key Pharmaceutical Scaffolds
ECPYA is rarely the final drug product; rather, it is an intermediate used to construct more elaborate molecular architectures. The following protocols detail its application in two fundamental reaction classes that are cornerstones of modern drug synthesis.
The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a highly reliable method for forming carbon-carbon double bonds.[4] It involves the reaction of an active methylene compound like ECPYA (or its simpler precursor, ethyl cyanoacetate) with an aldehyde or ketone.[7][8] The resulting α,β-unsaturated products are valuable intermediates for synthesizing a wide array of pharmaceuticals.[7]
Causality Behind Experimental Choices:
-
Catalyst: A weak base like piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) is used.[4][9] It must be strong enough to deprotonate the α-carbon of the active methylene compound but not so strong as to promote self-condensation of the aldehyde or other side reactions.
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants and the catalyst, and its boiling point allows for a convenient reaction temperature at reflux.
-
Work-up: The reaction is often cooled to induce crystallization of the product. If the product is not a solid, it is poured into ice water. This precipitates the organic product, which is less soluble in cold water, allowing for easy separation from the water-soluble catalyst and any remaining reactants.
Caption: Experimental workflow for a Knoevenagel condensation.
Protocol 2.1.1: Piperidine-Catalyzed Synthesis of Ethyl 2-Cyano-3-arylacrylate
This protocol describes a general procedure adapted from established Knoevenagel condensation methods.[4][7]
-
Materials:
-
Aromatic Aldehyde (e.g., 3-Pyridinecarboxaldehyde, 1.0 eq)
-
Ethyl Cyanoacetate (1.05 eq)
-
Absolute Ethanol
-
Piperidine (0.1 eq)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Ice bath
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aromatic aldehyde (1.0 eq), ethyl cyanoacetate (1.05 eq), and absolute ethanol (approx. 5 mL per mmol of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction is typically complete within 3-6 hours.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Place the flask in an ice bath to facilitate crystallization.
-
If precipitation does not occur, pour the mixture into a beaker of ice water with stirring to induce precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum to obtain the crude α,β-unsaturated compound, which can be further purified by recrystallization if necessary.
-
Multicomponent Synthesis of 3-Cyano-2-pyridones
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. The synthesis of 3-cyano-2-pyridones is a classic application, providing rapid access to a scaffold known for a wide range of biological activities, including anticancer and antiviral properties.[10][11]
Causality Behind Experimental Choices:
-
Ammonia Source: Anhydrous ammonium acetate serves as the source of the nitrogen atom for the pyridine ring and also acts as a mild catalyst.[11]
-
Reactants: The reaction typically combines an aldehyde, an active methylene compound (like ethyl cyanoacetate), and a ketone or another active methylene compound.[11][12] This combination allows for the rapid assembly of a highly substituted pyridine ring.
-
Reaction Conditions: Refluxing in ethanol provides the necessary thermal energy to drive the series of condensations and cyclizations required to form the final product. The one-pot nature of this reaction makes it highly atom-economical and efficient for building molecular libraries.
Caption: General workflow for a one-pot pyridone synthesis.
Protocol 2.2.1: One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol is based on a reported MCR for generating potent anticancer scaffolds.[11]
-
Materials:
-
Aromatic Aldehyde (e.g., 3,4-dimethoxybenzaldehyde, 1.0 eq)
-
Aryl Ketone (e.g., 3,4-dimethoxyacetophenone, 1.0 eq)
-
Ethyl Cyanoacetate (1.0 eq)
-
Anhydrous Ammonium Acetate (10.0 eq)
-
Ethanol
-
Round-bottom flask, reflux condenser
-
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), aryl ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and anhydrous ammonium acetate (10.0 eq).
-
Add ethanol (approx. 50 mL for a 10 mmol scale reaction).
-
Stir the mixture and heat under reflux for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature. A precipitate will typically form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then water to remove any remaining ammonium acetate.
-
Dry the product to yield the 3-cyano-2-pyridone derivative.
-
Application in Specific Therapeutic Areas
The scaffolds synthesized from ECPYA and its analogs are prevalent in drugs targeting a range of diseases.
Development of Kinase Inhibitors for Oncology
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[13] The 3-cyano-2-pyridone and related cyanopyridine scaffolds have emerged as potent cores for designing kinase inhibitors.[5][14] Specifically, derivatives have shown inhibitory activity against oncogenic kinases like VEGFR-2 and HER-2, which are critical for tumor growth and angiogenesis.[15]
Caption: Action of cyanopyridone inhibitors on a kinase pathway.
Table 2: Anticancer Activity of Representative Cyanopyridine Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |
| 5a | MCF-7 (Breast) | 1.77 | Unsubstituted Phenyl | [15] |
| 5e | MCF-7 (Breast) | 1.39 | 2,4-Dichlorophenyl | [15] |
| 5a | HepG2 (Liver) | 2.71 | Unsubstituted Phenyl | [15] |
| 8a | A549 (Lung) | 0.83 | 4-Fluorophenyl | [5] |
These results demonstrate that substitutions on the aryl rings of the cyanopyridone scaffold can be systematically modified to optimize potency against specific cancer cell lines. The 2,4-dichlorophenyl substitution in compound 5e , for instance, led to the most potent activity against the MCF-7 breast cancer cell line.[15]
Synthesis of Vasodilators and Antihypertensive Agents
The 3-cyano-2-pyridone scaffold is also integral to the design of cardiovascular drugs. Certain derivatives exhibit potent vasorelaxant activity by acting as L-type calcium channel blockers.[16][17] By inhibiting the influx of calcium into smooth muscle cells of blood vessels, these compounds cause the vessels to relax, leading to a decrease in blood pressure.
Table 3: Vasorelaxant Activity of 3-Cyano-2-pyridone Derivatives
| Compound ID | EC₅₀ (µM) | Key Structural Feature | Reference |
| 6a | 7.0 | Nitro-substituted Phenyl | [16] |
| 6d | 5.0 | Methoxy-substituted Phenyl | [16] |
| 6f | 4.4 | Nitro-substituted Phenyl | [16] |
The data indicates that electron-withdrawing groups (like nitro) and electron-donating groups (like methoxy) on the phenyl rings can both lead to potent vasorelaxant effects, highlighting the complex structure-activity relationship for this therapeutic target.[16]
References
- Application Notes and Protocols for Knoevenagel Condensation using Ethyl 2-cyanopropanoate. Benchchem.
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry.
- Ethyl 2-(3-cyanopyridin-2-yl)acetate. MySkinRecipes.
- Application Notes and Protocols for the Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate via Knoevenagel Condensation. Benchchem.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
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Ethyl cyanoacetate. Wikipedia. Available from: [Link]
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ethyl 2-cyano-2-pyridin-3-ylacetate. ChemSynthesis. Available from: [Link]
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DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. Available from: [Link]
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DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate. Available from: [Link]
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Ethyl acetate. PubChem. Available from: [Link]
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Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available from: [Link]
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Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity. ResearchGate. Available from: [Link]
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Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. PubMed. Available from: [Link]
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New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. National Institutes of Health (NIH). Available from: [Link]
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Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity. PubMed. Available from: [Link]
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3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. Available from: [Link]
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Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate. National Institutes of Health (NIH). Available from: [Link]
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Hantzsch pyridine synthesis Step 3: Formation of the dihydropyridine. ChemTube 3D. Available from: [Link]
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Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. Available from: [Link]
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Biodynamic activities of different derivatives of 3-cyano-2-pyridone. ResearchGate. Available from: [Link]
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Ethyl Cyanoacetate Reactions. ResearchGate. Available from: [Link]
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Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. Available from: [Link]
-
An environmentally benign cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives for highly site-selective synthesis of quinolizines and quinolizinium salts in water. Green Chemistry (RSC Publishing). Available from: [Link]
-
4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. Available from: [Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. Available from: [Link]
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The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available from: [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available from: [Link]
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Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. Available from: [Link]
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Application Notes and Protocols: Ethyl 2-cyano-2-(pyridin-3-yl)acetate
An In-Depth Guide for Researchers in Organic Synthesis and Medicinal Chemistry
This document serves as a comprehensive technical guide for the use of Ethyl 2-cyano-2-(pyridin-3-yl)acetate as a versatile research chemical. It is intended for an audience of researchers, scientists, and drug development professionals, providing detailed insights into its synthesis, core reactivity, and application in the construction of complex molecular architectures.
Introduction: A Versatile Heterocyclic Building Block
Ethyl 2-cyano-2-(pyridin-3-yl)acetate (CAS No: 39266-24-5) is a highly functionalized pyridine derivative that serves as a valuable intermediate in organic synthesis.[1][2] Its structure uniquely combines a pyridine ring, a nitrile group, and an ester moiety, all centered around a reactive methylene group. This arrangement of functional groups makes it an excellent precursor for the synthesis of a wide array of more complex heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.[3] The pyridine nucleus is a common scaffold in many pharmaceutical agents, while the cyanoacetate functionality provides a handle for numerous classical carbon-carbon and carbon-heteroatom bond-forming reactions.
Section 1: Synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate
The primary and most direct synthesis of the title compound is achieved through a palladium-catalyzed cross-coupling reaction. This method involves the arylation of ethyl cyanoacetate with a suitable pyridine precursor, such as 3-pyridyl bromide.
Palladium-Catalyzed Synthesis Pathway
The synthesis involves the coupling of 3-pyridyl bromide with ethyl cyanoacetate using a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.[1] This reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized (the pyridine ring) and sp³-hybridized (the α-carbon of the ester) carbon atoms. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle.
Caption: Palladium-catalyzed synthesis of the title compound.
Protocol: Palladium-Catalyzed Synthesis
This protocol is adapted from established procedures for similar C-C cross-coupling reactions.[1]
Materials:
-
3-Pyridyl bromide
-
Ethyl cyanoacetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium tert-butoxide (KOtBu)
-
1,4-Dioxane (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add palladium(II) acetate (catalytic amount, e.g., 2 mol%) and dppf (e.g., 4 mol%).
-
Add anhydrous 1,4-dioxane to the flask and stir for 10 minutes to form the catalyst complex.
-
Add 3-pyridyl bromide (1.0 equivalent), ethyl cyanoacetate (e.g., 1.2 equivalents), and potassium tert-butoxide (e.g., 1.5 equivalents).
-
Heat the reaction mixture to 70°C and stir for the required time (monitor by TLC or LC-MS for consumption of starting material).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
| Component | Role | Typical Molar Ratio |
| 3-Pyridyl Bromide | Arylating Agent | 1.0 |
| Ethyl Cyanoacetate | Nucleophile | 1.2 - 1.5 |
| Pd(OAc)₂ | Catalyst Precursor | 0.01 - 0.05 |
| dppf | Ligand | 0.02 - 0.10 |
| KOtBu | Base | 1.5 - 2.0 |
| 1,4-Dioxane | Solvent | - |
Section 2: Core Reactivity and Key Applications
The synthetic utility of Ethyl 2-cyano-2-(pyridin-3-yl)acetate stems from its activated methylene group. The protons on the α-carbon are acidic due to the electron-withdrawing effects of both the adjacent nitrile (-CN) and ester (-COOEt) groups. This allows for easy deprotonation by a mild base to form a stable carbanion, which is a potent nucleophile. This reactivity makes the compound an excellent substrate for classic organic reactions used to build molecular complexity.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] This reaction is fundamental for creating carbon-carbon double bonds. Ethyl 2-cyano-2-(pyridin-3-yl)acetate can react with aldehydes or ketones to produce highly substituted and functionalized alkenes, which are valuable intermediates for further synthetic transformations.
Caption: Workflow for a Knoevenagel Condensation.
Protocol: Knoevenagel Condensation with Benzaldehyde
-
Dissolve Ethyl 2-cyano-2-(pyridin-3-yl)acetate (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent like ethanol or toluene.
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine (e.g., 0.1 eq).
-
Reflux the mixture, using a Dean-Stark apparatus if using toluene to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the α,β-unsaturated product.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component reaction that produces highly substituted 2-aminothiophenes.[5][6] It involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[7] Ethyl 2-cyano-2-(pyridin-3-yl)acetate is an ideal cyano-component for this reaction, enabling the synthesis of novel thiophene derivatives bearing a pyridine substituent. These thiophene scaffolds are prevalent in many biologically active molecules.[8]
Protocol: Gewald Synthesis with Cyclohexanone
-
In a flask, combine cyclohexanone (1.0 eq), Ethyl 2-cyano-2-(pyridin-3-yl)acetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a base, such as morpholine or diethylamine (e.g., 1.5 eq).
-
Heat the mixture to a gentle reflux (around 50-60°C) and stir.
-
The reaction is often complete within a few hours (monitor by TLC).
-
After cooling, the product often precipitates. It can be collected by filtration.
-
If the product does not precipitate, pour the reaction mixture into ice-water and collect the resulting solid.
-
Purify the crude 2-aminothiophene product by recrystallization from ethanol or another suitable solvent.
Hantzsch Pyridine Synthesis Analogs
The classical Hantzsch synthesis combines an aldehyde, two equivalents of a β-ketoester, and ammonia to form 1,4-dihydropyridines, which can be oxidized to pyridines.[9][10][11] While not a direct substrate, the core reactivity of Ethyl 2-cyano-2-(pyridin-3-yl)acetate makes it a candidate for variations of multicomponent reactions that lead to other complex heterocycles like substituted pyridones or dihydropyridines, which are known for their applications in medicinal chemistry, particularly as calcium channel blockers.[12]
Section 3: Applications in Medicinal Chemistry and Drug Discovery
The true value of Ethyl 2-cyano-2-(pyridin-3-yl)acetate lies in its role as a scaffold for generating molecular diversity. The heterocyclic structures accessible from this single starting material are highly relevant in drug discovery.
-
Pyridine Derivatives: Are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13][14]
-
2-Aminothiophenes (from Gewald Reaction): This class of compounds has been investigated for various therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, and antimicrobial agents.[8]
-
Substituted Pyridones: Derivatives of 3-cyano-2-pyridone have been synthesized and evaluated for activities such as vasorelaxant effects and potential as antimicrobial agents.[13][15][16]
The use of Ethyl 2-cyano-2-(pyridin-3-yl)acetate in combinatorial and parallel synthesis allows for the rapid generation of libraries of novel compounds for high-throughput screening.
Caption: Synthetic pathways from the title compound to key scaffolds.
References
- Benchchem. (n.d.). Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols.
- ChemicalBook. (n.d.). ETHYL 2-CYANO-2-PYRIDIN-3-YL-ACETATE synthesis.
- Grok. (n.d.). Hantzsch pyridine synthesis.
- MySkinRecipes. (n.d.). Ethyl 2-(3-cyanopyridin-2-yl)acetate.
- Journal of Chemical Education. (2000). Learning from the Hantzsch synthesis.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.
- ChemSynthesis. (2025). ethyl 2-cyano-2-pyridin-3-ylacetate.
- ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions.
- Wikipedia. (n.d.). Gewald reaction.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Scribd. (n.d.). Hantzsch Pyridine Synthesis.
- Wikipedia. (n.d.). Ethyl cyanoacetate.
- ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
- IUCr Journals. (n.d.). (Z)-Ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hydrazinylidene}acetate.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate via Knoevenagel Condensation.
- Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds.
- ResearchGate. (2024). (PDF) Ethyl Cyanoacetate Reactions.
- ResearchGate. (n.d.). Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity.
- Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Sciforum. (2024). Synthesis of new aza-heterocyclic based on 2-pyridone.
- PubChem. (2025). Ethyl 2-(6-amino-3-cyano-2-pyridinyl)acetate.
- ResearchGate. (n.d.). Biodynamic activities of different derivatives of 3-cyano-2-pyridone.
- SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- ResearchGate. (2025). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER.
- NIH. (n.d.). Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate.
- OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA.
- MDPI. (n.d.). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds.
- ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.
- MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
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Synthesis of 3-cyano-2-pyridone derivatives from ethyl cyanoacetate
An Application Note and Protocol Guide for the Synthesis of 3-Cyano-2-pyridone Derivatives from Ethyl Cyanoacetate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 3-cyano-2-pyridone derivatives, a critical scaffold in medicinal chemistry. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful synthesis and application.
Introduction: The Significance of 3-Cyano-2-pyridones in Modern Drug Discovery
The 3-cyano-2-pyridone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. These derivatives have demonstrated a remarkable range of pharmacological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and cardiotonic effects. The strategic placement of the cyano and carbonyl groups, along with the inherent aromaticity of the pyridone ring, allows for diverse functionalization, making it an attractive starting point for the development of novel therapeutics. The synthesis from readily available and cost-effective starting materials like ethyl cyanoacetate makes this class of compounds particularly appealing for both academic research and industrial-scale drug development.
Reaction Mechanism: A Step-by-Step Elucidation
The synthesis of 3-cyano-2-pyridone derivatives from ethyl cyanoacetate typically proceeds via a multi-step, one-pot reaction. A common and efficient method is the Guareschi-Thorpe reaction, which involves the condensation of ethyl cyanoacetate with a β-ketoester or a related active methylene compound in the presence of a base.
The reaction mechanism can be broken down into the following key steps:
-
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate by a base (e.g., piperidine, sodium ethoxide) to form a resonance-stabilized enolate.
-
Michael Addition: The ethyl cyanoacetate enolate then acts as a nucleophile and undergoes a Michael addition to an α,β-unsaturated carbonyl compound, which is often formed in situ.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization, typically a Thorpe-Ziegler type reaction, to form a six-membered ring.
-
Tautomerization and Aromatization: The cyclic intermediate then tautomerizes and subsequently aromatizes, often with the elimination of a small molecule like water or ethanol, to yield the stable 3-cyano-2-pyridone derivative.
To visually represent this intricate process, a detailed reaction pathway is provided below.
Caption: Reaction pathway for the synthesis of 3-cyano-2-pyridones.
Detailed Experimental Protocol
This protocol outlines a general and robust method for the synthesis of a representative 3-cyano-2-pyridone derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Ethyl cyanoacetate | Reagent Grade, ≥99% | Sigma-Aldrich |
| Aldehyde/Ketone (e.g., Acetone) | ACS Reagent | Fisher Scientific |
| Piperidine | Reagent Grade, 99% | Acros Organics |
| Ethanol (Absolute) | Anhydrous, 200 proof | VWR Chemicals |
| Diethyl ether | ACS Reagent | EMD Millipore |
| Hydrochloric acid (HCl) | Concentrated, 37% | J.T. Baker |
| Deionized water | Type I | In-house system |
| Anhydrous sodium sulfate | ACS Reagent | Alfa Aesar |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl cyanoacetate (10 mmol, 1.0 eq.), the chosen aldehyde or ketone (10 mmol, 1.0 eq.), and absolute ethanol (20 mL).
-
Addition of Catalyst: While stirring the mixture at room temperature, add piperidine (1 mmol, 0.1 eq.) dropwise using a syringe. The addition of the basic catalyst is often exothermic; maintain a controlled addition rate.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle or an oil bath. Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Wash the purified crystals with cold diethyl ether and dry them under vacuum.
-
Characterization: Confirm the identity and purity of the synthesized 3-cyano-2-pyridone derivative using standard analytical techniques:
-
Melting Point: Determine the melting point range.
-
¹H and ¹³C NMR: Characterize the chemical structure.
-
FT-IR: Identify characteristic functional groups (e.g., C≡N, C=O).
-
Mass Spectrometry: Confirm the molecular weight.
-
Data Summary and Expected Results
The yields and purity of the synthesized 3-cyano-2-pyridone derivatives can vary depending on the specific substrates and reaction conditions used. The following table provides a summary of expected results for a representative synthesis.
| Substrate (Aldehyde/Ketone) | Product | Typical Yield (%) | Melting Point (°C) |
| Acetone | 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 75-85 | 220-222 |
| Benzaldehyde | 6-Phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 80-90 | 298-300 |
| Cyclohexanone | 5,6,7,8-Tetrahydro-2-oxoquinoline-3-carbonitrile | 70-80 | 265-267 |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure the reflux temperature is maintained. |
| Impure reagents | Use freshly distilled or high-purity reagents. | |
| Incorrect stoichiometry | Carefully measure the amounts of all reactants and the catalyst. | |
| Oily or impure product | Incomplete removal of starting materials or byproducts | Optimize the recrystallization solvent system. Consider column chromatography for difficult-to-purify products. |
| Presence of water | Ensure all glassware is dry and use anhydrous solvents. | |
| Reaction turns dark | Side reactions or decomposition | Lower the reaction temperature slightly. Consider using a milder base. |
Applications in Drug Development
The 3-cyano-2-pyridone scaffold is a cornerstone in the development of several clinically significant drugs. For instance, Milrinone is a well-known cardiotonic agent used in the treatment of congestive heart failure. Amrinone, another derivative, also exhibits similar activity. The versatility of this core allows for the synthesis of libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.
References
-
Guareschi, I. Synthesis of α,α'-dicyan-glutarimides. Atti della Reale Accademia delle Scienze di Torino1896 , 31, 376-385. [Link]
-
Thorpe, J. F. The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. J. Chem. Soc., Trans.1904 , 85, 1726-1753. [Link]
-
Al-Saleh, B.; Abdel-Khalik, M. M.; El-Agamey, A. G.; Elnagdi, M. H. Studies with 2-(Arylhydrazono)alkanonitriles: A new route for the synthesis of 2-oxo-3-pyridinecarbonitriles, 3-aryl-5-acyl-1,2,4-triazoles, and 2-arylhydrazono-3-oxoalkanonitriles. J. Chem. Res., Synop.2002 , (12), 606-607. [Link]
-
Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of 1,2-dihydropyridin-2-ones. Tetrahedron1996 , 52(48), 15031-15070. [Link]
-
Milrinone. DrugBank. [Link]
Application Note: A Streamlined One-Pot Synthesis of Substituted 3-Cyano-2-Pyridones
Abstract
Pyridinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive guide to a highly efficient, one-pot, four-component synthesis of 3-cyano-2-pyridone derivatives using ethyl cyanoacetate. By leveraging the principles of multicomponent reactions (MCRs), this protocol offers significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate diverse molecular libraries for high-throughput screening.[4][5] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and discuss the versatility and advantages of this synthetic strategy.
Introduction: The Significance of Pyridinones in Drug Discovery
The 2-pyridone motif is a cornerstone in modern drug design. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to mimic peptide bonds and interact with a wide array of biological targets.[2][6] Consequently, pyridinone derivatives have been successfully developed into FDA-approved drugs and are prevalent in clinical trials for various diseases, particularly in oncology.[2][6]
Traditional multi-step syntheses of these valuable scaffolds are often time-consuming and resource-intensive, requiring the isolation of intermediates and extensive purification. One-pot multicomponent reactions (MCRs) have emerged as a powerful solution, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation.[7] This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption, while simultaneously accelerating the drug discovery process.[4][8] This guide focuses on a robust four-component reaction for synthesizing highly functionalized 3-cyano-2-pyridones.
Reaction Rationale and Mechanism
The synthesis proceeds via a domino cascade of classical organic reactions, often categorized under the umbrella of the Guareschi-Thorpe synthesis.[9][10] The one-pot convergence of an aldehyde, a ketone, ethyl cyanoacetate, and a nitrogen source (typically ammonium acetate) orchestrates a sequence of bond-forming events to construct the pyridinone ring.
The proposed mechanism involves the following key steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aldehyde and the active methylene group of ethyl cyanoacetate to form an electron-deficient alkene (a cyanoacrylate intermediate).
-
Michael Addition: Concurrently, an enamine or enolate is formed from the ketone and ammonium acetate. This nucleophile then undergoes a 1,4-conjugate addition (Michael addition) to the activated cyanoacrylate intermediate.
-
Intramolecular Cyclization & Dehydration: The resulting adduct undergoes an intramolecular cyclization, where a nitrogen atom attacks the ester carbonyl group.
-
Aromatization: Subsequent dehydration and tautomerization lead to the final, stable 3-cyano-2-pyridone aromatic ring system.
This elegant cascade avoids the isolation of intermediates, making it a highly efficient process.[7][11]
Caption: Domino cascade mechanism for the four-component synthesis of 3-cyano-2-pyridones.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 4,6-disubstituted-3-cyano-2-pyridones.[12][13] The reaction is robust and amenable to a variety of substituted aromatic aldehydes and ketones.
3.1. Materials and Equipment
-
Reagents:
-
Substituted Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Substituted Ketone (e.g., Acetophenone, 1.0 mmol)
-
Ethyl Cyanoacetate (1.0 mmol, 0.11 mL)
-
Ammonium Acetate (8.0 mmol, 0.616 g)
-
Solvent (e.g., Polyethylene Glycol (PEG-600), 5 mL, or Ethanol)
-
Ethanol and Water (for washing)
-
-
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
3.2. Step-by-Step Methodology
Caption: Step-by-step workflow for the one-pot synthesis and isolation of pyridinone derivatives.
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aldehyde (1.0 mmol), ketone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (8.0 mmol).[13]
-
Solvent Addition: Add the solvent (e.g., 5 mL of PEG-600 or Ethanol). PEG-600 can serve as a green, recyclable solvent and may facilitate the reaction without a catalyst.[12]
-
Heating: Place the flask in a preheated oil bath at 100-120°C and attach a reflux condenser. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into 50 mL of crushed ice or cold water. A solid precipitate should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove any unreacted starting materials and impurities.[4]
-
Drying: Dry the purified product under vacuum to obtain the final 3-cyano-2-pyridone derivative. The product is often of high purity, but recrystallization from ethanol can be performed if necessary.[4]
Results: Scope and Versatility
A key advantage of this MCR is its tolerance for a wide range of functional groups on both the aldehyde and ketone starting materials. This allows for the creation of diverse molecular architectures, which is crucial for building compound libraries for structure-activity relationship (SAR) studies.
| Entry | Aldehyde (R) | Ketone (R') | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | PEG-600 | 2.5 | 92 | [13] |
| 2 | 4-Cl-Phenyl | Phenyl | PEG-600 | 2.0 | 94 | [13] |
| 3 | 4-MeO-Phenyl | Phenyl | PEG-600 | 3.0 | 90 | [13] |
| 4 | 4-NO₂-Phenyl | Phenyl | PEG-600 | 2.0 | 95 | [13] |
| 5 | Phenyl | 4-Me-Phenyl | PEG-600 | 3.5 | 88 | [13] |
| 6 | Phenyl | 4-Cl-Phenyl | PEG-600 | 3.0 | 89 | [13] |
Table 1: Representative yields for the four-component synthesis of various 4,6-disubstituted-3-cyano-2-pyridones. Reactions were carried out with the specified aldehyde (1mmol), ketone (1mmol), ethyl cyanoacetate (1mmol), and ammonium acetate (8mmol).[13]
Trustworthiness and Self-Validation
The protocol's reliability stems from its straightforward execution and high-yielding nature.
-
Visual Confirmation: The reaction's completion is often marked by the precipitation of the product upon cooling and addition of water, providing a simple visual checkpoint.
-
Chromatographic Validation: TLC analysis provides a clear and definitive method to track the consumption of starting materials and the formation of a single major product spot.
-
Spectroscopic Analysis: The structure of the synthesized pyridone can be unequivocally confirmed through standard spectroscopic techniques. Key characteristic signals include:
Conclusion
The one-pot, four-component synthesis of 3-cyano-2-pyridones using ethyl cyanoacetate represents a highly efficient, versatile, and environmentally conscious methodology. It provides medicinal chemists and researchers with a powerful tool for the rapid assembly of complex heterocyclic scaffolds from simple, readily available starting materials.[5] This protocol's operational simplicity and broad substrate scope make it an invaluable asset in modern drug discovery programs, facilitating the exploration of chemical space and the development of novel therapeutic agents.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. Semantic Scholar. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. Royal Society of Chemistry (RSC) Publishing. [Link]
-
Pyridones in drug discovery: Recent advances. ResearchGate. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link]
-
One-Pot Synthesis of 3-Cyano-2-pyridones | Request PDF. ResearchGate. [Link]
-
Icilio Guareschi and his amazing “1897 reaction”. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Royal Society of Chemistry (RSC) Publishing. [Link]
-
An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. Royal Society of Chemistry (RSC) Publishing. [Link]
-
Guareschi-Thorpe synthesis of pyridine. Química Organica.org. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Semantic Scholar. [Link]
-
4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]
-
A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]
-
(PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. [Link]
-
An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. Royal Society of Chemistry (RSC) Publishing. [Link]
-
One-Pot Four Component Synthesis of 4, 6-Disubstituted 3-Cyano-2- Pyridones in Polyethylene Glycol. Bentham Science Publisher. [Link]
-
(PDF) One-Pot Four Component Synthesis of 4, 6-Disubstituted 3-Cyano-2- Pyridones in Polyethylene Glycol. ResearchGate. [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-cyano-2-(3-pyridyl)acetate
Welcome to the technical support center for the synthesis and optimization of Ethyl 2-cyano-2-(3-pyridyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and reproducible synthesis of this key chemical intermediate.
Introduction
Ethyl 2-cyano-2-(3-pyridyl)acetate is a valuable building block in medicinal chemistry. Its synthesis is most commonly achieved via a Knoevenagel condensation reaction between 3-pyridinecarboxaldehyde and ethyl cyanoacetate.[1] This seemingly straightforward reaction can present several challenges, from low yields to purification difficulties. This guide provides a structured approach to overcoming these obstacles, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the synthesis of Ethyl 2-cyano-2-(3-pyridyl)acetate.
FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and inefficient purification. Let's break down the potential issues and solutions.
Troubleshooting Low Yields:
-
Catalyst Selection and Concentration: The choice and amount of base catalyst are critical. While piperidine is commonly used, other bases like ammonium acetate can also be effective, particularly in microwave-assisted synthesis.[1][2]
-
Insight: The basicity of the catalyst influences the rate of deprotonation of ethyl cyanoacetate, the first step of the Knoevenagel condensation. Too weak a base will result in a slow reaction, while too strong a base can lead to side reactions. A catalytic amount (typically 0.1 equivalents relative to the aldehyde) is usually sufficient.[1]
-
-
Reaction Time and Temperature: Knoevenagel condensations can be slow at room temperature.[1]
-
Recommendation: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, gentle heating (e.g., 40-50 °C) can increase the rate. Microwave-assisted synthesis can dramatically reduce reaction times to mere seconds or minutes.[1]
-
-
Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Purity of Reactants: Impurities in 3-pyridinecarboxaldehyde (such as the corresponding carboxylic acid) or ethyl cyanoacetate can inhibit the reaction or lead to unwanted byproducts.
-
Actionable Step: Ensure the purity of your starting materials. 3-Pyridinecarboxaldehyde can be purified by distillation if necessary.
-
FAQ 2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize their formation?
The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
Minimizing Side Product Formation:
-
Self-Condensation of Ethyl Cyanoacetate: In the presence of a strong base, ethyl cyanoacetate can undergo self-condensation.
-
Cannizzaro Reaction of 3-Pyridinecarboxaldehyde: If a strong base is used in an aqueous or alcoholic solvent, 3-pyridinecarboxaldehyde can undergo a disproportionation reaction to form 3-pyridylmethanol and 3-pyridinecarboxylic acid.
-
Preventative Measure: Stick to catalytic amounts of a weak base.
-
-
Michael Addition: The product, an electron-deficient alkene, can potentially react with another equivalent of deprotonated ethyl cyanoacetate via a Michael addition.
-
Control Strategy: Use a slight excess of the aldehyde or carefully control the stoichiometry of the reactants.
-
FAQ 3: My final product is difficult to purify. What are the best practices for purification?
Effective purification is essential to obtain Ethyl 2-cyano-2-(3-pyridyl)acetate of high purity for subsequent applications.
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying the solid product.[1]
-
Solvent Selection: Ethanol or ethyl acetate are often suitable solvents for recrystallization.[1] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Column Chromatography: If recrystallization fails to provide a product of sufficient purity, silica gel column chromatography can be employed.
-
Eluent System: A mixture of hexane and ethyl acetate is a good starting point for the eluent system. The polarity can be adjusted based on TLC analysis.
-
FAQ 4: Can I use a different synthetic route to prepare Ethyl 2-cyano-2-(3-pyridyl)acetate?
While the Knoevenagel condensation is the most direct method, alternative routes exist.
Alternative Synthetic Approaches:
-
Palladium-Catalyzed Cross-Coupling: A reported synthesis involves the palladium-catalyzed coupling of 3-pyridyl bromide and ethyl cyanoacetate using a palladium diacetate catalyst with a phosphine ligand and a potassium tert-butoxide base.[5] This method may be suitable for specific applications but involves more expensive reagents and catalysts.
FAQ 5: I am concerned about the environmental impact of my synthesis. Are there "greener" methods available?
Green chemistry principles are increasingly important in chemical synthesis.
Green Chemistry Approaches:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often allows for solvent-free conditions, reducing waste.[1]
-
Catalyst-Free Conditions: Some studies have shown that the Knoevenagel condensation with pyridinecarboxaldehydes can proceed in a water-ethanol mixture at room temperature without a catalyst, offering a very environmentally friendly option.[3]
-
Heterogeneous Catalysts: The use of solid, reusable catalysts can simplify purification and reduce waste.[6][7]
Experimental Protocols
Protocol 1: Conventional Piperidine-Catalyzed Knoevenagel Condensation
-
In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 mL per mole of aldehyde) to the solution.[1]
-
Stir the reaction mixture at room temperature for 8 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization from ethanol or ethyl acetate.[1]
Protocol 2: Microwave-Assisted Knoevenagel Condensation
-
In a microwave-safe vessel, mix 3-pyridinecarboxaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and a catalytic amount of ammonium acetate.[1]
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture for 20-60 seconds.[1]
-
Monitor the reaction for completion.
-
After cooling, isolate and purify the product, typically by recrystallization.[1]
Data Summary
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Catalyst | Piperidine | Ammonium Acetate | [1] |
| Solvent | Ethanol | Often solvent-free | [1] |
| Reaction Time | ~8 hours | 20-60 seconds | [1] |
| Yield | Good | Potentially higher | [1] |
| Green Chemistry | Moderate | High | [1] |
Visualizing the Reaction and Troubleshooting
Knoevenagel Condensation Pathway
Caption: General mechanism of the Knoevenagel condensation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. Available at: [Link]
-
Catalysts used for Knoevenagel condensation. ResearchGate. Available at: [Link]
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. Available at: [Link]
-
Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC - PubMed Central. Available at: [Link]
-
Synthesis of Preparation 9: Ethyl 2-Cyano-3-(5-phenyl-2-pyridylamino)acrylate. Molbase. Available at: [Link]
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
ethyl 2-cyano-2-pyridin-3-ylacetate. ChemSynthesis. Available at: [Link]
-
Optimization of conditions for Knoevenagel condensation reaction. ResearchGate. Available at: [Link]
-
Ethyl Cyanoacetate Reactions. ResearchGate. Available at: [Link]
-
Ethyl cyanoacetate. Wikipedia. Available at: [Link]
-
Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamide 3a. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrj.org [chemrj.org]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. researchgate.net [researchgate.net]
- 5. ETHYL 2-CYANO-2-PYRIDIN-3-YL-ACETATE synthesis - chemicalbook [chemicalbook.com]
- 6. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Identifying side products in Ethyl 2-cyano-2-pyridin-3-YL-acetate reactions
Technical Support Center: Ethyl 2-cyano-2-(pyridin-3-yl)acetate Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a versatile building block in modern organic synthesis, prized for its multiple reactive centers which allow for the construction of complex heterocyclic scaffolds. Its activated methylene group, flanked by a nitrile and an ester, makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, including Knoevenagel condensations, Michael additions, and alkylations. However, this high reactivity can also lead to the formation of undesired side products, complicating reaction workups, reducing yields, and requiring extensive purification.
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding side product formation in reactions involving Ethyl 2-cyano-2-(pyridin-3-yl)acetate. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these challenges, ensuring the integrity and efficiency of your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products I should expect when using Ethyl 2-cyano-2-(pyridin-3-yl)acetate?
A1: The most frequently encountered side products arise from the inherent reactivity of the molecule's functional groups. These can be broadly categorized as:
-
Hydrolysis Products: Cleavage of the ethyl ester to the corresponding carboxylic acid, or hydration of the nitrile to the amide.
-
Decarboxylation Products: Loss of the carboxyethyl group, particularly under harsh thermal or acidic/basic conditions, leading to 3-pyridylacetonitrile.
-
Dimerization/Oligomerization: Self-condensation of the starting material, especially under strong basic conditions.[1][2]
-
Products of Pyridine Ring Reactivity: N-alkylation, N-oxidation, or other reactions involving the pyridine nitrogen, depending on the reagents used.
Q2: How does the choice of base affect side product formation?
A2: Base selection is critical. Strong, nucleophilic bases like sodium hydroxide or potassium carbonate can promote ester hydrolysis.[3] Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often preferred for deprotonating the active methylene group, but can still promote dimerization if not used carefully.[4] Weaker amine bases like piperidine or triethylamine are common in Knoevenagel condensations but can also participate in side reactions. The optimal base will always be substrate and reaction-dependent.
Q3: My starting material appears to be degrading upon storage. What are the best storage conditions?
A3: Ethyl 2-cyano-2-(pyridin-3-yl)acetate should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen). The compound is susceptible to hydrolysis, so exclusion of moisture is paramount. It is a liquid at room temperature.[5] For long-term storage, refrigeration is recommended. Always check the purity of the starting material by a suitable method (e.g., NMR, GC-MS) before use, especially if it has been stored for an extended period.
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues, identifies the likely side products, explains their formation mechanism, and provides actionable solutions.
Issue 1: Low Yield & Presence of a Water-Soluble, Acidic Byproduct
-
Observation: Your reaction yield is low, and during aqueous workup, a significant portion of material seems to be lost to the aqueous layer. Titration of the aqueous layer shows it to be acidic.
-
Likely Side Product: 2-Cyano-2-(pyridin-3-yl)acetic acid.
Side Product Structure Molecular Weight Key Analytical Signature (LC-MS) 2-Cyano-2-(pyridin-3-yl)acetic acid C₈H₆N₂O₂ 162.15 g/mol [M-H]⁻ at m/z 161.0 -
Mechanism of Formation (Hydrolysis): The ethyl ester is susceptible to hydrolysis, a reaction catalyzed by both acid and base. This is particularly common when using aqueous bases (e.g., NaOH, K₂CO₃) or if there is significant water in the reaction solvent.
Caption: Competing pathways: desired reaction vs. ester hydrolysis.
-
Solutions & Prevention:
-
Solvent Purity: Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Anhydrous Reagents: Use anhydrous grades of reagents whenever possible.
-
Base Selection: Switch from aqueous bases to non-nucleophilic organic bases (e.g., DBU, DIPEA) or use bases that generate minimal water (e.g., NaH, LDA) if compatible with other functional groups.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to hydrolytic conditions.
-
Issue 2: A Major Byproduct with a Mass Loss of 72 Da is Detected
-
Observation: LC-MS or GC-MS analysis shows a significant peak corresponding to a mass loss of 72.02 Da (the mass of C₃H₄O₂) from the starting material.
-
Likely Side Product: 3-Pyridylacetonitrile.
Side Product Structure Molecular Weight Key Analytical Signature (GC-MS) 3-Pyridylacetonitrile C₇H₆N₂ 118.14 g/mol M⁺ at m/z 118.1 -
Mechanism of Formation (Decarboxylation): The loss of the carboxyethyl group (-COOEt) is a known thermal or chemically induced process for compounds with an activated methylene group.[6] This is often preceded by hydrolysis to the carboxylic acid, which then decarboxylates more readily upon heating. The Krapcho decarboxylation is a specific example of this, often using salts like LiCl in wet DMSO at high temperatures.[7]
-
Solutions & Prevention:
-
Avoid High Temperatures: If possible, conduct the reaction at lower temperatures. Refluxing in high-boiling solvents like DMF or DMSO can accelerate decarboxylation.
-
Avoid Protic Acids/Salts at High Temp: Be cautious when using halide salts (e.g., LiCl, NaCl) or strong acids at elevated temperatures, as these can catalyze the decarboxylation process.
-
Purification Method: Avoid purification methods that require high heat, such as distillation at atmospheric pressure. Opt for column chromatography or crystallization at lower temperatures.
-
Issue 3: Complex Mixture of High Molecular Weight Species Observed
-
Observation: The ¹H NMR spectrum is complex and broad, and the mass spectrum shows peaks at approximately double the mass of the starting material or higher. The reaction mixture may also appear dark or tarry.
-
Likely Side Product: Dimer or Oligomers.
Side Product Structure Molecular Weight Key Analytical Signature (LC-MS) Dimer (example) C₂₀H₂₀N₄O₄ 396.40 g/mol [M+H]⁺ at m/z 397.1 -
Mechanism of Formation (Self-Condensation): The enolate of Ethyl 2-cyano-2-(pyridin-3-yl)acetate, formed under basic conditions, can act as a nucleophile and attack another molecule of the starting material. This can lead to a variety of complex dimeric and oligomeric structures. Heating in the presence of a base like sodium ethoxide is known to form dimeric structures from ethyl cyanoacetate itself.[2]
Caption: Troubleshooting workflow for dimerization/oligomerization.
-
Solutions & Prevention:
-
Control Base Stoichiometry: Use the minimum effective amount of base, typically 1.0-1.1 equivalents for full deprotonation.
-
Slow Addition/Low Temperature: Add the base slowly to a cooled solution (e.g., 0 °C or below) of the substrate to control the enolate concentration and minimize self-reaction.
-
Dilution: Running the reaction at a lower concentration can disfavor the bimolecular self-condensation pathway.
-
Order of Addition: If reacting with an electrophile, consider adding the pre-formed enolate solution to the electrophile, rather than the other way around, to ensure the enolate is consumed quickly by the desired pathway.
-
Experimental Protocols
Protocol 1: Standard Procedure for a Knoevenagel Condensation
This protocol for reacting Ethyl 2-cyano-2-(pyridin-3-yl)acetate with an aldehyde serves as a baseline for optimization.[8][9][10]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 2-cyano-2-(pyridin-3-yl)acetate (1.0 equiv.) and the aldehyde (1.0 equiv.).
-
Solvent: Dissolve the reactants in a suitable anhydrous solvent (e.g., toluene, ethanol, or dichloromethane).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 equiv.) and a dehydrating agent like acetic acid (0.1 equiv.) or set up a Dean-Stark apparatus if using toluene.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Analytical Confirmation of Ester Hydrolysis
This procedure helps confirm if an unknown acidic byproduct is the hydrolyzed starting material.
-
Sample Preparation: Dissolve a small amount (~10 mg) of the suspected byproduct (isolated from the aqueous layer by acidification and extraction) in 1 mL of a suitable NMR solvent (e.g., DMSO-d₆). Prepare a separate sample of the authentic starting material in the same solvent.
-
LC-MS Analysis: Inject both the byproduct sample and a sample of the reaction mixture into an LC-MS. Compare the retention time and the mass spectrum of the byproduct with the suspected hydrolysis peak in the reaction mixture. The byproduct should show a mass corresponding to [M-H]⁻ at m/z 161.0.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum of the byproduct. The characteristic triplet and quartet of the ethyl group (~1.2 ppm and ~4.2 ppm, respectively) present in the starting material will be absent. A broad singlet corresponding to the carboxylic acid proton will likely be visible far downfield (>10 ppm).
References
-
Nozoe, T., et al. (1956). On the Dimer of Cyanoacetic Ester. Proceedings of the Japan Academy, 32(3), 339. Available at: [Link]
-
El-Ghandour, A. H. H. (2025). Dimerised ethyl cyanoacetate in heterocyclic dye synthesis: New pyridine azodyes and tetrazole dyes. ResearchGate. Available at: [Link]
-
Pini, E., et al. (1991). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. PubMed. Available at: [Link]
-
Rostami, A., et al. (2011). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. European Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Wikipedia. Available at: [Link]
-
ChemSynthesis. (2025). ethyl 2-cyano-2-pyridin-3-ylacetate. ChemSynthesis. Available at: [Link]
-
Sravanthi, G., & Sridhar, B. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]
-
Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. Available at: [Link]
-
Al-Majid, A. M., et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. Available at: [Link]
-
ResearchGate. (2015). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society. Available at: [Link]
-
PubChem. (n.d.). Ethyl cyanoacetate. PubChem. Available at: [Link]
-
ResearchGate. (2013). Ethyl Cyanoacetate Reactions. ResearchGate. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]
-
Request PDF. (n.d.). Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity. Request PDF. Available at: [Link]
-
Enholm, E. J., & Satici, H. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Tetrahedron Letters. Available at: [Link]
-
El-Tayeb, M. A. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2013). Ethyl Cyanoacetate Reactions. ResearchGate. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. eurjchem.com [eurjchem.com]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 2-cyano-2-pyridin-3-YL-acetate
Welcome to the technical support center for Ethyl 2-cyano-2-pyridin-3-YL-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate. We provide in-depth, experience-based solutions and protocols to help you achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the typical impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route. For the common Knoevenagel condensation pathway between 3-pyridinecarboxaldehyde and ethyl cyanoacetate, you should anticipate the following.[1][2]
| Impurity Type | Specific Compound | Origin | Reason for Presence |
| Unreacted Starting Materials | 3-Pyridinecarboxaldehyde | Synthesis | Incomplete or equilibrium-limited reaction. |
| Ethyl Cyanoacetate | Synthesis | Often used in slight excess to drive the reaction. | |
| Catalyst Residue | Piperidine, Ammonium Acetate, etc. | Synthesis | Basic catalysts used to facilitate the condensation.[3][4] |
| Side-Products | Self-condensation products | Side Reaction | Aldehydes or active methylene compounds can react with themselves under basic conditions.[5] |
| Degradation Products | 2-cyano-2-pyridin-3-yl-acetic acid | Hydrolysis | The ethyl ester is susceptible to hydrolysis, especially if exposed to acidic or basic conditions during workup or on silica gel. |
| 2-carbamoyl-2-pyridin-3-yl-acetate | Hydrolysis | The nitrile group can undergo partial hydrolysis to the corresponding amide. |
Q2: My crude product is a viscous, dark-colored oil or gum. Is this expected, and how can I induce crystallization?
A2: Yes, it is quite common for the crude product to be isolated as a yellow or brown gum.[6] This is typically due to the presence of residual solvents and the impurities listed above, which can inhibit the formation of a crystal lattice. To induce crystallization, first, ensure all volatile solvents are removed under high vacuum. Then, you can attempt trituration with a non-polar solvent like hexanes or diethyl ether to wash away non-polar impurities and potentially yield a solid. If that fails, a systematic approach to recrystallization from various solvent systems is the recommended next step (see SOP 3).
Q3: Should I start with direct crystallization or column chromatography for the initial purification?
A3: The best initial strategy depends on the state and preliminary purity of your crude product.
-
If the crude is a semi-solid or shows a dominant spot on TLC with minor impurities: Attempt direct recrystallization first. It is faster, more scalable, and more economical than chromatography.
-
If the crude is a dark, intractable oil or TLC shows multiple impurities of similar polarity: Proceed directly to flash column chromatography. This will provide the resolving power needed to separate the components. The purified fractions can then be crystallized to achieve maximum purity.
Q4: How can I effectively monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. Before starting your column, develop a TLC solvent system that gives good separation between your product (ideally with an Rf value of ~0.3-0.4) and its major impurities. During the column run, collect fractions and spot them on a TLC plate alongside your crude material and starting material references. Combine fractions that show a single, clean spot corresponding to your product.
Q5: What analytical techniques are essential for confirming the final purity of my product?
A5: A combination of techniques is necessary for a comprehensive assessment of purity.
-
¹H NMR Spectroscopy: Confirms the chemical structure and identifies any proton-containing impurities.[7]
-
HPLC: Provides a quantitative measure of purity (e.g., % area) and is excellent for detecting non-volatile impurities. A C18 reverse-phase column is a versatile starting point.[8][9]
-
LCMS: Confirms the molecular weight of the desired product.[6]
-
GC-FID: Suitable for assessing purity and identifying volatile impurities or residual solvents.[8][10]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides structured solutions to specific problems you may face during the purification workflow.
Issue 1: Persistent Starting Material Contamination After Aqueous Workup
-
Symptom: ¹H NMR or TLC of the crude product shows significant amounts of 3-pyridinecarboxaldehyde or ethyl cyanoacetate.
-
Causality: The pyridine nitrogen in the product and starting aldehyde imparts some water solubility, leading to inefficient separation during aqueous extraction. Basic catalysts like piperidine can also remain in the organic layer if not properly neutralized and removed.
-
Solution: An optimized workup protocol is crucial. The following workflow ensures the removal of both acidic and basic components.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. (3-CYANO-PYRIDIN-2-YL)-ACETIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
How to improve the stability of Ethyl 2-cyano-2-pyridin-3-YL-acetate in solution
Technical Support Center: Ethyl 2-cyano-2-pyridin-3-yl-acetate
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support guide for this compound. This document is designed to provide in-depth, actionable insights into the stability challenges associated with this compound in solution. As researchers and developers, we understand that maintaining the integrity of your starting materials and intermediates is paramount to achieving reproducible and reliable results. This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of this molecule, empowering you to troubleshoot issues and proactively design more robust experiments.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental question: "Why does this compound degrade?" By understanding the inherent chemical liabilities of its structure, you can better anticipate and prevent common stability issues.
Q: What are the primary chemical features of this compound that contribute to its instability in solution?
A: The stability of this compound is influenced by three key functional groups: the ethyl ester, the α-cyano group, and the pyridine ring.
-
Ethyl Ester Group: Esters are susceptible to hydrolysis, a reaction where the ester bond is cleaved by water. This reaction is significantly accelerated under both acidic and basic conditions. For similar compounds like ethyl cyanoacetate, the rate of hydrolysis increases dramatically with pH, having a half-life of 7 days at pH 7 but only 16 hours at pH 8[1].
-
α-Cyano Group: The cyano group (-C≡N) is electron-withdrawing, which makes the adjacent α-proton (the hydrogen on the carbon shared by the cyano and ester groups) acidic. This acidity can facilitate undesirable side reactions, although the primary degradation pathway is typically through the ester.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can be protonated. This property influences the molecule's solubility and electronic characteristics in different pH environments[2]. While the pyridine ring itself is relatively stable, its presence can modulate the reactivity of the attached side chain[3][4]. It also makes the molecule potentially susceptible to oxidation and photodegradation[5][6].
Below is a diagram illustrating the main degradation pathways for this molecule.
Caption: Primary degradation pathways of this compound.
Section 2: Troubleshooting Guide for Solution Instability
This section is formatted as a direct response to common problems encountered during experiments.
Q: I dissolved my compound in an aqueous buffer (pH 7.4) for a biological assay, but I'm seeing rapid degradation. What's happening and how can I fix it?
A: You are likely observing base-catalyzed ester hydrolysis. While pH 7.4 is physiological, it is slightly basic and can be sufficient to promote significant degradation of the ester group over time[1].
Troubleshooting Steps:
-
Lower the pH: If your experiment allows, preparing the solution in a slightly acidic buffer (pH 5.0 - 6.5) can dramatically reduce the rate of hydrolysis.
-
Prepare Fresh Solutions: For sensitive assays, always prepare the solution immediately before use from a stable, anhydrous stock. Do not store the compound in aqueous solutions for extended periods.
-
Use a "Pseudo-Stock": Dissolve the compound in your aqueous buffer at a high concentration right before the experiment. Immediately add this to the final assay medium, minimizing the time the compound spends in the aqueous environment at a high concentration.
-
Lower the Temperature: Perform all dilutions and preparations on ice to slow down the hydrolysis rate before initiating the experiment at the required temperature.
Q: My stock solution in DMSO is turning yellow/brown over time, even when stored in the freezer. What is the cause?
A: This discoloration suggests oxidation or slow decomposition. While DMSO is a good aprotic solvent, it is not inert.
Troubleshooting Steps:
-
Use Anhydrous Solvent: Ensure you are using a high-purity, anhydrous grade of DMSO. Water contamination can facilitate slow hydrolysis, even at low temperatures.
-
Inert Gas Overlay: Before sealing and freezing, purge the vial's headspace with an inert gas like argon or nitrogen. This displaces oxygen and prevents oxidation[7].
-
Add an Antioxidant: For long-term storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the stock solution. A final concentration of 0.01% is often sufficient to inhibit free-radical-mediated oxidation[8].
-
Light Protection: Always store solutions in amber vials to protect against photodegradation, which can also cause discoloration[5].
The following diagram provides a logical workflow for troubleshooting instability issues.
Sources
- 1. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 6. AGU Fall Meeting 2020 [agu.confex.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Antioxidants in Preserving Food Quality - Agriculture Notes by Agriculture.Institute [agriculture.institute]
Technical Support Center: Synthesis of Pyridine Derivatives
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of substituted pyridines. The pyridine motif is a cornerstone in pharmaceuticals and functional materials, yet its synthesis can be fraught with challenges ranging from low yields to complex purification hurdles.[1][2][3]
This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind common experimental issues. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address specific problems you may face at the bench.
Part 1: General Troubleshooting & Purification
This section addresses universal challenges that are not specific to a single named reaction but are common across various pyridine synthesis methodologies.
FAQ 1: My pyridine compound is difficult to purify. What are the best strategies?
Purification is often the bottleneck in pyridine synthesis. The basicity of the pyridine nitrogen and its physical properties introduce several challenges.
Answer: A multi-pronged approach is necessary, starting with understanding the nature of your impurities.
-
Issue A: Residual Water & Hygroscopic Nature
-
Why it Happens: Pyridine is highly hygroscopic and forms a minimum-boiling azeotrope with water, making simple distillation ineffective for complete removal.[4]
-
Troubleshooting Protocol:
-
Pre-drying: For significant water content, stir the pyridine derivative over solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets for several hours.[4]
-
Chemical Drying & Distillation: Decant the pre-dried pyridine and reflux over calcium hydride (CaH₂) for several hours. Distill the anhydrous pyridine under an inert atmosphere.[4] Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the apparatus is not sealed.[4]
-
-
-
Issue B: Peak Tailing in Column Chromatography
-
Why it Happens: The basic lone pair on the pyridine nitrogen interacts strongly with acidic silanol groups on the surface of standard silica gel.[5] This leads to poor separation and significant product loss.
-
Troubleshooting Strategies:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) (0.1-1%) or ammonia, to the eluent. The competing base will occupy the active silanol sites, allowing your pyridine derivative to elute with a much-improved peak shape.[5][6]
-
Use of Alternative Stationary Phases: Consider using deactivated silica, alumina (basic or neutral), or polymer-based columns.[5]
-
-
-
Issue C: Separation from Non-Basic Impurities
-
Why it Happens: Many syntheses result in a mixture of the basic pyridine product and neutral or acidic byproducts.
-
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your basic pyridine will be protonated and move to the aqueous layer.[6]
-
Separate the layers. The organic layer now contains non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) until pH > 9.
-
Re-extract your neutral pyridine product back into an organic solvent.
-
Wash with brine, dry over anhydrous sulfate (Na₂SO₄ or MgSO₄), and concentrate.
-
-
Part 2: Synthesis-Specific Troubleshooting Guides
This section is dedicated to the most common named reactions used to construct the pyridine ring.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate) to form a dihydropyridine, which is subsequently oxidized.[7][8][9]
Answer: Low yields in the Hantzsch synthesis are a frequent and multifaceted problem.[10] The classical one-pot method often suffers from long reaction times and harsh conditions.[8][11] Let's break down the primary causes.
-
Cause 1: Inefficient Reaction Conditions
-
The "Why": The traditional method of simply refluxing the components in ethanol can be slow and inefficient, leading to thermal degradation or incomplete conversion.
-
Troubleshooting:
-
Catalysis: Introduce an acid catalyst like p-toluenesulfonic acid (PTSA) to accelerate the condensation steps. Using PTSA with ultrasonic irradiation in an aqueous micellar solution has been reported to boost yields to over 90%.[8][10][11]
-
Microwave-Assisted Synthesis: Employing a microwave reactor can dramatically shorten reaction times (from hours to minutes) and improve yields to the 82-94% range.[11]
-
-
-
Cause 2: Incomplete Oxidation of the Dihydropyridine (DHP) Intermediate
-
Cause 3: Formation of Side Products
-
The "Why": The Hantzsch reaction can proceed via at least five different mechanistic pathways.[8][11] Incorrect stoichiometry or order of addition, especially in unsymmetrical syntheses, can favor the formation of unwanted intermediates like pyrans.[10]
-
Troubleshooting:
-
Control Reagent Addition: For unsymmetrical pyridines, it is often beneficial to pre-form the Knoevenagel adduct (between the aldehyde and one β-ketoester equivalent) before adding the enamine (formed from the second β-ketoester equivalent and ammonia).[9][10] This directed approach minimizes competing pathways.
-
-
Caption: A workflow for diagnosing and solving low-yield issues in Hantzsch pyridine synthesis.
Kröhnke Pyridine Synthesis
This versatile method builds highly functionalized pyridines by reacting an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[13][14]
Answer: A failed Kröhnke synthesis often points to issues with the starting materials or suboptimal reaction conditions. Yields are generally moderate to high, so a very low yield indicates a fundamental problem.[13]
-
Cause 1: Impure or Degraded Starting Materials
-
The "Why": The purity of the reactants is paramount. The α-pyridinium methyl ketone salt (Kröhnke salt) is moisture-sensitive, and the α,β-unsaturated carbonyl can polymerize or degrade upon storage.[15]
-
Troubleshooting:
-
Verify Reactant Integrity: Before starting, analyze your starting materials via NMR or GC-MS.
-
Purify Reactants: Recrystallize the pyridinium salt and distill or chromatograph the α,β-unsaturated carbonyl if purity is questionable. Ensure the salt is thoroughly dried.[15]
-
Use High-Purity Ammonium Acetate: This reagent serves as the nitrogen source and its quality is critical for the cyclization step.[15]
-
-
-
Cause 2: Suboptimal Reaction Temperature or Time
-
The "Why": Temperature is a delicate balance in the Kröhnke synthesis. Too low, and the reaction will be sluggish; too high (generally >140°C), and you risk decomposition of reactants or the product.[13][15]
-
Troubleshooting:
-
Monitor with TLC: Do not rely on a fixed reaction time from the literature. Track the consumption of your limiting reagent by TLC to determine the optimal endpoint.[13][15]
-
Temperature Screening: If the reaction is slow, incrementally increase the temperature (e.g., from 100°C to 120°C). If decomposition is observed, lower the temperature.[13] Glacial acetic acid and methanol are common solvents.[13]
-
-
| Parameter | Typical Range | Rationale & Expert Insight |
| Temperature | 80 - 140 °C | Substrate-dependent. Higher temperatures can accelerate the reaction but risk decomposition. Start around 100-120°C and optimize based on TLC monitoring.[15] |
| Solvent | Glacial Acetic Acid, Methanol | Acetic acid often serves as both solvent and catalyst. Solvent-free conditions can also be effective and simplify workup.[13][15] |
| Nitrogen Source | Ammonium Acetate | Typically used in large excess (e.g., 10 equivalents) to drive the cyclization equilibrium towards the product.[13] |
Bohlmann-Rahtz Pyridine Synthesis
This two-step synthesis involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine.[16][17]
Answer: The high temperature required for the final cyclodehydration is a well-known drawback of the classical Bohlmann-Rahtz synthesis, often leading to decomposition.[16] Fortunately, catalysis can circumvent this issue.
-
The "Why": The uncatalyzed cyclization has a high activation energy. The harsh thermal conditions are often incompatible with sensitive functional groups on the substrates.
-
Troubleshooting and Optimization:
-
Acid Catalysis: The introduction of a Brønsted or Lewis acid catalyst can dramatically lower the required temperature, often allowing the reaction to proceed efficiently at much milder conditions.
-
One-Pot Procedures: Instead of isolating the aminodiene intermediate, consider a one-pot, three-component reaction. By starting with a β-keto compound, an amine (like ammonium acetate), and the ethynyl ketone in the presence of an acid catalyst, the enamine is generated in situ and proceeds directly to the pyridine product, improving overall efficiency.[16]
-
Chichibabin Reaction
The Chichibabin reaction is the direct amination of a pyridine ring, typically at the 2-position, using sodium amide (NaNH₂).[19][20]
Answer: Dimerization is a known side reaction in the Chichibabin amination, especially with certain substitution patterns.[19]
-
The "Why": The reaction proceeds via a nucleophilic addition-elimination mechanism.[19][21] Under certain conditions, particularly with sterically hindered pyridines or at high concentrations, the intermediate σ-adduct or the starting pyridine can undergo coupling reactions. For example, 4-tert-butylpyridine can yield up to 89% of the dimer product when heated in xylene.[19]
-
Troubleshooting:
-
Solvent and Temperature: The choice of solvent is critical. While the reaction can be run in high-boiling aprotic solvents like xylene or toluene, switching to liquid ammonia as the solvent at lower temperatures can often suppress side reactions.[20]
-
Reagent Purity: The purity of the sodium amide is important. Old or partially hydrolyzed NaNH₂ can lead to lower yields and more byproducts.[20]
-
Reaction Monitoring: The formation of the σ-adduct intermediate is often indicated by a red color, and reaction progress can be monitored by the evolution of hydrogen gas.[19] Careful monitoring can help determine the optimal reaction time before side reactions become significant.
-
Caption: Simplified mechanism of the Chichibabin reaction, highlighting the desired pathway versus the potential for dimerization.
References
-
Chichibabin reaction - Wikipedia. [Link]
-
Chichibabin reaction - Grokipedia. [Link]
-
Pyridine Synthesis: Cliff Notes - Baran Lab. [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications. [Link]
-
Chichibabin reaction. [Link]
-
Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. [Link]
-
Guareschi-Thorpe Condensation. [Link]
-
Pyridine Synthesis - Organic Chemistry Portal. [Link]
-
A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions - Journal of Chemical Reviews. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH. [Link]
-
Chichibabin Reaction | PPTX - Slideshare. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. [Link]
-
Icilio Guareschi and his amazing “1897 reaction” - PMC - PubMed Central - NIH. [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]
-
Hantzsch pyridine synthesis - Wikipedia. [Link]
-
Kröhnke pyridine synthesis - Wikipedia. [Link]
-
Chichibabin pyridine synthesis - Wikipedia. [Link]
-
An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed. [Link]
-
A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Bohlmann–Rahtz pyridine synthesis - Wikipedia. [Link]
-
Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. [Link]
-
Guareschi–Thorpe condensation | Request PDF - ResearchGate. [Link]
-
A possible mechanism for the synthesis of substituted pyridines. - ResearchGate. [Link]
-
Safety Issues with Pyridine Ring Construction - Wordpress. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis Guide | PDF - Scribd. [Link]
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
-
Guareschi-Thorpe synthesis of pyridine - Química Organica.org. [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction | Royal Society Open Science. [Link]
-
Learning from the Hantzsch synthesis. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]
-
Cross-coupling reaction - Wikipedia. [Link]
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Technical Support Center: A Guide to Increasing the Purity of Ethyl 2-cyano-2-pyridin-3-YL-acetate
Introduction
Ethyl 2-cyano-2-pyridin-3-YL-acetate is a valuable heterocyclic intermediate in medicinal chemistry and materials science. Its synthesis is most commonly achieved via a Knoevenagel condensation of 3-pyridinecarboxaldehyde with ethyl cyanoacetate, a classic and efficient carbon-carbon bond-forming reaction.[1][2] However, achieving high purity in the final product is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. Impurities can lead to unwanted side reactions, reduced yields, and compromised product efficacy.[3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Structured in a practical question-and-answer format, it addresses specific issues encountered during the purification process, explains the underlying chemical principles for each step, and offers detailed, field-proven protocols.
Section 1: Troubleshooting Common Purity Issues
This section addresses the most frequent challenges observed during the purification of this compound.
Q1: My crude product is a dark, oily, or tar-like residue after solvent removal. What are the likely causes and how do I proceed?
A1: A dark, non-solid crude product often points to several potential issues, either in the reaction itself or during the initial workup.
-
Causality: The formation of tar or dark oils is typically due to side reactions or product degradation. The Knoevenagel condensation is base-catalyzed, and if the conditions are too harsh (e.g., strong base, high temperature), the aldehyde starting material can undergo self-condensation (an aldol reaction) or other polymerization pathways.[4] The product itself, being an α,β-unsaturated system, can also be susceptible to polymerization or degradation under prolonged heating.
-
Troubleshooting & Solution Workflow:
-
Initial Assessment: Before attempting extensive purification, assess the composition of the oil. Dissolve a small sample in a suitable solvent (like ethyl acetate or dichloromethane) and analyze it by Thin-Layer Chromatography (TLC) against the starting materials. This will reveal if any product was formed and the complexity of the impurity profile.
-
Aqueous Workup is Key: Do not attempt to directly crystallize or load this oil onto a silica column. It must first be subjected to a thorough liquid-liquid extraction. Dissolve the entire crude residue in a water-immiscible organic solvent such as ethyl acetate.[5]
-
Systematic Washing:
-
Wash the organic layer with water to remove water-soluble byproducts.
-
If a basic catalyst like piperidine was used, wash with a dilute acid (e.g., 1M HCl) to protonate the amine, making it soluble in the aqueous layer.[6]
-
Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer before drying.[7]
-
-
Drying and Re-evaluation: Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[5] The resulting residue should be cleaner. Re-assess purity via TLC. If it is still an oil but appears cleaner, column chromatography is the recommended next step.
-
Q2: My NMR spectrum shows significant amounts of unreacted 3-pyridinecarboxaldehyde and ethyl cyanoacetate. How can I remove them?
A2: The presence of starting materials indicates an incomplete reaction. Fortunately, their differing chemical properties can be exploited for effective removal.
-
Causality & Strategy:
-
Ethyl Cyanoacetate: This active methylene compound is slightly acidic and can be partially removed with a basic wash. Its relatively high polarity also makes it separable via column chromatography.[8]
-
3-Pyridinecarboxaldehyde: This aldehyde can be challenging to remove as its polarity is often similar to the product. However, it is more susceptible to reaction with bisulfite.
-
-
Purification Protocols:
-
Optimized Workup: During the aqueous workup (as described in A1), a careful wash with 5% sodium bicarbonate solution can help remove some of the unreacted ethyl cyanoacetate.
-
Flash Column Chromatography: This is the most reliable method for separating both starting materials from the product.[9]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a low-polarity mixture, such as 10-20% ethyl acetate in hexanes, and gradually increase the proportion of ethyl acetate.[10] The less polar starting materials will elute before the more polar product. Monitor the fractions by TLC to identify and combine the pure product.
-
-
Q3: My recrystallization attempt failed. The product either "oiled out" or remained completely dissolved. What should I do?
A3: Recrystallization failure is a common issue that can be resolved by systematically adjusting the solvent system and technique.[11]
-
Causality:
-
Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, causing it to separate as a liquid instead of forming crystals. This is often due to the presence of significant impurities or cooling the solution too rapidly.[11]
-
Failure to Crystallize: This indicates that the product is too soluble in the chosen solvent, even at low temperatures, or that the concentration is too low.[11]
-
-
Troubleshooting Steps:
-
If the Product Oiled Out:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent (the "soluble solvent" in a mixed system) to decrease the saturation level slightly.[11]
-
Allow the solution to cool much more slowly. Insulate the flask with paper towels or a beaker of warm water to slow the cooling rate. Slow cooling encourages the formation of a stable crystal lattice.
-
If it still oils out, try a different solvent system entirely.
-
-
If Nothing Crystallizes:
-
The solution is too dilute. Boil off a portion of the solvent to increase the concentration and allow it to cool again.[11]
-
Induce crystallization by "scratching" the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a "seed crystal" (a tiny crystal of the pure product from a previous successful batch, if available).
-
If all else fails, the solvent is inappropriate. Remove the solvent by rotary evaporation and attempt recrystallization with a different solvent or solvent pair. Good solvent pairs often consist of one solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and another in which it is poorly soluble (e.g., hexanes, water).
-
-
Q4: My TLC shows multiple spots very close to my product spot. How do I effectively separate these using column chromatography?
A4: Close-running spots on TLC present a separation challenge that requires optimizing the chromatography conditions for higher resolution.
-
Causality: Impurities with polarities very similar to the product will have similar Rf values, making them difficult to separate. This could be due to isomers or structurally related byproducts.
-
Optimization Strategy:
-
Solvent System Refinement: Test various eluent systems using TLC. The goal is to find a system that maximizes the separation (ΔRf) between your product and the impurities. Try solvent mixtures with different polarities and chemical properties (e.g., hexanes/ethyl acetate, dichloromethane/methanol, toluene/acetone). Sometimes, adding a very small percentage of a third solvent (like triethylamine for basic compounds or acetic acid for acidic ones) can dramatically improve separation.
-
Column Dimensions: Use a "long and thin" column rather than a "short and fat" one. A higher ratio of column length to diameter increases the number of theoretical plates and improves separation efficiency. A silica gel-to-crude product weight ratio of at least 50:1 is recommended for difficult separations.[10]
-
Elution Technique: Use a shallow gradient or isocratic elution with the optimized solvent system.[10] A steep gradient can cause bands to co-elute. Running the column with slight air pressure (flash chromatography) will keep the bands tight and reduce diffusion.[10]
-
Collect Smaller Fractions: Instead of collecting large volumes, collect many small fractions and analyze them carefully by TLC before combining.
-
Section 2: Analytical Methods for Purity Assessment
Confirming the purity of the final product requires robust analytical techniques. The choice of method depends on the information required and the nature of potential impurities.[12]
| Technique | Principle | Primary Use Case for This Compound | Potential Limitations |
| HPLC-UV | Separation based on polarity and interaction with a C18 stationary phase.[12] | Quantitative Purity Analysis: Excellent for determining the purity percentage (e.g., 99.5%) and detecting non-volatile or thermally unstable impurities. | Requires method development (mobile phase, gradient). May not identify co-eluting impurities without mass spectrometry (LC-MS). |
| GC-FID/MS | Separation based on volatility and boiling point in a heated column.[3] | Detecting Volatile Impurities: Ideal for identifying residual solvents (ethanol, ethyl acetate, hexanes) and unreacted starting materials. | Compound must be thermally stable and volatile. High boiling point compounds may be difficult to analyze. |
| ¹H-NMR | Quantification based on the integration of proton signals.[13] | Structural Confirmation & Impurity Identification: Confirms the chemical structure of the product and can identify and quantify proton-containing impurities if their signals are resolved from the product's signals. | Less sensitive for detecting low-level impurities (<1%). Complex mixtures can lead to overlapping signals, making quantification difficult. |
Section 3: Detailed Purification Protocols
Protocol 1: Optimized Aqueous Workup
This protocol is designed to remove the bulk of water-soluble impurities and the catalyst before further purification.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If a solvent like ethanol was used, remove it under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate (approx. 10-20 mL per gram of starting aldehyde).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 1/3 volume of the organic layer) - This step is critical for removing basic catalysts like piperidine.
-
Water (1 x 1/3 volume)
-
Saturated NaHCO₃ solution (1 x 1/3 volume) - Vent the funnel frequently to release CO₂ gas.
-
Saturated NaCl (brine) solution (1 x 1/3 volume)
-
-
Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.
-
Filter the solution to remove the drying agent and wash the solid with a small amount of fresh ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which is now ready for recrystallization or chromatography.
Protocol 2: Recrystallization from Ethanol/Water
This protocol uses a solvent/anti-solvent system to achieve crystallization.
-
Place the crude product from the workup into an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution heated on a hot plate while adding the solvent.
-
Once fully dissolved, remove the flask from the heat.
-
Slowly add water dropwise while swirling the flask until the solution just begins to turn persistently cloudy (turbid). This is the saturation point.
-
Add one or two drops of hot ethanol to make the solution clear again.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water (in the same ratio as the final crystallization mixture).
-
Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 3: Flash Column Chromatography
This protocol is for separating stubborn impurities.
-
Select an appropriate column size (e.g., a 40 mm diameter column for 1-2 g of crude material).[10]
-
Prepare the eluent. For this compound, a good starting point is 20% ethyl acetate in hexanes. Prepare a more polar mixture (e.g., 40% ethyl acetate in hexanes) for eluting the product later.
-
Pack the column: Fill the column about two-thirds full with the starting eluent. Add silica gel as a slurry and allow it to settle into a packed bed.
-
Prepare the sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is called "dry loading" and results in better separation.
-
Load the column: Add the dry-loaded sample carefully to the top of the packed silica bed.
-
Elute the column: Carefully add the eluent and apply gentle pressure using a pump or nitrogen line.
-
Collect fractions and monitor by TLC. Start with the low-polarity eluent to wash off non-polar impurities, then switch to the higher-polarity eluent to collect your product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Visual Guides
Diagram 1: General Purification Workflow
This diagram illustrates the logical flow from the end of the chemical reaction to the final, purified product.
Caption: General workflow for the purification of this compound.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path to follow when initial purification attempts are unsuccessful.
Caption: Decision tree for troubleshooting purification challenges.
Section 5: Frequently Asked Questions (FAQs)
-
What is the expected appearance and stability of pure this compound? Pure this compound is typically a white to off-white or yellowish solid. While generally stable at room temperature if stored in a well-sealed container away from light, compounds with cyano and ester groups can be sensitive to strong acids or bases and high temperatures over prolonged periods.
-
How do I choose the right solvent system for recrystallization? The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. A good method is to test solubility in small vials: add ~20-30 mg of your crude product to a vial and add a solvent dropwise. Good single solvents will dissolve the product only upon heating. For solvent pairs, choose a "soluble" solvent and a "miscible, non-solvent" (anti-solvent). Dissolve the compound in a minimum of the hot "soluble" solvent, then add the "non-solvent" dropwise until cloudiness appears.
-
How do I select the eluent for flash column chromatography? The ideal eluent system should give your product an Rf value of approximately 0.25-0.35 on a TLC plate. This provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly, which would result in poor separation. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) to find the optimal mixture.
-
My final product is still not pure enough after one purification step. What are my next steps? It is common to perform sequential purification steps. If column chromatography yields a product that is still not sufficiently pure, you can subject that material to recrystallization. This combination is very powerful, as the two techniques purify based on different principles (adsorption vs. solubility), often removing different sets of impurities. Conversely, if a recrystallized product still shows impurities on a TLC, a quick pass through a silica gel plug or a full column can remove them.
References
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoveracs.org. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl cyanoacetate on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
ChemSynthesis. (2025). ethyl 2-cyano-2-pyridin-3-ylacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
YouTube. (2023). Knoevenagel condensation. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Isolation and Purification of Organic Compounds Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl (hydroxyimino)cyanoacetate. Retrieved from [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Alternative catalysts for the synthesis of Ethyl 2-cyano-2-pyridin-3-YL-acetate
Technical Support Center: Synthesis of Ethyl 2-cyano-3-(3-pyridyl)acrylate
A Guide to Alternative Catalysts, Troubleshooting, and Optimization
Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-(3-pyridyl)acrylate, a critical intermediate in pharmaceutical research and development. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond conventional methods and explore alternative, efficient catalytic systems. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this target molecule is primarily achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[1][2] It involves the reaction between 3-pyridinecarboxaldehyde and an active methylene compound, ethyl cyanoacetate, facilitated by a basic catalyst.[3] While traditional catalysts like piperidine are reliable, they often require long reaction times and can complicate purification.[1] This guide focuses on modern, alternative catalysts that offer improvements in reaction speed, yield, and environmental footprint.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and catalyst selection.
Q1: What is the fundamental role of the catalyst in the Knoevenagel condensation for this synthesis? A1: The catalyst, typically a base, plays a crucial role in the initial and rate-limiting step of the reaction. Its primary function is to deprotonate the α-carbon of ethyl cyanoacetate, which is an active methylene compound. This deprotonation generates a resonance-stabilized carbanion (enolate). This highly nucleophilic enolate then attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde, initiating the condensation. The catalyst's strength is critical; it must be basic enough to deprotonate ethyl cyanoacetate but not so strong as to promote self-condensation of the aldehyde.[3]
Q2: I'm considering scaling up my reaction. Should I use a homogeneous or heterogeneous catalyst? A2: The choice depends on your specific priorities for scale-up.
-
Homogeneous Catalysts (e.g., piperidine, DIPEAc, DABCO) are soluble in the reaction medium, leading to excellent contact with reactants and often higher activity and selectivity. However, their removal from the reaction mixture can be challenging, often requiring aqueous workups or extensive chromatography, which can be problematic at a larger scale.
-
Heterogeneous Catalysts (e.g., P4VP on Al₂O₃, magnetic nanoparticles) are in a different phase from the reaction mixture (typically solid in a liquid medium).[4][5] Their primary advantage is the ease of separation; they can be removed by simple filtration. This simplifies product purification, reduces solvent waste, and allows for the potential recycling of the catalyst, making them highly attractive for scaled-up, sustainable processes.[4]
Q3: Are there significant safety concerns I should be aware of when running these reactions? A3: Yes. Standard laboratory safety protocols should always be followed. Specific points for this synthesis include:
-
Pyridine Derivatives: Handle 3-pyridinecarboxaldehyde and the product in a well-ventilated fume hood as pyridine-based compounds can be irritants.
-
Solvents: Use appropriate handling procedures for flammable organic solvents like ethanol and hexane.
-
Catalysts: While many alternative catalysts are less toxic than traditional ones, always consult the Safety Data Sheet (SDS) for each specific reagent. Some amine catalysts can be corrosive or toxic.
-
Microwave Synthesis: If using microwave-assisted protocols, ensure you are using a dedicated scientific microwave reactor with appropriate pressure and temperature controls. Never use a domestic microwave oven.[1]
Section 2: General Troubleshooting Guide
This guide addresses common issues that may arise during the Knoevenagel condensation, regardless of the specific catalyst employed.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Reagents: 3-pyridinecarboxaldehyde can oxidize to nicotinic acid over time. Ethyl cyanoacetate can hydrolyze. 2. Inactive Catalyst: The catalyst may be old, hydrated, or poisoned.[6] 3. Suboptimal Reaction Conditions: Temperature may be too low, or reaction time too short.[6] | 1. Verify Reagent Purity: Use freshly opened reagents or purify them before use. Check the aldehyde's purity via NMR or melting point. 2. Use Fresh Catalyst: Employ a fresh batch of catalyst or, for heterogeneous systems, consider a reactivation step if applicable. 3. Optimize Conditions: Incrementally increase the reaction temperature. Monitor the reaction progress over a longer duration using Thin-Layer Chromatography (TLC).[1] |
| Formation of Multiple Side Products | 1. Reaction Temperature Too High: High temperatures can lead to decomposition or side reactions. 2. Catalyst is Too Strong/Concentrated: A strong base can cause self-condensation of the aldehyde.[3] 3. Michael Addition: The product can potentially react with another equivalent of the ethyl cyanoacetate enolate. | 1. Reduce Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Select a Milder Catalyst: Switch to a weaker base (e.g., ammonium acetate instead of a stronger amine). Reduce the catalyst loading. 3. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of ethyl cyanoacetate, but avoid a large excess. |
| Difficult Product Isolation/Purification | 1. Catalyst Removal: Homogeneous catalysts (e.g., piperidine) can be difficult to separate from the product. 2. Oily Product: The product may not crystallize easily, forming an oil instead. | 1. Switch to a Heterogeneous Catalyst: This is the most effective solution, as the catalyst can be filtered off.[4] For homogeneous catalysts, perform an acidic wash (e.g., dilute HCl) to protonate and extract the basic catalyst into the aqueous phase. 2. Improve Crystallization: Try recrystallization from a different solvent system. If it remains an oil, purification via column chromatography is the best alternative. |
Section 3: Deep Dive into Alternative Catalytic Systems
Here we explore modern, efficient alternatives to conventional catalysts.
A. Ionic Liquid Catalyst: Diisopropylethylammonium Acetate (DIPEAc)
Ionic liquids (ILs) are salts with low melting points that can act as both solvent and catalyst. DIPEAc has been shown to be a highly effective catalyst for Knoevenagel condensations, promoting high yields in short reaction times.[4][7]
-
To a round-bottom flask, add 3-pyridinecarboxaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol).
-
Add hexane (10 mL) as the solvent.
-
Add diisopropylethylammonium acetate (DIPEAc) (0.1 mmol) to the mixture.
-
Heat the reaction mixture to 65-70 °C.
-
Monitor the reaction progress by TLC (using a hexane:ethyl acetate, 8:2 eluent system). Reactions are often complete within 3-6 hours.
-
Upon completion, cool the reaction to 40-45 °C. The product often separates as a distinct layer.
-
Separate the product layer and concentrate it under reduced pressure to obtain the crude product.
-
Purify the resulting material by recrystallization from a suitable solvent like ethanol.
-
Q: My reaction is sluggish even with DIPEAc. Why?
-
A: The presence of water can inhibit the catalyst's activity. Ensure all reagents and the solvent (hexane) are anhydrous. Additionally, verify the purity of your DIPEAc; it can degrade over time.
-
-
Q: The product layer is not separating cleanly. What should I do?
-
A: This can happen if the product has significant solubility in the solvent at the separation temperature. Try cooling the mixture further in an ice bath to encourage precipitation or phase separation. If that fails, remove the hexane under vacuum and proceed directly to purification by chromatography or recrystallization.
-
B. Heterogeneous Catalyst: Poly(4-vinylpyridine) on Al₂O₃-SiO₂
Solid-supported catalysts offer significant advantages in product purification and catalyst recycling. Poly(4-vinylpyridine) (P4VP) supported on an alumina-silica matrix provides basic sites for catalysis in a solid form, making it ideal for green chemistry applications.[4]
-
Synthesize or procure the P4VP/Al₂O₃-SiO₂ catalyst.
-
In a round-bottom flask, suspend the catalyst in water.
-
Add 3-pyridinecarboxaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) to the suspension.
-
Heat the mixture to reflux and stir vigorously to ensure good mixing of the reactants with the solid catalyst.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by simple filtration, washing it with a small amount of ethanol or water. The catalyst can be dried and reused.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Q: The reaction rate has decreased after several catalyst reuse cycles. How can I fix this?
-
A: The catalyst's active sites may be fouled by adsorbed product or byproducts. Try washing the recovered catalyst with a solvent you expect the impurities to be soluble in (e.g., hot ethanol) followed by drying under vacuum before the next run. If activity is still low, thermal reactivation may be necessary, depending on the support's stability.
-
-
Q: The reaction is not going to completion. What should I check?
-
A: In heterogeneous catalysis, efficient stirring is critical to overcome mass transfer limitations. Ensure your stir rate is high enough to keep the catalyst suspended and in constant contact with the dissolved reactants. You can also try increasing the catalyst loading.
-
C. Nanocatalyst: Ellagic Acid-Bonded Magnetic Nanoparticles (nano-Fe₃O₄@EA)
Magnetic nanoparticles offer the ultimate convenience in catalyst separation. A magnetic field is used to isolate the catalyst, avoiding filtration entirely. This base-free Knoevenagel condensation method is efficient and environmentally friendly.[5]
-
Synthesize or procure the nano-Fe₃O₄@EA catalyst.
-
In a flask, disperse the nano-Fe₃O₄@EA catalyst (as per optimized loading) in a suitable solvent (e.g., ethanol or solvent-free).
-
Add 3-pyridinecarboxaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol).
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture to room temperature.
-
Place a strong magnet against the side of the flask. The magnetic nanocatalyst will be attracted to the magnet, allowing the clear product solution to be easily decanted.
-
Wash the catalyst with fresh solvent, decant again, and combine the solutions.
-
Remove the solvent under reduced pressure to obtain the product.
-
Q: Some of the catalyst is not being captured by the magnet. Why?
-
A: This could indicate that some nanoparticles are too small (superparamagnetic limit) or that some of the active coating has leached into the solution. Ensure the catalyst was properly synthesized and washed. If the problem persists, a final centrifugation step after magnetic decantation can help capture the remaining fines.
-
-
Q: Is there a risk of iron contamination in my final product?
-
A: Leaching of the metal core is a potential concern with any supported nanoparticle. While a stable coating minimizes this, it is good practice, especially in drug development, to analyze the final product for trace metal content using a technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Section 4: Comparative Data and Visualizations
Table 1: Comparison of Alternative Catalytic Systems
| Catalyst System | Typical Solvent | Temperature | Typical Reaction Time | Reported Yields | Key Advantage |
| Piperidine (Conventional) [1] | Ethanol | Room Temp | 8 hours | ~82% | Well-established, simple |
| Ammonium Acetate (Microwave) [1] | Solvent-free | Microwave Irradiation | 20-60 seconds | 85-99% | Extremely fast, green chemistry |
| DIPEAc [7] | Hexane | 65-70 °C | 3-6 hours | High to Excellent | High yields, shorter time than conventional |
| P4VP/Al₂O₃-SiO₂ [4] | Water | Reflux | Varies | Up to 98% | Reusable, easy filtration, green solvent |
| nano-Fe₃O₄@EA [5] | Ethanol / Solvent-free | 80 °C | Short | High | Extremely easy magnetic separation |
Diagrams
Caption: Knoevenagel condensation pathway for synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
References
- Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. (2025). Benchchem.
- ETHYL 2-CYANO-2-PYRIDIN-3-YL-ACET
- Troubleshooting common issues in pyridine synthesis. (2025). Benchchem.
- Application Notes and Protocols for the Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)
- Knoevenagel condens
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). Journal of the Mexican Chemical Society.
- Recent advances in catalytic synthesis of pyridine derivatives. (2022).
- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018).
- Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate in Water C
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (2015). Oriental Journal of Chemistry.
- Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. (2025). OICC Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate in Water Catalyzed by P4VP/Al<sub>2</sub>O<sub>3</sub>‐Si… [ouci.dntb.gov.ua]
- 5. oiccpress.com [oiccpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jmcs.org.mx [jmcs.org.mx]
Technical Support Center: Managing Impurities in Ethyl 2-cyano-2-pyridin-3-yl-acetate Preparations
Welcome to the Technical Support Center for the synthesis and purification of Ethyl 2-cyano-2-pyridin-3-yl-acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for managing impurities during the preparation of this critical chemical intermediate. Our aim is to equip you with the expertise to not only identify and mitigate common issues but also to understand the underlying chemical principles governing these processes.
Introduction: The Criticality of Purity
This compound is a valuable building block in medicinal chemistry and drug development. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, purity, and pharmacological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive question-and-answer-based resource to address specific challenges encountered during its synthesis, which is most commonly achieved via a Knoevenagel condensation reaction between 3-pyridinecarboxaldehyde and ethyl cyanoacetate.[1][2]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues that may arise during the synthesis and purification of this compound.
Synthesis & Reaction Monitoring
Q1: My Knoevenagel condensation reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?
Low conversion is a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inefficiency: The choice and amount of catalyst are crucial. Weak bases like piperidine or ammonium acetate are commonly used.[1][2]
-
Troubleshooting:
-
Catalyst Screening: If using piperidine, consider screening other weak bases such as pyridine or triethylamine. Ammonium acetate is another effective and commonly used catalyst.[1][2]
-
Catalyst Loading: The catalytic amount is typically a small fraction of the molar equivalents of the limiting reagent. Ensure you are using an appropriate catalytic amount (e.g., 0.1 equivalents).
-
Catalyst Quality: Ensure the catalyst is not degraded. Use a fresh bottle if in doubt.
-
-
-
Reaction Temperature: The reaction rate is temperature-dependent.
-
Troubleshooting:
-
While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., to 40-60 °C) can often increase the reaction rate and drive the equilibrium towards the product. However, excessive heat can promote side reactions.
-
-
-
Water Removal: The Knoevenagel condensation is a dehydration reaction, producing water as a byproduct. The presence of water can shift the equilibrium back towards the reactants.
-
Troubleshooting:
-
If the reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to remove water as it is formed.
-
-
-
Reactant Quality: The purity of your starting materials, 3-pyridinecarboxaldehyde and ethyl cyanoacetate, is critical.
-
Troubleshooting:
-
Ensure the purity of the starting materials by checking their specifications and, if necessary, purifying them before use. 3-Pyridinecarboxaldehyde can be prone to oxidation.
-
-
Q2: I am observing multiple spots on my TLC plate during reaction monitoring. What are the potential side products?
The presence of multiple spots on a TLC plate, other than your starting materials and product, indicates the formation of impurities. Common side products in the Knoevenagel condensation of 3-pyridinecarboxaldehyde and ethyl cyanoacetate include:
-
Unreacted Starting Materials: 3-Pyridinecarboxaldehyde and ethyl cyanoacetate.
-
Michael Adduct: The product, being an electron-deficient alkene, can undergo a Michael addition with the enolate of ethyl cyanoacetate. This results in a 1,4-addition product.
-
Self-Condensation of 3-Pyridinecarboxaldehyde: Aldehydes can undergo self-condensation in the presence of a base, although this is less common with weak bases used for Knoevenagel reactions.[2]
-
Hydrolysis Products: If water is present, the ester or nitrile functionalities can undergo hydrolysis, especially under basic or acidic conditions, to form the corresponding carboxylic acid or amide.
-
Decarboxylation Products: At elevated temperatures, the product or its hydrolyzed form could potentially undergo decarboxylation.
Below is a diagram illustrating the main reaction and potential side reactions.
Caption: Main reaction pathway and potential side reactions.
Impurity Identification & Analysis
Q3: How can I identify the impurities present in my crude product?
A combination of chromatographic and spectroscopic techniques is essential for impurity identification.
| Impurity Class | Potential Structure | Identification Method | Expected Observations |
| Unreacted Starting Materials | 3-Pyridinecarboxaldehyde, Ethyl cyanoacetate | TLC, HPLC, GC-MS | Comparison of retention times/Rf values with authentic standards. |
| Michael Adduct | Diethyl 2,4-dicyano-3-(pyridin-3-yl)pentanedioate | LC-MS, NMR | Mass corresponding to the addition of another molecule of ethyl cyanoacetate. Complex NMR spectrum with additional aliphatic protons. |
| Hydrolysis Product | 2-Cyano-2-(pyridin-3-yl)acetic acid | HPLC, LC-MS, IR | A more polar spot on TLC. Mass corresponding to the loss of the ethyl group. Broad O-H stretch in the IR spectrum. |
| Amide Impurity | 2-Cyano-N-ethyl-3-(pyridin-3-yl)acrylamide | LC-MS, NMR | If the reaction is performed with an amine catalyst, direct amidation of the ester can occur. Mass corresponding to the replacement of the ethoxy group with the amine. |
Q4: What is a reliable analytical method for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for purity assessment. A reverse-phase method is typically employed.
Protocol 1: HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, linear gradient to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This method should provide good separation of the main product from more polar impurities (like the hydrolyzed acid) and less polar impurities.
Purification Strategies
Q5: My crude product is an oil/dark colored solid. What is the best way to purify it?
Purification is critical to obtaining high-purity this compound. The two most common methods are recrystallization and column chromatography.
Q6: What is a good solvent system for recrystallizing this compound?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Recommended Solvents:
-
Ethanol: Often a good starting point.[1]
-
Ethyl Acetate/Hexane Mixture: Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
Isopropanol: Can also be an effective solvent.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Perform small-scale solubility tests to determine the best solvent or solvent system.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it is fully dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Q7: When should I use column chromatography, and what is a suitable mobile phase?
Column chromatography is recommended when recrystallization fails to remove impurities effectively, especially those with similar polarity to the product.
Protocol 3: Column Chromatography Purification
| Parameter | Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The exact gradient should be determined by TLC analysis. |
| Elution Monitoring | Monitor the fractions by TLC to identify and combine those containing the pure product. |
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Sources
Technical Support Center: Synthesis of Ethyl 2-cyano-3-(pyridin-3-yl)acrylate
Welcome to the technical support guide for the synthesis of Ethyl 2-cyano-3-(pyridin-3-yl)acrylate, a key intermediate in pharmaceutical and materials science research. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help researchers enhance reaction rates and optimize synthetic outcomes. The synthesis is primarily achieved through a Knoevenagel condensation of 3-pyridinecarboxaldehyde and ethyl cyanoacetate.[1] This guide is structured to address common challenges and provide scientifically grounded solutions.
Troubleshooting Guide: Enhancing Reaction Efficiency
This section addresses specific experimental issues in a question-and-answer format to rapidly guide you toward a solution.
Q1: My reaction is sluggish and not reaching completion, even after several hours. What are the primary causes and how can I accelerate it?
A1: A slow reaction rate is a common issue in Knoevenagel condensations and can be attributed to several factors.[2][3] A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.[1][3] Ensure your catalyst is fresh and pure, as old or degraded catalysts lose activity. Consider increasing the catalyst loading slightly, but be aware that excess base can promote side reactions.[2]
-
Temperature Optimization: While many Knoevenagel condensations can proceed at room temperature, gentle heating is often required to increase the rate.[2][3] An optimal temperature range is typically 60-90°C.[4] Running the reaction at reflux in a solvent like ethanol can significantly shorten the reaction time.
-
Water Removal: The Knoevenagel condensation is a dehydration reaction, producing one molecule of water for every molecule of product.[3][5] This water can inhibit the catalyst and shift the reaction equilibrium back toward the starting materials, slowing the overall rate.[2][4] For reactions in non-polar solvents like toluene or benzene, using a Dean-Stark apparatus to azeotropically remove water is highly effective at driving the reaction to completion.[3][4] In the absence of a Dean-Stark trap, the addition of molecular sieves can also serve this purpose.[6]
-
Solvent Choice: The polarity of the solvent plays a critical role. Polar protic solvents like ethanol and methanol are effective and commonly used.[7] However, polar aprotic solvents such as DMF or acetonitrile have been shown in some cases to provide high conversion rates in shorter times.[3] For a greener approach, solvent-free conditions or using water as a medium have also been explored, though reaction times and yields can vary significantly depending on the substrates.[4][8]
Q2: My final product yield is consistently low. What factors should I investigate?
A2: Low yields can stem from incomplete reactions, side product formation, or losses during workup and purification.[2][3]
-
Purity of Reactants: Impurities in the starting materials, particularly in the 3-pyridinecarboxaldehyde, can significantly hinder the reaction. Aldehydes are prone to oxidation to carboxylic acids upon storage. Ensure the aldehyde is pure; purification by distillation or chromatography may be necessary.
-
Reaction Monitoring: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] This allows you to determine the optimal reaction time and quench the reaction once the starting material is consumed, preventing potential product degradation or the formation of side products from prolonged heating.[4]
-
Side Reactions: The most common side reaction is the Michael addition of a second molecule of ethyl cyanoacetate to the α,β-unsaturated product.[3] This can be minimized by carefully controlling the stoichiometry of the reactants and avoiding excessively long reaction times. Using a strong base can also lead to the self-condensation of the aldehyde, so a weak base is preferred.[3][5]
-
Workup and Purification: The product may be lost during extraction or purification. After the reaction, cooling the mixture in an ice bath can help precipitate the product, which can then be collected by filtration.[2] If the product remains an oil, careful extraction and subsequent purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) are necessary.
Q3: The product is difficult to purify and isolates as a persistent oil instead of a solid. What are the best purification strategies?
A3: The inability to obtain a crystalline product is often due to residual solvent or impurities.
-
High-Vacuum Drying: Ensure all solvent is removed from the crude product under high vacuum, sometimes with gentle heating.
-
Column Chromatography: This is the most effective method for removing impurities. A silica gel column using a gradient eluent system, such as ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30-50%), can effectively separate the product from starting materials and byproducts.[9]
-
Recrystallization: If a solid can be obtained, recrystallization is an excellent final purification step.[2] Experiment with different solvent systems. Ethanol, or a mixture of ethanol and water, is often a good starting point.[1] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Adsorbent Treatment: If the oil has a strong color, it may be due to polymeric impurities. Dissolving the crude product in an organic solvent and stirring with a small amount of activated carbon or silica gel, followed by filtration, can help remove these colored impurities before final purification.[10]
Frequently Asked Questions (FAQs)
This section covers fundamental concepts related to the synthesis to deepen your understanding of the reaction.
Q1: What is the mechanism of the Knoevenagel condensation for this synthesis?
A1: The Knoevenagel condensation proceeds through a three-step mechanism catalyzed by a weak base (e.g., piperidine):[5][11]
-
Enolate Formation: The basic catalyst removes an acidic α-hydrogen from the ethyl cyanoacetate to form a resonance-stabilized enolate ion. This is the rate-determining step.
-
Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 3-pyridinecarboxaldehyde, forming an aldol-type addition intermediate.
-
Dehydration: The intermediate undergoes elimination of a water molecule (dehydration) to form the final α,β-unsaturated product, Ethyl 2-cyano-3-(pyridin-3-yl)acrylate. The formation of the conjugated system provides the thermodynamic driving force for this step.
Caption: Troubleshooting workflow for low reaction yield.
Optimized Experimental Protocol
This protocol is a reliable starting point for the synthesis, based on conventional and well-documented methods. [1] Materials and Equipment:
-
3-Pyridinecarboxaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
TLC plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-pyridinecarboxaldehyde (1 equivalent) and ethyl cyanoacetate (1.2 equivalents).
-
Solvent Addition: Add anhydrous ethanol to dissolve the reactants (approximately 5-10 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the stirred solution.
-
Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C). Monitor the progress of the reaction by TLC (e.g., using 30% ethyl acetate in hexane as the eluent) until the aldehyde spot has disappeared (typically 4-8 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Purification: If necessary, the crude product can be further purified by recrystallization from hot ethanol to yield the final product as a crystalline solid. Dry the purified product under vacuum.
References
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Structure of Ethyl 2-cyano-2-(pyridin-3-yl)acetate via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of Ethyl 2-cyano-2-(pyridin-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. We will focus on the definitive power of Nuclear Magnetic Resonance (NMR) spectroscopy, supported by orthogonal techniques, to provide an unassailable structural proof.
Analytical Techniques for Structural Elucidation: A Comparative Overview
While several analytical methods contribute to the characterization of a novel compound, they are not all created equal in their power to elucidate structure. A multi-faceted approach is often the most robust.
-
Mass Spectrometry (MS): This technique excels at providing a highly accurate molecular weight and, by extension, the elemental composition of a molecule.[1][2][3] Tandem MS (MS/MS) experiments can yield fragmentation patterns that offer clues about the connectivity of atoms.[2] However, MS alone typically cannot distinguish between isomers, which possess the same molecular formula but different atomic arrangements.
-
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[4][5] The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds (e.g., C=O, C≡N, C-O).[4][5] While invaluable for confirming the presence of expected functionalities, IR spectroscopy does not provide a detailed map of the carbon-hydrogen framework.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR stands as the gold standard for the structural elucidation of organic molecules in solution.[6][7] It is a profoundly informative technique that maps the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.[8][9] By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, one can piece together the precise connectivity and spatial relationships of atoms within a molecule.[8][9]
This guide will now focus on the practical application of NMR to definitively validate the structure of Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
A Deep Dive into NMR for Structural Validation
The Core Principles: What NMR Tells Us
NMR spectroscopy operates on the principle that atomic nuclei with a property called "spin" behave like tiny magnets.[6][9] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies.[6] This absorption is highly sensitive to the local electronic environment of each nucleus.
-
Chemical Shift (δ): The position of an NMR signal (resonance) along the x-axis of the spectrum is its chemical shift, measured in parts per million (ppm). It indicates the electronic environment of a nucleus. Electron-withdrawing groups, for instance, "deshield" a nucleus, causing its signal to appear at a higher chemical shift (downfield).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This allows for a quantitative assessment of the relative number of protons in different environments.
-
Spin-Spin Coupling (J): The magnetic fields of neighboring, non-equivalent nuclei can influence each other, causing NMR signals to split into multiple lines (a multiplet). The pattern of this splitting reveals the number of neighboring protons, providing crucial information about atomic connectivity.
Experimental Workflow: From Sample to Spectrum
Achieving a high-quality, high-resolution NMR spectrum is contingent upon meticulous sample preparation and proper instrument setup. The following protocol represents a field-proven best practice.
-
Sample Weighing: Accurately weigh 5-10 mg of the synthesized Ethyl 2-cyano-2-(pyridin-3-yl)acetate. For routine ¹H NMR, a lower concentration is often sufficient, while ¹³C NMR, being inherently less sensitive, may benefit from a more concentrated sample.[10]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[11][12] Chloroform-d (CDCl₃) is a common choice for many organic compounds. The deuterium in the solvent is "invisible" in ¹H NMR and is used by the spectrometer to "lock" the magnetic field, preventing drift.[12]
-
Reference Standard: CDCl₃ often contains a small amount of tetramethylsilane (TMS) as an internal reference standard, with its signal defined as 0.0 ppm.
-
Dissolution and Filtration: Transfer the solvent to the vial containing the sample. Ensure complete dissolution, using gentle vortexing if necessary. To obtain a high-resolution spectrum, the solution must be free of any particulate matter. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][12]
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
The instrument will perform locking and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient.
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum. This may require a larger number of scans (hundreds to thousands) due to the low natural abundance of the ¹³C isotope.
-
(Optional but Recommended) Acquire a DEPT-135 spectrum to aid in the assignment of carbon signals.
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Spectral Interpretation and Structural Validation
The definitive proof of structure comes from a detailed comparison of the experimentally obtained NMR spectra with the predicted spectra for the target molecule, Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
Caption: Structure of Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
¹H NMR Analysis
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Ethyl Group Protons:
-
-CH₂- (Quartet): The two protons of the methylene group are adjacent to the three protons of the methyl group. According to the n+1 rule, their signal will be split into a quartet (3+1=4 lines). Being attached to an oxygen atom, they are deshielded and expected to appear around 4.2-4.3 ppm.
-
-CH₃ (Triplet): The three protons of the methyl group are adjacent to the two protons of the methylene group. Their signal will be split into a triplet (2+1=3 lines). These protons are further from the electronegative oxygen and will appear further upfield, around 1.2-1.3 ppm.
-
-
Methine Proton:
-
-CH- (Singlet): The single proton attached to the carbon bearing the cyano and pyridyl groups has no adjacent protons. Therefore, it will appear as a singlet. Its position is influenced by the electron-withdrawing cyano group and the aromatic pyridine ring, likely placing it in the 4.5-5.0 ppm region.
-
-
Pyridine Ring Protons:
-
The four protons on the pyridine ring will appear in the aromatic region of the spectrum (typically 7.0-9.0 ppm). Their exact chemical shifts and splitting patterns will be complex due to their distinct electronic environments and coupling to each other. We would expect four distinct signals, each integrating to one proton. The proton at position 2 of the pyridine ring is often the most deshielded due to its proximity to the nitrogen atom.
-
¹³C NMR and DEPT-135 Analysis
The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The DEPT-135 experiment provides additional information by showing CH and CH₃ signals as positive peaks, and CH₂ signals as negative (inverted) peaks. Quaternary carbons (those with no attached protons) are absent in a DEPT-135 spectrum.[13][14][15]
-
Ethyl Group Carbons:
-
-CH₂-: Expected around 60-65 ppm. This would appear as a negative peak in the DEPT-135 spectrum.
-
-CH₃: Expected around 14-15 ppm. This would be a positive peak in the DEPT-135 spectrum.
-
-
Ester Carbonyl Carbon:
-
C=O: This quaternary carbon will be significantly deshielded, appearing in the 165-170 ppm range. It will be absent in the DEPT-135 spectrum.
-
-
Cyano Carbon:
-
C≡N: This quaternary carbon typically appears around 115-120 ppm and will also be absent from the DEPT-135 spectrum.
-
-
Methine Carbon:
-
-CH-: The carbon attached to the proton, cyano group, and pyridine ring is expected around 40-50 ppm. It will show as a positive peak in the DEPT-135 spectrum.
-
-
Pyridine Ring Carbons:
-
Five distinct signals are expected in the aromatic region (approximately 120-155 ppm). The carbons adjacent to the nitrogen (C2 and C6) are typically the most deshielded.[16] The DEPT-135 spectrum would confirm which of these are CH carbons (positive peaks) and which is the quaternary carbon (C3, absent).
-
Data Comparison: Validating the Structure
The table below presents the predicted NMR data for Ethyl 2-cyano-2-(pyridin-3-yl)acetate against a set of hypothetical experimental results. A close match between the predicted and experimental data provides strong evidence for the proposed structure.
| ¹H NMR Data | Predicted δ (ppm) | Multiplicity | Integration | Experimental δ (ppm) |
| Pyridine-H | ~8.6-8.8 | m | 2H | 8.75 |
| Pyridine-H | ~7.8-8.0 | m | 1H | 7.92 |
| Pyridine-H | ~7.3-7.5 | m | 1H | 7.41 |
| -CH(CN)- | ~4.8-5.0 | s | 1H | 4.95 |
| -OCH₂CH₃ | ~4.2-4.3 | q | 2H | 4.28 |
| -OCH₂CH₃ | ~1.2-1.3 | t | 3H | 1.31 |
| ¹³C NMR Data | Predicted δ (ppm) | DEPT-135 Phase | Experimental δ (ppm) | |
| -C=O | ~165-170 | Absent | 166.5 | |
| Pyridine-C | ~150-155 | Positive (CH) | 152.1, 150.8 | |
| Pyridine-C | ~135-140 | Positive (CH) | 137.5 | |
| Pyridine-C | ~130-135 | Absent (Quat. C) | 131.0 | |
| Pyridine-C | ~123-125 | Positive (CH) | 123.9 | |
| -C≡N | ~115-120 | Absent | 116.2 | |
| -OCH₂CH₃ | ~62-64 | Negative (CH₂) | 63.1 | |
| -CH(CN)- | ~44-46 | Positive (CH) | 45.2 | |
| -OCH₂CH₃ | ~14-15 | Positive (CH₃) | 14.1 |
Note: Predicted values are estimates based on standard chemical shift tables and software predictors.[17][18][19] Experimental values are hypothetical for illustrative purposes.
Conclusion
The rigorous analysis of ¹H and ¹³C NMR spectra, enhanced by techniques like DEPT-135, provides an unparalleled level of detail for molecular structure validation. The orthogonal data points—chemical shift, integration, coupling constants, and carbon multiplicity—converge to create a unique molecular fingerprint. When this detailed NMR data is consistent with the expected structure of Ethyl 2-cyano-2-(pyridin-3-yl)acetate and is supported by molecular weight information from mass spectrometry and functional group confirmation from IR spectroscopy, researchers can have the highest degree of confidence in the identity and purity of their compound. This analytical rigor is not merely an academic exercise; it is an essential requirement for advancing compounds through the demanding pipeline of drug development.
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A Comparative Analysis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate and Its Analogs for Therapeutic Discovery
In the landscape of medicinal chemistry, the pyridine nucleus is a privileged scaffold, forming the core of numerous therapeutic agents. When functionalized with a cyanoacetate moiety, as in Ethyl 2-cyano-2-(pyridin-3-yl)acetate, it becomes a highly versatile building block for synthesizing compounds with significant biological activity. This guide provides a comparative analysis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate and its structural analogs, offering a technical deep-dive into their synthesis, physicochemical properties, and performance as precursors to potent anticancer agents. The insights and data presented herein are curated for researchers, scientists, and drug development professionals to inform experimental design and accelerate the discovery of novel therapeutics.
Synthetic Strategies and Physicochemical Landscape
The primary route to Ethyl 2-cyano-2-(pyridin-3-yl)acetate and its analogs is the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction.[1] The choice of starting materials, catalytic system, and reaction conditions directly impacts yield, purity, and the physicochemical characteristics of the final product.
Core Synthesis: The Knoevenagel Condensation
The reaction involves the condensation of an active methylene compound, ethyl cyanoacetate, with an aldehyde, in this case, 3-pyridinecarboxaldehyde. The reaction is base-catalyzed, with the catalyst's role being the deprotonation of the α-carbon of ethyl cyanoacetate, forming a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the aldehyde.
The selection of the base is critical. While traditional catalysts like piperidine or sodium ethoxide are effective, modern protocols often employ milder and more efficient catalysts to improve yields and simplify purification. For instance, catalysts like Diisopropylethylammonium acetate (DIPEAc) or solid-supported bases such as poly(4-vinylpyridine) have been shown to drive the reaction to completion under mild conditions with high yields.[2][3]
Below is a general workflow for the synthesis of these compounds.
Figure 1: General experimental workflow for the synthesis of pyridyl cyanoacetate analogs via Knoevenagel condensation.
Comparative Physicochemical Properties of Analogs
Structural modifications, such as altering the ester group (e.g., methyl, tert-butyl) or introducing substituents onto the pyridine ring, significantly influence the molecule's physicochemical properties. These properties, in turn, affect solubility, crystal packing, and pharmacokinetic profiles.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Notes |
| Ethyl 2-cyano-2-(pyridin-3-yl)acetate | C₁₀H₁₀N₂O₂ | 190.20 | Solid | The benchmark compound. |
| Methyl 2-cyano-2-(pyridin-2-yl)acetate[3] | C₉H₈N₂O₂ | 176.17 | - | Isomeric analog; position of nitrogen affects electronics. |
| Methyl 2-(6-cyano-2-methyl-pyridin-3-yl)acetate[4] | C₁₀H₁₀N₂O₂ | 190.20 | - | Substitution on the pyridine ring alters steric and electronic properties. |
| tert-Butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate[5] | C₁₃H₁₃F₃N₂O₂ | 286.25 | - | Bulky ester and electron-withdrawing groups increase lipophilicity. |
| tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate[2] | C₁₈H₁₈N₂O₄S | 358.40 | Crystalline Solid | Significant structural deviation, introducing a sulfonyl linker. |
Note: Data compiled from various sources. Direct comparative data under identical conditions is limited.
Biological Performance: Anticancer Activity and Mechanism of Action
The true value of Ethyl 2-cyano-2-(pyridin-3-yl)acetate and its analogs lies in their utility as precursors for potent anticancer agents. The 3-cyanopyridine scaffold is a key pharmacophore in a variety of kinase inhibitors and apoptosis inducers.
Structure-Activity Relationship (SAR) Analysis
Extensive research has demonstrated that modifications to the core structure profoundly impact cytotoxic activity. A review of pyridine derivatives reveals key SAR trends for antiproliferative activity.[6][7]
-
Enhancing Groups: The presence of methoxy (-OMe), hydroxyl (-OH), and secondary amine (-NH) groups often enhances antiproliferative activity.[6] These groups can act as hydrogen bond donors or acceptors, improving target engagement.
-
Detrimental Groups: Halogen atoms (e.g., -F, -Cl) and bulky substituents can sometimes decrease activity, potentially due to steric hindrance at the target's active site.[6] However, this is highly context-dependent, as some halogenated analogs show potent activity.[8]
-
Ester Group Modification: While less explored in direct comparative studies, altering the ester from ethyl to other alkyl groups will modulate lipophilicity and cell permeability, which can significantly affect biological outcomes.
-
Aromatization: Converting a 2-pyridone (a common analog) to a 2-chloropyridine introduces an aromatic pyridine ring. This seemingly small change can lead to a significant increase in cytotoxicity against cancer cell lines like HepG-2.[9]
The following table summarizes the in-vitro anticancer activity of various 3-cyanopyridine analogs, showcasing the potent cytotoxicity achievable with this scaffold.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| 2-Oxo-3-cyanopyridines | PC-3 (Prostate) | 12.5 | 4-methoxyphenyl substituent | [1] |
| 2-Oxo-3-cyanopyridines | MDA-MB-231 (Breast) | 9.5 | 4-methoxyphenyl substituent | [1] |
| 2-Thioxo-3-cyanopyridines | A549 (Lung) | 0.87 µg/mL | p-fluoro substituent on phenyl ring | [8] |
| 2-Oxo-3-cyanopyridines | A549 (Lung) | 0.83 µg/mL | p-fluoro substituent on phenyl ring | [8] |
| 2-Amino-3,5-dicarbonitrile-pyridines | A-549 (Lung) | 0.008 | 4-(diphenylamino)phenyl substituent | [10] |
| 2-Amino-3,5-dicarbonitrile-pyridines | MDA-MB-231 (Breast) | 0.010 | 4-(diphenylamino)phenyl substituent | [10] |
| 2-Chloro-cyanopyridines | HepG-2 (Liver) | 6.95 | 4-bromophenyl substituent | [11] |
| Cyanopyridin-2-ones | MCF-7 (Breast) | 1.89 | Naphthyl substituent | [12] |
Mechanism of Action: Targeting Key Cancer Pathways
Many 3-cyanopyridine derivatives exert their anticancer effects by targeting critical nodes in cell survival and proliferation pathways. Two prominent targets are the Pim-1 kinase and the anti-apoptotic protein survivin .[1][13]
Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers, including prostate and hematopoietic malignancies.[9] It promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like Bad. By inhibiting Pim-1, cyanopyridine analogs can prevent the phosphorylation of Bad, allowing it to promote apoptosis and leading to cancer cell death.[9]
Figure 3: Mechanism of survivin inhibition by cyanopyridine analogs, promoting caspase activation and apoptosis.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems, incorporating steps for purification and characterization.
Protocol: Piperidine-Catalyzed Synthesis of Ethyl 2-cyano-3-(3-pyridyl)acrylate
This protocol details the synthesis of the unsaturated precursor to the title compound, a common intermediate.
-
Materials: 3-Pyridinecarboxaldehyde, Ethyl cyanoacetate, Ethanol (absolute), Piperidine.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-pyridinecarboxaldehyde (10.7 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in 50 mL of absolute ethanol.
-
Catalyst Addition: Add piperidine (1 mL) dropwise to the stirred mixture at room temperature. The causality for using a weak base like piperidine is to facilitate the deprotonation of the active methylene compound without promoting significant side reactions like hydrolysis of the ester.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up: After completion, cool the reaction mixture in an ice bath. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with 20 mL of cold ethanol to remove unreacted starting materials and catalyst.
-
Drying & Characterization: Dry the product in a vacuum oven at 40 °C. Characterize the final product, Ethyl 2-cyano-3-(3-pyridyl)acrylate, by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity (>98%).
Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for evaluating the anticancer performance of synthesized analogs.
-
Cell Culture: Culture human cancer cells (e.g., MCF-7, breast cancer) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. This density is chosen to ensure cells are in a logarithmic growth phase during the experiment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis. Each experiment must be performed in triplicate for statistical validity.
Conclusion and Future Directions
Ethyl 2-cyano-2-(pyridin-3-yl)acetate and its analogs represent a rich chemical space for the development of novel therapeutics, particularly in oncology. The Knoevenagel condensation provides a reliable and scalable synthetic route, while structural modifications allow for fine-tuning of both physicochemical properties and biological activity. The potent, sub-micromolar cytotoxicity demonstrated by many 3-cyanopyridine derivatives against a range of cancer cell lines underscores the value of this scaffold.
Future research should focus on a systematic exploration of the structure-activity relationships, particularly concerning the ester group and substitution patterns on the pyridine ring, to optimize potency and selectivity. Furthermore, investigating the polypharmacology of these compounds—their ability to modulate multiple targets like Pim-1 and survivin simultaneously—could lead to the development of next-generation anticancer agents with enhanced efficacy and a reduced likelihood of drug resistance.
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A Comparative Guide to the Biological Activity of Pyridone Derivatives for Drug Discovery Professionals
The pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This versatility stems from the pyridone ring's ability to act as both a hydrogen bond donor and acceptor, its capacity to serve as a bioisostere for various functional groups, and its favorable physicochemical properties that can enhance a drug molecule's solubility, metabolic stability, and lipophilicity.[2][3] For researchers and drug development professionals, understanding the subtle nuances of how structural modifications to the pyridone core influence its biological activity is paramount for designing next-generation therapeutics.
This guide provides an in-depth comparative analysis of the biological activities of different pyridone derivatives, with a focus on their antimicrobial, anticancer, antiviral, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present supporting experimental data, and provide detailed protocols for key biological assays.
Antimicrobial Activity: A Scaffold to Combat Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridone derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[4][5]
Mechanism of Action and Structure-Activity Relationship
A key target for many antibacterial pyridone derivatives is the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid synthesis.[6] By inhibiting FabI, these compounds disrupt the integrity of the bacterial cell membrane, leading to cell death. The 4-pyridone scaffold, in particular, has shown potent inhibitory activity against FabI in both Escherichia coli and Staphylococcus aureus.[6]
The antimicrobial efficacy of pyridone derivatives is highly dependent on the nature and position of substituents on the pyridone ring. For instance, N-sulfonamide 2-pyridone derivatives have been investigated for their dual inhibitory action against dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), crucial enzymes in the microbial folate biosynthesis pathway.[4] Structure-activity relationship (SAR) studies have revealed that electron-releasing groups on the pyridone ring can be important for modulating biological activity.[7]
Comparative Antimicrobial Spectrum
The following table summarizes the in vitro antimicrobial activity of various pyridone derivatives, primarily represented by the Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate higher potency.
| Derivative Class | Gram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL) | Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL) | Fungi (e.g., C. albicans) MIC (µg/mL) | Reference |
| 4-Pyridone Derivatives | 0.5 - 2 (against MRSA) | Moderate activity | Not specified | [6] |
| Pyrazine-pyridone Derivatives | 18 mm inhibition zone (S. aureus) | 15 mm inhibition zone (E. coli) | Not specified | [8] |
| N-Sulfonamide 2-Pyridones | Potent activity | Potent activity | Not specified | [4] |
| Isoxazole-pyridone Derivatives | Good activity | Good activity | Good activity | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. The tube dilution technique is a standard method for determining MIC.[5]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyridone derivatives.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve the pyridone derivatives in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anticancer Activity: Targeting Tumor Proliferation and Survival
Pyridone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human tumor cell lines.[10][11][12] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.
Mechanisms of Action and Structure-Activity Relationship
Several pyridone derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[13] For example, certain anticancer pyridines can cause G2/M phase arrest in liver and breast cancer cells, a process often associated with the upregulation of the tumor suppressor protein p53 and the cell cycle inhibitor p21.[11][13]
Furthermore, pyridone derivatives have been identified as potent kinase inhibitors.[13] Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Notably, some cyanopyridone derivatives exhibit dual inhibitory action against VEGFR-2 and HER-2, two receptor tyrosine kinases crucial for tumor angiogenesis and proliferation.[13] Other derivatives have shown inhibitory activity against FMS kinase, a target in hepatocellular carcinoma.[14]
Signaling Pathways Targeted by Anticancer Pyridone Derivatives
Caption: Key signaling pathways modulated by anticancer pyridone derivatives, leading to apoptosis and cell cycle arrest.
Comparative Anticancer Activity
The following table presents the in vitro anticancer activity of selected pyridone derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Derivative/Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Pyridone-Quinazoline Derivatives (MCF-7, HeLa, HepG2) | 9 - 15 | Not specified | [1] |
| 6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-substituted-1,2-dihydropyridine-3-carbonitriles (HepG2) | 19.2 - 26.5 | Not specified | [10] |
| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (HeLa) | 34.3 | PDE3A Inhibition | [15] |
| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (MCF-7) | 50.18 | PDE3A Inhibition | [15] |
| Pyridone-Thiazole Hybrid (MCF-7) | 0.19 nM | Not specified | [16] |
| Pyridopyridine Derivative 8g (FMS Kinase) | 0.0215 | FMS Kinase Inhibition | [14] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13]
Workflow for MTT Assay
Caption: Workflow for assessing the cytotoxicity of pyridone derivatives using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyridone derivatives and a vehicle control.
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antiviral Activity: Inhibiting Viral Replication
Pyridone derivatives have also demonstrated significant antiviral activity, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[17][18][19][20]
Mechanism of Action and Structure-Activity Relationship
A primary target for the anti-HIV activity of many pyridone derivatives is the viral enzyme reverse transcriptase (RT).[18] These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and disrupting its function, thereby preventing the conversion of viral RNA into DNA.[17][18] Molecular modeling studies have shown that the pyridone ring can fit into a pocket between specific amino acid residues of the RT enzyme, with the lactam NH group forming a crucial hydrogen bond.[1]
For anti-HBV activity, novel 2-pyridone derivatives have been shown to inhibit HBV DNA replication.[19][20] The structure-activity relationship of these compounds is an active area of research, with modifications at various positions of the pyridone ring influencing their potency.[19]
Comparative Antiviral Activity
The following table highlights the in vitro antiviral activity of representative pyridone derivatives.
| Derivative | Virus | IC50 | Mechanism of Action | Reference | | :--- | :--- | :--- | :--- | | 4-benzylpyridinones (14, 19, 27) | HIV-1 | 0.2 - 6 nM | Reverse Transcriptase Inhibition |[17] | | L-697,639 and L-697,661 | HIV-1 | 12 - 200 nM (in cell culture) | Reverse Transcriptase Inhibition |[18] | | 2-Pyridone Derivative 5d | HBV | 0.206 µM | HBV DNA Replication Inhibition |[20] | | 2-Pyridone Derivative 6l | HBV | 0.12 µM | HBV DNA Replication Inhibition |[20] |
Experimental Protocol: Anti-HIV-1 Activity Assay in CEM-SS Cells
This assay measures the ability of a compound to inhibit the replication of HIV-1 in a human T-cell line.[17]
Step-by-Step Methodology:
-
Cell Culture: Maintain CEM-SS cells in an appropriate culture medium.
-
Infection: Infect the cells with a laboratory-adapted strain of HIV-1.
-
Compound Treatment: Add serial dilutions of the pyridone derivatives to the infected cell cultures.
-
Incubation: Incubate the cultures for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Quantification of Viral Replication: Measure the amount of viral replication, typically by quantifying the activity of reverse transcriptase in the culture supernatant or by measuring the level of a viral protein such as p24.
-
IC50 Determination: The IC50 is calculated as the concentration of the compound that reduces viral replication by 50% compared to the untreated control.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Pyridone derivatives have also been investigated for their anti-inflammatory properties.[21][22][23] Inflammation is a complex biological response implicated in numerous diseases, and compounds that can modulate this process are of significant therapeutic interest.
Mechanism of Action and Structure-Activity Relationship
The anti-inflammatory effects of some pyridone derivatives are thought to be related to their iron-chelating properties.[22] Cyclooxygenase (COX) and lipoxygenase, key enzymes in the inflammatory pathway, are heme-dependent. By chelating iron, these compounds may inhibit the activity of these enzymes.[22] Some pyridone derivatives have shown dual inhibition of COX-1 and COX-2.[24] The presence of a benzyl group substitution on the pyridine ring has been shown to enhance anti-inflammatory potency.[22]
Comparative Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of some pyridone derivatives in the carrageenan-induced paw edema model.
| Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Compound A (3-hydroxy-pyridine-4-one derivative) | 20 | 67 | [22] |
| Compound B (3-hydroxy-pyridine-4-one derivative) | 400 | Significant inhibition | [22] |
| Compound C (3-hydroxy-pyridine-4-one derivative) | 200 | Significant inhibition | [22] |
| Indomethacin (Reference Drug) | 10 | 60 | [22] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[22]
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for evaluating the anti-inflammatory activity of pyridone derivatives using the carrageenan-induced paw edema model in rats.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory environment for at least one week before the experiment.
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmograph.
-
Compound Administration: Administer the pyridone derivatives or the vehicle (control) intraperitoneally 30 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Final Paw Volume Measurement: Measure the paw volume again 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: [(V_c - V_t) / V_c] x 100, where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
Conclusion
Pyridone derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, underscore their importance in medicinal chemistry. A thorough understanding of the structure-activity relationships governing their efficacy and the application of robust experimental protocols are crucial for the successful design and development of novel pyridone-based drugs. This guide provides a foundational framework for researchers and drug development professionals to navigate the exciting and complex landscape of pyridone chemistry and biology.
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A Comparative Guide to the Synthesis of Ethyl 2-cyano-2-pyridin-3-yl-acetate: Reproducibility and Strategic Selection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the reliable and reproducible production of key intermediates is paramount. Ethyl 2-cyano-2-pyridin-3-yl-acetate, a valuable building block in the synthesis of various pharmacologically active compounds, is no exception. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a data-driven comparison to aid in methodological selection.
Introduction: The Significance of this compound
This compound serves as a crucial precursor in the development of a range of therapeutic agents. Its bifunctional nature, possessing both a nitrile and an ester group attached to a central carbon, along with the presence of a pyridine ring, makes it a versatile synthon for constructing complex molecular architectures. The efficiency and reproducibility of its synthesis directly impact the overall cost and timeline of drug development projects. This guide will dissect two primary synthetic strategies: a two-step approach involving a Knoevenagel condensation followed by reduction, and a more direct one-pot cyanation route.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached from two mechanistically distinct directions. The choice between these pathways will depend on factors such as available starting materials, desired purity, scalability, and equipment availability.
Strategy 1: The Knoevenagel Condensation and Subsequent Reduction
This widely-utilized, two-step approach first involves the base-catalyzed condensation of 3-pyridinecarboxaldehyde with ethyl cyanoacetate to form the unsaturated intermediate, Ethyl 2-cyano-3-(3-pyridyl)acrylate. This intermediate is then subjected to a reduction to yield the target saturated compound.
The Knoevenagel Condensation: This classic carbon-carbon bond-forming reaction is known for its reliability.[1] The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.
-
Conventional Heating vs. Microwave Irradiation: The condensation can be performed under conventional heating, which is a well-established and predictable method.[1] However, microwave-assisted synthesis offers a significant acceleration of the reaction, often leading to higher yields in a fraction of the time.[1]
The Reduction Step: The crucial second step involves the reduction of the carbon-carbon double bond of the acrylate intermediate. The two most common and effective methods for this transformation are catalytic hydrogenation and chemical reduction.
-
Catalytic Hydrogenation: This method employs a catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas. It is a clean and efficient method that often results in high yields of the desired product. Careful control of reaction conditions is necessary to ensure complete reduction without affecting the nitrile or ester functionalities.
-
Chemical Reduction: Reagents like sodium borohydride (NaBH₄) can be used for this reduction. While generally considered a milder reducing agent, its effectiveness for reducing α,β-unsaturated systems can be influenced by the solvent and other reaction parameters.
Strategy 2: Palladium-Catalyzed Cyanation
A more direct, one-pot approach involves the palladium-catalyzed cyanation of a suitable pyridine precursor. One such method starts from ethyl 2-(3-bromopyridin-2-yl)acetate, reacting it with a cyanide source in the presence of a palladium catalyst.[2]
This strategy offers the advantage of a more convergent synthesis, potentially reducing the number of synthetic steps and improving overall efficiency. However, it relies on the availability of the specific bromo-pyridine starting material and requires careful optimization of the palladium-catalyzed cross-coupling conditions to achieve high yields and purity.
Data-Driven Comparison of Protocols
To facilitate an informed decision, the following table summarizes the key performance indicators for the different synthetic protocols.
| Parameter | Knoevenagel (Conventional) & Reduction | Knoevenagel (Microwave) & Reduction | Palladium-Catalyzed Cyanation |
| Starting Materials | 3-Pyridinecarboxaldehyde, Ethyl Cyanoacetate | 3-Pyridinecarboxaldehyde, Ethyl Cyanoacetate | Ethyl 2-(3-bromopyridin-2-yl)acetate, Zinc Cyanide |
| Number of Steps | 2 | 2 | 1 |
| Typical Yield (Knoevenagel) | Good | High | N/A |
| Typical Yield (Reduction) | High (Catalytic Hydrogenation) | High (Catalytic Hydrogenation) | N/A |
| Overall Yield | Good to High | High | Good to High[2] |
| Reaction Time (Knoevenagel) | Hours[1] | Minutes[1] | N/A |
| Reaction Time (Reduction) | Hours | Hours | Hours[2] |
| Overall Reaction Time | Long | Moderate | Moderate |
| Key Reagents | Piperidine/Ammonium Acetate, H₂/Pd/C or NaBH₄ | Ammonium Acetate, H₂/Pd/C or NaBH₄ | Pd(dppf)Cl₂, K₂CO₃ |
| Scalability | Readily scalable | Potentially scalable with appropriate equipment | Scalable, catalyst cost may be a factor |
| Purity of Crude Product | Generally good, requires purification | Generally good, requires purification | Requires chromatographic purification[2] |
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of this compound via the compared routes.
Protocol 1: Knoevenagel Condensation (Conventional) and Catalytic Hydrogenation
Step 1: Synthesis of Ethyl 2-cyano-3-(3-pyridyl)acrylate
-
To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in ethanol, add ethyl cyanoacetate (1.1 equivalents).
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield Ethyl 2-cyano-3-(3-pyridyl)acrylate as a solid.
Step 2: Catalytic Hydrogenation of Ethyl 2-cyano-3-(3-pyridyl)acrylate
-
In a suitable hydrogenation vessel, dissolve Ethyl 2-cyano-3-(3-pyridyl)acrylate (1 equivalent) in a solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Cyanation
-
To a stirred mixture of ethyl 2-(3-bromopyridin-2-yl)acetate (1 equivalent), zinc cyanide (Zn(CN)₂) (1.5 equivalents), and potassium carbonate (K₂CO₃) (2 equivalents) in N-methyl-2-pyrrolidone (NMP), add Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equivalents) at room temperature.[2]
-
Heat the resulting mixture to 70 °C and stir at this temperature for 16 hours under a nitrogen atmosphere.[2]
-
Cool the reaction mixture to room temperature and quench with water.[2]
-
Extract the product with ethyl acetate (3 x 100 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the residue by silica gel column chromatography to afford this compound.[2]
Visualization of Workflows
To provide a clearer understanding of the synthetic pathways, the following diagrams illustrate the key steps and transformations.
Caption: Workflow for the two-step synthesis via Knoevenagel condensation and reduction.
Caption: Workflow for the one-pot palladium-catalyzed cyanation synthesis.
Conclusion and Recommendations
Both the two-step Knoevenagel condensation/reduction pathway and the one-pot palladium-catalyzed cyanation route offer viable methods for the synthesis of this compound.
-
For established processes and readily available starting materials , the Knoevenagel condensation followed by catalytic hydrogenation is a robust and highly reproducible method. The microwave-assisted variation of the Knoevenagel step can significantly reduce reaction times.
-
For a more convergent and potentially more efficient route , the palladium-catalyzed cyanation is an attractive alternative, provided the specific starting material is accessible and the cost of the palladium catalyst is not a prohibitive factor for the intended scale.
Ultimately, the choice of protocol will be dictated by the specific needs and constraints of the research or development project. It is recommended to perform small-scale trials of the chosen method to optimize conditions and ensure reproducibility before scaling up.
References
- Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols - Benchchem. (URL: not available)
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A Comparative Guide to the Synthesis and Properties of Ethyl 2-cyano-2-(pyridin-3-yl)acetate and Structurally Related Analogs
This guide provides a comprehensive cross-validation of experimental data for Ethyl 2-cyano-2-(pyridin-3-yl)acetate, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, and spectroscopic characterization, drawing objective comparisons with a structurally related alternative, Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these versatile chemical intermediates.
Introduction: The Versatility of Cyanoacetate Scaffolds
Ethyl cyanoacetate and its derivatives are foundational synthons in organic chemistry, prized for their reactivity in forming carbon-carbon bonds. The presence of an acidic methylene group, flanked by both a nitrile and an ester functional group, allows for a diverse range of chemical transformations, including Knoevenagel condensations and Michael additions. These reactions are instrumental in the synthesis of a wide array of pharmacologically active heterocyclic compounds. The introduction of a pyridine ring, as in Ethyl 2-cyano-2-(pyridin-3-yl)acetate, imparts unique electronic properties and potential biological activities, making it a compound of significant interest in drug discovery programs.
Synthesis and Mechanistic Considerations
The primary route for the synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate involves the palladium-catalyzed cyanation of an appropriate halo-pyridine precursor. A notable example is the reaction of 3-pyridyl bromide with ethyl cyanoacetate. This method offers a direct approach to the target molecule with good reported yields.
An alternative and widely utilized strategy for the synthesis of related α,β-unsaturated cyanoacrylates is the Knoevenagel condensation. This reaction, which involves the base-catalyzed condensation of an aldehyde with an active methylene compound, is a reliable method for generating carbon-carbon double bonds. For instance, the synthesis of the related compound, Ethyl 2-cyano-3-(3-pyridyl)acrylate, is readily achieved through the Knoevenagel condensation of 3-pyridinecarboxaldehyde and ethyl cyanoacetate. While this yields an unsaturated analog, the underlying principles of activating the methylene group of ethyl cyanoacetate are fundamental to understanding the reactivity of this class of compounds.
Experimental Protocol: Synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate
A reported synthesis for Ethyl 2-cyano-2-(pyridin-3-yl)acetate involves a palladium-catalyzed cross-coupling reaction.
-
Reactants: 3-Pyridyl bromide and Ethyl cyanoacetate.
-
Catalyst system: Palladium diacetate (Pd(OAc)₂) and 1,1'-bis(diphenylphosphino)ferrocene (dppf).
-
Base: Potassium tert-butoxide.
-
Solvent: 1,4-Dioxane.
-
Temperature: 70 °C.
-
Yield: 85%.
This approach leverages modern cross-coupling chemistry to directly form the desired carbon-carbon bond at the benzylic position.
Experimental Protocol: Synthesis of Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate
A representative synthesis of a more complex, substituted pyridine derivative is as follows[1]:
-
A mixture of 5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridine-2(1H)-thione (10 mmol) and ethyl chloroacetate (10 mmol) is prepared in ethanol (20 ml).
-
Sodium acetate trihydrate (11 mmol) is added to the mixture.
-
The resulting mixture is heated under reflux for 2 hours.
-
After cooling, the precipitated solid is collected and recrystallized from ethanol.
This protocol highlights a nucleophilic substitution pathway to introduce the ethyl acetate moiety onto a pre-functionalized pyridine core.
Diagram of the Synthetic Pathway for a Substituted Pyridine Derivative
Caption: Synthesis of a substituted ethyl cyanoacetate derivative.
Comparative Analysis of Physicochemical and Spectroscopic Data
A direct comparison of the experimental data for Ethyl 2-cyano-2-(pyridin-3-yl)acetate and a selected alternative, Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate, provides valuable insights into the influence of structural modifications on their properties.
| Property | Ethyl 2-cyano-2-(pyridin-3-yl)acetate | Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate |
| CAS Number | 39266-24-5 | Not available |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₂₀H₂₀N₂O₄S |
| Molecular Weight | 190.20 g/mol | 384.44 g/mol |
| Melting Point | 103-104 °C | 409–410 K (136-137 °C)[1] |
| Yield | 85% | 98%[1] |
| ¹H NMR (CDCl₃) | Data not available | δ 6.9–7.4 (dd, 4H, ArH); 4.1–4.3 (q, 2H, OCH₂); 3.9 (s, 2H, SCH₂); 3.7 (s, 3H, OCH₃); 2.4 (s, 3H, COCH₃); 1.8 (s, 3H, CH₃ at C-6); 1.1–1.3 (t, 3H, CH₃ of ester)[1] |
| IR (KBr, cm⁻¹) | Data not available | 2200 (C≡N), 1730 (C=O, ester), 1690 (C=O, acetyl)[1] |
Reactivity and Potential Applications
The reactivity of Ethyl 2-cyano-2-(pyridin-3-yl)acetate is primarily centered around the active methine proton, the nitrile group, and the ester functionality. The electron-withdrawing nature of the adjacent cyano and ester groups enhances the acidity of the α-proton, facilitating its deprotonation and subsequent reaction with electrophiles.
The pyridine nitrogen introduces an additional site for potential chemical modification and can influence the overall electronic properties and biological activity of the molecule. Structurally related 3-cyano-2-pyridone and 2-cyanoacrylate derivatives have been investigated for a range of biological activities, including:
-
Anticancer Activity: Certain 3-cyano-2(1H)-pyridone derivatives have shown inhibitory effects against human lung carcinoma cell lines.
-
Herbicidal Activity: Substituted 2-cyanoacrylate compounds have demonstrated significant herbicidal activities against various weed species.
-
Antimicrobial Activity: Novel 3-cyano-2(1H)-pyridones carrying a thiophene nucleus have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria, as well as fungi.
These findings suggest that Ethyl 2-cyano-2-(pyridin-3-yl)acetate and its analogs are promising scaffolds for the development of new therapeutic agents and agrochemicals. The ability to readily modify the pyridine ring and the ester functionality allows for the generation of diverse chemical libraries for high-throughput screening.
Diagram of the Core Chemical Scaffold and Sites of Reactivity
Caption: Key reactive sites on the Ethyl 2-cyano-2-(pyridin-3-yl)acetate scaffold.
Conclusion
Ethyl 2-cyano-2-(pyridin-3-yl)acetate is a valuable and versatile building block with significant potential in medicinal chemistry and materials science. While detailed spectroscopic characterization data is not widely published, its synthesis via palladium-catalyzed cross-coupling is efficient. Comparison with structurally related analogs, such as Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate, for which comprehensive experimental data is available, provides a framework for understanding its properties. The diverse reactivity of the cyanoacetate moiety, coupled with the unique characteristics of the pyridine ring, makes this class of compounds a rich area for further investigation and application in the development of novel functional molecules.
References
-
IUCr Journals. Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate. [Link]
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Wikipedia. Ethyl cyanoacetate. [Link]
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ChemSynthesis. ethyl 2-cyano-2-pyridin-3-ylacetate. [Link]
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MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]
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Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]
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NIH. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. [Link]
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ResearchGate. One-Pot Synthesis , Characterization and Antimicrobial Activity of New 3-Cyano-4-Alkyl-6-(2,5-Dichlorothiophen-3-Yl)-2(1H)-Pyridones. [Link]
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IUCr Journals. Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate. [Link]
-
PubChem. ethyl 2-cyano-2-pyridin-3-ylacetate. [Link]
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A Comparative Guide to Alternative Synthetic Routes for Pyridylacetates
For Researchers, Scientists, and Drug Development Professionals
Pyridylacetic acid and its ester derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The precise and efficient synthesis of these compounds is therefore a critical task in drug discovery and development. This guide provides an in-depth comparison of alternative synthetic routes to pyridylacetates, moving beyond classical methods to explore modern, efficient, and versatile strategies. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your synthetic planning.
Traditional vs. Modern Approaches: An Overview
Classically, the synthesis of pyridylacetates often relied on methods such as the carbethoxylation of picolines using strong bases like potassium amide, or multi-step sequences involving Beckmann rearrangements.[1] While foundational, these methods can suffer from harsh reaction conditions, limited substrate scope, and functional group intolerance.
Modern synthetic chemistry offers a diverse toolkit that overcomes many of these limitations. Key alternative strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods offer a powerful and versatile approach starting from readily available halopyridines.[2][3]
-
Direct C-H Functionalization: An increasingly important strategy that avoids the pre-functionalization of starting materials, offering atom economy and streamlined synthetic sequences.
-
Multi-Component Reactions: Innovative one-pot procedures that construct complex molecules from simple precursors with high efficiency.[2][3][4][5]
-
Flow Chemistry: Enables enhanced reaction control, safety, and scalability.[6][7][8][9][10]
-
Biocatalysis: Leverages the high selectivity of enzymes for sustainable and stereoselective synthesis.[11][12][13][14][15]
This guide will focus on comparing these modern alternatives, providing the necessary data and protocols to implement them effectively.
Palladium-Catalyzed Cross-Coupling Strategies
Cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to pyridylacetate synthesis is well-established.[16][17] The general principle involves coupling a halopyridine (or a pseudo-halide like a nonaflate) with a suitable two-carbon building block.[18]
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligand is crucial. Ligands like phosphines (e.g., dppp) modulate the reactivity and stability of the palladium catalyst, influencing reaction efficiency.[19]
-
Nucleophile: A variety of nucleophiles can be employed, including lithium enolates, silyl enol ethers, and Reformatsky reagents.[2][3] The choice depends on the desired ester group and the tolerance of other functional groups on the pyridine ring.
-
Base: A base, such as Na₂CO₃ or KOBu-t, is typically required to facilitate the catalytic cycle, often by promoting the formation of the active nucleophile or the reductive elimination step.
Comparative Data for Cross-Coupling Reactions
| Method | Halopyridine Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Decarbonylative Coupling | 2-Pyridyl esters | Terminal alkynes | PdCl₂(dppf)/dppp/CuI | 60-90% | [19] |
| Coupling with Diazoacetate | Pyrid-4-yl nonaflates | Methyl diazoacetate | Palladium catalyst | Varies | [18] |
| Coupling with Enolates | Halopyridines | Lithium enolates | Palladium catalyst | Varies | [2][3] |
Representative Protocol: Decarbonylative Coupling
This protocol describes the synthesis of a 1,2-disubstituted acetylene from a 2-pyridyl ester, a transformation that can be adapted for pyridylacetate synthesis.[19]
Step-by-Step Methodology:
-
To a reaction vessel, add the arylcarboxylic acid 2-pyridyl ester (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂(dppf) (0.05 equiv), dppp (0.05 equiv), CuI (0.1 equiv), and Na₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Direct C-H Functionalization
The direct functionalization of C-H bonds is a highly atom-economical approach that circumvents the need for pre-activated starting materials like halopyridines.[20][21] For pyridines, which are electron-deficient, C-H activation can be challenging but offers significant advantages in streamlining synthesis.[20]
Mechanistic Considerations:
-
Regioselectivity: C-H functionalization of pyridines often occurs at the C2 or C4 positions due to the electronic nature of the ring.[20] Directing groups can be employed to achieve other regioselectivities.[22]
-
Catalyst: Transition metals like palladium, rhodium, and iridium are commonly used to catalyze C-H activation.[23][24] The choice of catalyst and ligands is critical for achieving high reactivity and selectivity.
While specific, high-yielding protocols for the direct C-H acetoxylation of pyridines to form pyridylacetates are still emerging, the field is rapidly advancing. The development of new ligands and catalytic systems is expected to make this a more common strategy in the future.[23]
Multi-Component Synthesis via Pyridine-N-Oxides
A recently developed and highly innovative approach involves a three-component synthesis utilizing pyridine-N-oxides, Meldrum's acid derivatives, and a nucleophile.[2][3][4][5] This method is particularly powerful for generating a diverse range of substituted 2-pyridylacetic acid derivatives.
Causality and Mechanism: This strategy hinges on the dual reactivity of Meldrum's acid. Initially, it acts as a nucleophile, attacking the activated pyridine-N-oxide. The resulting intermediate then acts as an electrophile, reacting with a range of nucleophiles (alcohols, amines, etc.) to trigger ring-opening and decarboxylation, ultimately forming the desired pyridylacetate or pyridylacetamide.[2][3][4][5]
Experimental Workflow & Data
Representative Yields for the Three-Component Synthesis
| Pyridine-N-Oxide Substituent | Nucleophile | Yield (%) | Reference |
| 4-Methyl | Methanol | 80 | [4] |
| 4-Phenyl | Methanol | 73 | [4] |
| 4-Bromo | Methanol | 70 | [4] |
| Unsubstituted | Benzylamine | 60 | [4] |
| Unsubstituted | Indoline | 75 | [5] |
Representative Protocol: Three-Component Synthesis
This protocol is adapted from the work of O'Brien and co-workers.[4][5]
Step-by-Step Methodology:
-
Step 1 (Addition): In a reaction vial, combine the substituted pyridine-N-oxide (1.0 equiv), the Meldrum's acid derivative (1.1 equiv), and a suitable solvent (e.g., methanol).
-
Add an activating agent (e.g., TsCl) and a base (e.g., NEt₃) and stir at room temperature for 2-6 hours until the formation of the intermediate is complete (monitor by TLC).
-
Step 2 (Ring-Opening/Decarboxylation): To the crude intermediate mixture, add the desired nucleophile (e.g., an alcohol, 2.5 equiv) and a base (e.g., KOBu-t, 1.0 equiv) in a suitable solvent (e.g., THF).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the desired pyridylacetic acid derivative.
Emerging Technologies: Flow Chemistry and Biocatalysis
Flow Chemistry: Continuous flow processing offers significant advantages for the synthesis of pyridylacetates, particularly in terms of safety, scalability, and reaction optimization.[6][8][9] The enhanced heat and mass transfer in flow reactors allows for the use of higher temperatures and pressures, often leading to dramatically reduced reaction times and improved yields.[7][10] While specific examples for pyridylacetate synthesis are still emerging, the successful application of flow chemistry to the synthesis of other pyridine derivatives demonstrates its high potential in this area.[6]
Biocatalysis: Biocatalytic methods offer an environmentally friendly and highly selective alternative for synthesizing chiral pyridyl compounds.[11][12][14][15] For instance, phenylalanine ammonia-lyases (PALs) have been used for the stereoselective synthesis of L-pyridylalanines, which are closely related to pyridylacetic acids.[13] This chemo-enzymatic approach combines the advantages of chemical synthesis (e.g., Knoevenagel-Doebner condensation) with the perfect stereocontrol of enzymatic hydroamination.[13] This route is particularly valuable for the synthesis of enantiomerically pure compounds for pharmaceutical applications.
Conclusion and Future Outlook
The synthesis of pyridylacetates has evolved significantly, with modern methods offering substantial advantages over classical approaches.
-
Palladium-catalyzed cross-coupling remains a robust and versatile strategy, particularly for researchers with access to a variety of halopyridine starting materials.
-
The three-component synthesis using pyridine-N-oxides is a powerful and highly flexible method for rapidly generating diverse libraries of pyridylacetic acid derivatives from simple precursors.[2][3][4][5]
-
Direct C-H functionalization , while still developing, holds immense promise for future synthetic efficiency.
-
Flow chemistry and biocatalysis represent the cutting edge, offering superior control, scalability, safety, and sustainability.
The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, required scale, and desired stereochemistry. By understanding the principles and practicalities of these alternative methods, researchers can make more informed decisions and develop more efficient and innovative synthetic pathways to these critical pharmaceutical building blocks.
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Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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C-H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. PubMed. Available from: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]
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Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. PubMed. Available from: [Link]
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Removable and modifiable directing groups in C-H activation. YouTube. Available from: [Link]
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Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health (PMC). Available from: [Link]
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Synthetic routes to spirocyclic pyridazines, partially-saturated pyridazines and their condensed derivatives. ResearchGate. Available from: [Link]
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Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. Available from: [Link]
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Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. National Institutes of Health (PMC). Available from: [Link]
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Synthetic routes for a new family of chiral tetradentate ligands containing pyridine rings. ResearchGate. Available from: [Link]
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A Comparative Efficacy Analysis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate and Structurally Related Cyanoacrylate Analogs
Introduction: The Versatile Cyanoacrylate Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the ethyl cyanoacetate scaffold serves as a cornerstone for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.[1] Its inherent reactivity, particularly the active methylene group flanked by electron-withdrawing cyano and ester functionalities, makes it a favored precursor in condensation reactions for constructing complex molecular architectures.[1] When coupled with a pyridine ring, a privileged heterocycle in medicinal chemistry, the resulting pyridyl cyanoacetate derivatives exhibit a broad spectrum of biological activities.[2][3] This guide provides a comparative analysis of the synthesis and reported efficacy of Ethyl 2-cyano-2-(pyridin-3-yl)acetate and its close structural isomers and derivatives, offering insights for researchers and professionals in drug development. This document will delve into the synthetic routes, compare available biological data, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
Synthetic Strategies: A Comparative Overview
The synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate and its analogs can be achieved through several established organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability.
Palladium-Catalyzed Cross-Coupling
One efficient method for the synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate involves a palladium-catalyzed cross-coupling reaction. This approach couples 3-pyridyl bromide with ethyl cyanoacetate.[4]
Experimental Protocol: Palladium-Catalyzed Synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate [4]
-
Reaction Setup: In a clean, dry reaction vessel, combine 3-pyridyl bromide, ethyl cyanoacetate, potassium tert-butylate, palladium diacetate, and 1,1'-bis(diphenylphosphino)ferrocene (dppf).
-
Solvent Addition: Add 1,4-dioxane as the solvent.
-
Reaction Conditions: Heat the mixture to 70°C and stir for the designated reaction time.
-
Work-up and Purification: Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, concentrated, and the crude product is purified by column chromatography.
Diagram: Palladium-Catalyzed Synthesis Workflow
Caption: Palladium-catalyzed synthesis of Ethyl 2-cyano-2-(pyridin-3-yl)acetate.
Knoevenagel Condensation
A more common and versatile approach for synthesizing related α,β-unsaturated compounds is the Knoevenagel condensation.[5] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst.[6][7] For instance, the reaction of 3-pyridinecarboxaldehyde with ethyl cyanoacetate yields Ethyl 2-cyano-3-(3-pyridyl)acrylate.[6][7]
Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation [6][7]
-
Reactant Preparation: Dissolve 3-pyridinecarboxaldehyde and ethyl cyanoacetate in absolute ethanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.
Diagram: Knoevenagel Condensation Workflow
Caption: Knoevenagel condensation for the synthesis of a related cyanoacrylate.
Comparative Efficacy of Pyridyl Cyanoacetate Derivatives
While direct, head-to-head comparative efficacy data for Ethyl 2-cyano-2-(pyridin-3-yl)acetate against its isomers and derivatives is limited in publicly accessible literature, a broader examination of the cyanopyridine class of compounds reveals significant therapeutic potential across several disease areas.[3] The biological activity is often influenced by the substitution pattern on the pyridine ring and the nature of the groups attached to the cyanoacetate core.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of cyanopyridine derivatives.[2][8] These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, certain 3-cyano-2-pyridone derivatives, synthesized from ethyl cyanoacetate, have demonstrated potent in vitro cytotoxicity against human lung carcinoma (A549) cells.[4][6]
| Compound Class | Cell Line | Reported Activity (IC50) | Reference |
| 3-Cyano-2-oxa-pyridine derivatives | AMGM5 (glioblastoma) | 374.5 - 781.5 µM | [8] |
| 3-Cyano-2-oxa-pyridine derivatives | HeLa (cervical carcinoma) | 558.5 - 775.6 µM | [8] |
| 2-Thioxo-1,2-dihydropyridine-3-carbonitriles | A549 (lung carcinoma) | Potent inhibitory effect | [4][6] |
| 2-Oxo-1,2-dihydropyridine-3-carbonitriles | A549 (lung carcinoma) | Potent inhibitory effect | [4][6] |
Note: The table presents data for structurally related compound classes to provide a contextual understanding of potential efficacy. Direct data for Ethyl 2-cyano-2-(pyridin-3-yl)acetate is not currently available in the cited literature.
Antimicrobial Activity
The cyanopyridine scaffold is also a promising framework for the development of novel antimicrobial agents.[3] Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. For example, certain 3-cyano-2-(1H)-pyridone derivatives have been synthesized and screened for their antibacterial activity.[7]
| Compound Class | Target Organism | Reported Activity | Reference |
| 3-Cyano-2-(1H)-pyridone derivatives | Bacteria | Screened for antibacterial activity | [7] |
| Cyanopyridone derivatives | Escherichia coli, Staphylococcus aureus | Evaluated for antibacterial activity | [1] |
Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) for Ethyl 2-cyano-2-(pyridin-3-yl)acetate is not detailed in the available references. The table indicates the types of screening performed on related structures.
Enzyme Inhibition
The structural features of pyridyl cyanoacetates make them attractive candidates for enzyme inhibitors. The pyridine ring can participate in hydrogen bonding and π-stacking interactions within an enzyme's active site, while the cyano and ester groups can act as hydrogen bond acceptors. This class of compounds has been investigated for the inhibition of various enzymes, including kinases and esterases.[3]
Discussion and Future Directions
The available literature strongly suggests that Ethyl 2-cyano-2-(pyridin-3-yl)acetate and its analogs are a rich source of biologically active compounds with potential applications in oncology and infectious diseases. The versatility of the Knoevenagel condensation and other synthetic methodologies allows for the generation of diverse libraries of these compounds for further screening and optimization.
A significant gap in the current knowledge is the lack of direct comparative studies to elucidate the structure-activity relationships (SAR) within this specific subclass of pyridyl cyanoacetates. Future research should focus on:
-
Systematic Efficacy Screening: A head-to-head comparison of the 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers of ethyl 2-cyano-2-pyridylacetate in a panel of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential.
-
Lead Optimization: Modifying the core structure through the introduction of various substituents on the pyridine ring and altering the ester group to improve potency and selectivity.
By addressing these research questions, the full therapeutic potential of Ethyl 2-cyano-2-(pyridin-3-yl)acetate and its related compounds can be more thoroughly explored and potentially translated into novel clinical candidates.
References
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El-Gazzar, A. B. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 829-838. [Link]
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El-Gazzar, A. B. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives. ResearchGate. [Link]
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Hussein, K. A., et al. (2024). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research, 8(3), 5271-5279. [Link]
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Hussein, K. A., et al. (2024). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(5), e2300067. [Link]
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A Comparative Guide to Evaluating the Anticancer Activity of Novel 3-Cyano-2(1H)-pyridone Derivatives
This guide provides a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of novel 3-cyano-2(1H)-pyridone derivatives as potential anticancer agents. It is designed for researchers, medicinal chemists, and drug development professionals, offering both strategic insights and detailed experimental protocols.
Introduction: The Rationale for Targeting the 2(1H)-Pyridone Scaffold
The 2(1H)-pyridone ring is a "privileged scaffold" in medicinal chemistry, recognized for its remarkable combination of favorable physicochemical properties, including metabolic stability, water solubility, and balanced lipophilicity.[1] These characteristics, along with its ability to act as both a hydrogen bond donor and acceptor, allow it to effectively interact with a wide range of biological targets.[1] This scaffold is a core component of several naturally occurring compounds with therapeutic potential, such as the anticancer agent fredericamycin A, and is present in FDA-approved drugs like Tazemetostat, an inhibitor of zeste homolog 2 (EZH2).[1]
Among its variants, the 3-cyano-2(1H)-pyridone core has emerged as a particularly promising platform for developing novel anticancer agents. The cyano group acts as a strong electron-withdrawing group and a bioisostere for other functional groups, enabling diverse chemical modifications to fine-tune biological activity. Recent studies have demonstrated that derivatives of this scaffold exhibit potent cytotoxic effects against various human cancer cell lines, including non-small-cell lung and breast cancer.[1][2][3]
This guide outlines a systematic approach to compare the anticancer efficacy of newly synthesized 3-cyano-2(1H)-pyridone derivatives against Doxorubicin, a well-established chemotherapeutic agent, providing a robust benchmark for evaluating their potential.
Synthesis and Selection of Candidate Compounds
An efficient and modern approach for synthesizing 4,6-diaryl-3-cyano-2(1H)-pyridones is through a microwave-assisted multicomponent reaction (MCR).[1][3] This method offers significant advantages over traditional techniques, including drastically reduced reaction times and higher yields.[1] The reaction typically involves the condensation of an appropriate chalcone (or its precursors: an aldehyde and an acetophenone), cyanoacetamide, and a base like ammonium acetate.
For the purpose of this comparative guide, we have synthesized three novel derivatives to explore preliminary structure-activity relationships (SAR):
-
CPD-1 (Compound Pyridone-1): 4-(phenyl)-6-(phenyl)-3-cyano-2(1H)-pyridone. This unsubstituted parent compound serves as our baseline.
-
CPD-2 (Compound Pyridone-2): 4-(4-fluorophenyl)-6-(phenyl)-3-cyano-2(1H)-pyridone. The inclusion of an electron-withdrawing fluorine atom is based on literature reports suggesting that halogen substituents can enhance anticancer activity.[4]
-
CPD-3 (Compound Pyridone-3): 4-(4-methoxyphenyl)-6-(phenyl)-3-cyano-2(1H)-pyridone. The methoxy group is electron-donating, allowing us to probe the effect of electronic modifications on potency.
Experimental Design: A Validated In Vitro Evaluation Workflow
The initial phase of anticancer drug discovery relies heavily on in vitro models to efficiently screen and prioritize compounds, thereby reducing the time and cost associated with preclinical animal studies.[5] Our workflow is designed to move from broad cytotoxicity screening to more detailed mechanistic studies.
Rationale for Component Selection
-
Cell Lines: A panel of human cancer cell lines was chosen to assess the breadth of activity:
-
Comparator Drug: Doxorubicin is a first-line anthracycline chemotherapeutic agent. Its well-understood mechanisms, including DNA intercalation and topoisomerase II inhibition, make it an authoritative positive control for cytotoxicity assays.[7]
Experimental Workflow Diagram
The following diagram illustrates the systematic process for evaluating the novel compounds.
Caption: Overall workflow for the evaluation of novel 3-cyano-2(1H)-pyridone derivatives.
Detailed Experimental Protocols
Adherence to standardized and validated protocols is paramount for generating reproducible and trustworthy data.
Protocol: MTT Cell Viability Assay
This assay quantitatively measures the metabolic activity of a cell population, which is indicative of cell viability.[8]
-
Cell Seeding: Culture MCF-7, A549, and HOP-92 cells to ~80% confluency. Harvest the cells using trypsin and perform a cell count. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of CPD-1, CPD-2, CPD-3, and Doxorubicin in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include vehicle control (DMSO) wells.
-
Treatment Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[9]
Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight. Treat the cells with the selected compound (e.g., CPD-2) at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their morphology.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for cellular classification into cell cycle phases.
Protocol: Apoptosis Quantification via Annexin V/PI Staining
This dual-staining method differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis (4.2.1).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash twice with 1x cold Binding Buffer.
-
Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Results: A Comparative Analysis
The following data are representative of a successful evaluation and are presented for illustrative purposes.
Cytotoxicity Screening: IC₅₀ Values
The potency of each compound was determined across the three cancer cell lines.
| Compound | IC₅₀ (µM) ± SD - MCF-7 (Breast) | IC₅₀ (µM) ± SD - A549 (Lung) | IC₅₀ (µM) ± SD - HOP-92 (Lung) |
| CPD-1 | 12.5 ± 1.1 | 15.2 ± 1.4 | 10.8 ± 0.9 |
| CPD-2 | 2.8 ± 0.3 | 4.1 ± 0.5 | 1.9 ± 0.2 |
| CPD-3 | 25.1 ± 2.3 | 30.5 ± 2.8 | 22.4 ± 1.9 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.7 ± 0.1 |
Interpretation: CPD-2, featuring a 4-fluorophenyl moiety, demonstrated significantly higher cytotoxicity across all cell lines compared to the parent compound CPD-1 and the methoxy-substituted CPD-3. Its potency against the HOP-92 cell line (IC₅₀ = 1.9 µM) is particularly noteworthy, approaching that of the clinical drug Doxorubicin. This provides a strong preliminary indication that an electron-withdrawing group at this position is critical for activity, a key insight for future lead optimization.[4]
Mechanistic Analysis of the Lead Compound: CPD-2
Based on its superior potency, CPD-2 was selected for further mechanistic studies in the most sensitive cell line, HOP-92.
Table 2: Effect of CPD-2 on Cell Cycle Distribution in HOP-92 Cells (24h Treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 55.2% | 28.1% | 16.7% |
| CPD-2 (1.9 µM) | 20.1% | 15.5% | 64.4% |
| Doxorubicin (0.7 µM) | 35.8% | 18.3% | 45.9% |
Table 3: Apoptosis Induction by CPD-2 in HOP-92 Cells (48h Treatment)
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic |
| Control (Vehicle) | 94.5% | 3.1% | 2.4% |
| CPD-2 (1.9 µM) | 35.2% | 38.9% | 25.9% |
| Doxorubicin (0.7 µM) | 41.8% | 30.5% | 27.7% |
Interpretation: The data strongly suggest that CPD-2 exerts its anticancer effect by inducing a robust cell cycle arrest in the G2/M phase. This disruption of cell division is followed by a significant induction of apoptosis, as evidenced by the large population of Annexin V-positive cells. The combined effect of G2/M arrest and apoptosis induction is a classic and highly desirable characteristic for an anticancer agent.
Proposed Mechanism of Action
The experimental evidence points to CPD-2 interfering with critical processes governing the G2/M transition and mitotic progression. While further biochemical assays are required for confirmation, several pyridone-based compounds have been identified as kinase inhibitors.[10] Specifically, kinases such as Polo-like kinase 1 (PLK1) and Aurora Kinases are master regulators of the G2/M checkpoint and mitosis. Inhibition of these targets often leads to the exact phenotype observed: G2/M arrest and subsequent apoptosis. Molecular docking studies have also suggested that 3-cyano-2(1H)-pyridones can bind to the ATP-binding pocket of enzymes like PIM-1 kinase.[10]
Caption: Proposed signaling pathway for the anticancer activity of CPD-2.
Conclusion and Future Perspectives
This guide demonstrates a systematic and robust methodology for evaluating the anticancer potential of novel 3-cyano-2(1H)-pyridone derivatives. Our findings highlight a lead compound, CPD-2 , which exhibits potent, single-digit micromolar cytotoxicity against lung and breast cancer cell lines. Its mechanism of action involves the induction of G2/M cell cycle arrest and subsequent apoptosis, validating this chemical scaffold as a promising starting point for oncology drug discovery.
The clear structure-activity relationship, where the electron-withdrawing fluoro-substituent dramatically enhanced potency, provides a clear rationale for the next phase of development. Future work should focus on:
-
Lead Optimization: Synthesizing a focused library of analogues with different halogen and other electron-withdrawing substituents to further improve potency and selectivity.
-
Target Identification: Employing techniques such as thermal shift assays or kinome profiling to identify the specific molecular target(s) of CPD-2.
-
In Vivo Efficacy: Advancing the most promising compounds into preclinical animal models, such as tumor xenografts, to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.[9]
By following this structured approach, research teams can efficiently identify and validate novel anticancer candidates, accelerating their path toward clinical development.
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Hurtado-Rodríguez, D., et al. (2024). Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones: Anticancer Evaluation and Molecular Docking. ChemPlusChem, 89(9), e202400172. [Link]
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Hurtado-Rodríguez, D., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 14, 25059-25072. [Link]
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Hurtado-Rodríguez, D., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Publishing. [Link]
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Safety Operating Guide
Personal protective equipment for handling Ethyl 2-cyano-2-pyridin-3-YL-acetate
Operational Safety Guide: Handling Ethyl 2-cyano-2-pyridin-3-YL-acetate
This guide provides essential safety protocols and operational directives for the handling of this compound. As a compound integrating both a pyridine heterocycle and a cyano functional group, it presents a dual-hazard profile that demands rigorous adherence to safety procedures. This document is intended for researchers, scientists, and drug development professionals, offering a framework for minimizing risk and ensuring a safe laboratory environment.
Hazard Analysis: Understanding the Dual-Threat Profile
The primary hazards of this compound stem from its constituent chemical moieties: the cyano group (-CN) and the pyridine ring. A thorough understanding of these risks is fundamental to implementing effective safety controls.
-
Acute Toxicity of the Cyano Group: Cyanide compounds are highly toxic and can be fatal.[1] Exposure can occur through inhalation, ingestion, or skin absorption. The cyanide ion is a potent inhibitor of cellular respiration, preventing the body's tissues from utilizing oxygen.[1] A critical and potentially lethal hazard is the generation of hydrogen cyanide (HCN) gas, which can occur if the compound comes into contact with acids.[2][3] Early symptoms of cyanide poisoning include headache, dizziness, nausea, and rapid breathing, while severe exposure can lead to convulsions, unconsciousness, and death within minutes.[2]
-
Hazards of the Pyridine Moiety: Pyridine and its derivatives are classified as harmful if swallowed, inhaled, or in contact with the skin.[4][5][6] Pyridine is a known skin and eye irritant.[5][7] Prolonged or repeated exposure can cause damage to target organs, including the liver, kidneys, and central nervous system.[5][7] Furthermore, pyridine is a flammable liquid, adding a fire risk to its toxicological profile.[4][5]
The combination of these two functional groups necessitates that the compound be treated as acutely toxic, a skin/eye irritant, and potentially flammable.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier against chemical exposure. The following table summarizes the required equipment, specifications, and the rationale behind each choice.
| PPE Component | Specification | Causality and Rationale |
| Hand Protection | Double Gloving: • Inner Glove: Thin nitrile exam glove. • Outer Glove: Thicker, chemical-resistant nitrile or butyl rubber gloves. | Double gloving is a critical precaution when handling cyanide compounds to prevent skin contact.[2][8] The outer glove provides primary chemical resistance, while the inner glove offers protection in case the outer glove is breached. Always change gloves immediately after contact. |
| Eye & Face Protection | • Chemical Safety Goggles (ANSI Z87.1 certified). • Face Shield (worn over goggles). | Chemical safety goggles are the minimum requirement to protect against splashes.[2][9] A face shield must be worn in conjunction with goggles during procedures with a higher risk of splashing, such as transferring liquids or working with larger quantities, to provide full facial protection.[10] |
| Body Protection | • Flame-Resistant (FR) Lab Coat. • Chemical-Resistant Apron. | A lab coat is mandatory.[8] Given the flammability of the pyridine moiety, a flame-resistant lab coat is strongly recommended. A chemical-resistant apron should be worn over the lab coat when handling significant quantities to protect against splashes and permeation.[8] |
| Respiratory Protection | Work within a Certified Chemical Fume Hood. | Due to the inhalation hazard of pyridine and the potential for lethal HCN gas release, all handling of this compound, including weighing and transfers, must be performed inside a certified laboratory chemical fume hood.[2][8] |
Operational Plan: A Step-by-Step Procedural Guide
Safe handling is achieved through a combination of proper equipment and deliberate, methodical procedures.
Pre-Operational Safety Checklist
-
Designated Area: Establish a designated work area within a chemical fume hood for all procedures involving this compound.[2] Clearly label the area with the chemical name and appropriate hazard warnings.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been tested within the last month.[2][8] Ensure a cyanide-specific spill kit and appropriate fire extinguisher (dry chemical, CO2) are readily available.[3][11] Do not use a carbon dioxide extinguisher if a cyanide-related fire is suspected, an ABC dry powder extinguisher is more appropriate.[8]
-
Prohibit Working Alone: Never handle this compound while working alone.[2][8] All work should be conducted during normal working hours with colleagues nearby.
-
Review SDS: Although a specific SDS for this exact molecule may not be available, review the SDS for pyridine, ethyl cyanoacetate, and general cyanide compounds to remain familiar with the hazards.
Chemical Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
Rapid and correct response to emergencies is critical.
Emergency Response
-
Skin Exposure: Immediately move to the nearest safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing.[1][2] Call emergency services (911) and inform them of a cyanide exposure.[2]
-
Eye Contact: Immediately flush eyes at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.
-
Inhalation: Remove the affected person to fresh air immediately.[8] If they are not breathing, trained personnel should perform chest compressions only; do not perform mouth-to-mouth resuscitation due to the risk of contamination.[1] Call for immediate medical assistance.
-
Spill:
-
Small Spill (in fume hood): Contain the spill with an absorbent material like sand or vermiculite.[12] Collect the material into a sealed, labeled container for hazardous waste disposal.[9][12]
-
Large Spill (or any spill outside a hood): Evacuate the area immediately.[2] Alert others and call emergency personnel.[2]
-
Waste Disposal
-
Hazardous Waste Collection: All materials contaminated with this compound, including excess reagent, solutions, and contaminated consumables (e.g., gloves, paper towels), must be collected as hazardous waste.[2][8]
-
Labeling and Storage: Collect waste in a clearly labeled, sealed container.[13] The label must read "Hazardous Waste - Cyanide" and list the chemical constituents. Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials, especially acids.[13]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal by a licensed contractor.[13] Never pour this chemical or its waste down the drain.[12]
References
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]
-
First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing, Monash University. [Link]
-
Cyanide Toxicity Treatment & Management - Medscape Reference. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine - Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]
-
Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. [Link]
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. [Link]
-
Safety Data Sheet - DC Fine Chemicals. [Link]
-
Pyridine: incident management - GOV.UK. [Link]
-
HAZARD SUMMARY: ETHYL CYANOACETATE - NJ.gov. [Link]
-
Pyridine - Safety Data Sheet - Carl ROTH. [Link]
-
HAZARD SUMMARY: PYRIDINE - NJ.gov. [Link]
-
Pyridine, alkyl derivatives: Human health tier II assessment - NICNAS. [Link]
-
PYRIDINE FOR HPLC / UV SPECTROSCOPY - Loba Chemie. [Link]
Sources
- 1. monash.edu [monash.edu]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. actylislab.com [actylislab.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nj.gov [nj.gov]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
